Enpp-1-IN-15
Description
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Properties
Molecular Formula |
C16H20N6O2S |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
5-methoxy-N,N-dimethyl-6-[[4-(methylsulfonimidoyl)phenyl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C16H20N6O2S/c1-21(2)15-13(14(24-3)20-16-18-10-19-22(15)16)9-11-5-7-12(8-6-11)25(4,17)23/h5-8,10,17H,9H2,1-4H3 |
InChI Key |
IZOGFOOIVMCFFK-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Enpp-1-IN-15: An In-Depth Technical Guide to its Mechanism of Action in the cGAS-STING Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has been identified as a critical negative regulator of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway. By hydrolyzing the STING agonist 2'3'-cyclic GMP-AMP (cGAMP), ENPP1 curtails the innate immune response, enabling tumors to evade immune detection. Consequently, the development of ENPP1 inhibitors has emerged as a promising strategy in cancer immunotherapy to enhance STING-mediated anti-tumor effects. This technical guide provides a comprehensive overview of the mechanism of action of ENPP1 inhibitors, with a specific focus on Enpp-1-IN-15, a highly potent inhibitor of ENPP1. While specific experimental data for this compound is limited in the public domain, this guide will detail its mechanism of action and present comparative data from other well-characterized ENPP1 inhibitors.
The Role of ENPP1 in the cGAS-STING Pathway
The cGAS-STING signaling cascade is a fundamental component of the innate immune system, tasked with detecting cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral and bacterial infections, as well as the genomic instability characteristic of cancer cells.
Pathway Activation:
-
cGAS Activation: The enzyme cyclic GMP-AMP synthase (cGAS) binds to cytosolic dsDNA.
-
cGAMP Synthesis: Upon activation, cGAS catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.
-
STING Activation: cGAMP binds to the STING protein located on the endoplasmic reticulum, inducing a conformational change and its translocation to the Golgi apparatus.
-
Downstream Signaling: Activated STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3).
-
Type I Interferon Production: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (e.g., IFN-α and IFN-β) and other pro-inflammatory cytokines.
This cascade is pivotal for initiating a robust anti-tumor immune response, involving the recruitment and activation of dendritic cells, natural killer (NK) cells, and cytotoxic T lymphocytes.
ENPP1-Mediated Inhibition:
ENPP1 is a type II transmembrane glycoprotein (B1211001) that functions as the dominant hydrolase of extracellular cGAMP. Cancer cells can export cGAMP to the extracellular space to alert the immune system. However, ENPP1 on the surface of cancer cells or other cells in the tumor microenvironment can degrade this extracellular cGAMP, effectively suppressing this critical anti-tumor signaling pathway. The hydrolysis of 2'3'-cGAMP by ENPP1 occurs in two steps: first, the 2'-5' phosphodiester bond is cleaved to produce 5'-pApG, which is then further hydrolyzed to AMP and GMP.
This compound: A Potent ENPP1 Inhibitor
This compound is a small molecule inhibitor of ENPP1. By blocking the enzymatic activity of ENPP1, this compound prevents the degradation of extracellular cGAMP. This leads to an accumulation of cGAMP in the tumor microenvironment, which can then activate the STING pathway in adjacent immune cells, thereby promoting a robust anti-tumor immune response.
Data Presentation
Table 1: Biochemical Potency of this compound
| Compound | Target | Assay Type | Kᵢ (nM) | Source |
| This compound | ENPP1 | Biochemical | 0.00586 | [1] |
Kᵢ (Inhibition Constant) is a measure of the inhibitor's binding affinity to the enzyme.
Table 2: Comparative Biochemical Potency of Selected ENPP1 Inhibitors
| Compound | Target | Assay Type | IC₅₀ (nM) | Kᵢ (nM) | Source |
| STF-1623 | Human ENPP1 | Biochemical | 0.6 | < 2 | [2][3] |
| STF-1623 | Mouse ENPP1 | Biochemical | 0.4 | 16 | [2][4] |
| Enpp-1-IN-14 | Human ENPP1 | Biochemical | 32.38 | - | |
| QS1 | ENPP1 | Biochemical | 36 (at pH 9) | 1600 (at pH 7.4) | |
| ISM5939 | Human ENPP1 | cGAMP hydrolysis | ~1 | - |
IC₅₀ (Half-maximal Inhibitory Concentration) is the concentration of an inhibitor required for 50% inhibition of a biological or biochemical function in vitro.
Signaling Pathways and Experimental Workflows
Diagram 1: cGAS-STING Signaling Pathway and the Role of ENPP1
Caption: cGAS-STING pathway and ENPP1's inhibitory role.
Diagram 2: Experimental Workflow for Biochemical IC₅₀ Determination
Caption: Workflow for ENPP1 biochemical IC₅₀ assay.
Diagram 3: Cellular STING Activation Assay Workflow
Caption: Workflow for cellular STING activation assay.
Experimental Protocols
Disclaimer: The following are representative protocols for the characterization of ENPP1 inhibitors. Specific conditions for this compound have not been publicly disclosed.
Biochemical Assay for ENPP1 Inhibitor Potency (IC₅₀ Determination)
This protocol describes a common method to determine the IC₅₀ of an ENPP1 inhibitor using a fluorescence polarization (FP)-based assay that measures the production of AMP/GMP.
Materials:
-
Recombinant human ENPP1
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1 mg/mL BSA
-
Substrate: 2'3'-cGAMP or ATP
-
Test Compound: this compound
-
384-well black, low-volume plates
-
Transcreener® AMP²/GMP² FP Assay Kit (or similar)
-
Plate reader capable of fluorescence polarization measurements
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in 100% DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute recombinant human ENPP1 in Assay Buffer to the desired working concentration. The final concentration should be determined empirically to ensure the reaction is in the linear range.
-
Assay Plate Setup:
-
Add 2.5 µL of diluted this compound or DMSO (for controls) to the wells of the 384-well plate.
-
Add 5 µL of the diluted ENPP1 enzyme to each well (except for the "no enzyme" control).
-
Add 5 µL of Assay Buffer to the "no enzyme" control wells.
-
-
Pre-incubation: Gently mix the plate and pre-incubate for 15-30 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Add 2.5 µL of the substrate (cGAMP or ATP) to all wells to initiate the enzymatic reaction. The final substrate concentration should be at or near the Km for the enzyme.
-
Incubation: Incubate the plate at 37°C for 60-120 minutes. The incubation time should be optimized to ensure a sufficient signal window.
-
Reaction Termination and Detection:
-
Stop the reaction by adding 5 µL of the Stop & Detect Buffer from the Transcreener® kit.
-
Incubate for 60 minutes at room temperature, protected from light, to allow the detection reaction to reach equilibrium.
-
-
Data Acquisition: Measure the fluorescence polarization on a compatible plate reader.
-
Data Analysis:
-
Convert FP values to the amount of AMP/GMP produced using a standard curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
-
Cellular Assay for STING Pathway Activation
This protocol outlines a method to assess the ability of an ENPP1 inhibitor to enhance cGAMP-mediated STING activation in a cellular context using a reporter cell line.
Materials:
-
THP-1 Dual™ reporter cells (or other suitable reporter cell line expressing a luciferase or SEAP reporter gene under the control of an IRF-inducible promoter)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Pen-Strep)
-
2'3'-cGAMP
-
ENPP1 inhibitor (e.g., this compound)
-
96-well cell culture plate
-
Luciferase or SEAP detection reagent (e.g., QUANTI-Luc™)
-
Luminometer or spectrophotometer
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate at a density of 5 x 10⁴ to 1 x 10⁵ cells per well and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the ENPP1 inhibitor in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.
-
Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.
-
-
STING Activation:
-
Add a fixed, sub-maximal concentration of exogenous 2'3'-cGAMP to the wells. The optimal concentration should be determined empirically.
-
Include controls for untreated cells, cells treated with cGAMP alone, and cells treated with the inhibitor alone.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Reporter Gene Assay:
-
Collect the cell supernatant.
-
Follow the manufacturer's instructions for the chosen reporter assay system (e.g., add QUANTI-Luc™ to the supernatant).
-
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis:
-
Normalize the reporter signal to a cell viability assay if necessary.
-
Calculate the fold-change in reporter activity for each condition relative to the cGAMP-only control.
-
Plot the fold-change in STING activation versus the inhibitor concentration to determine the EC₅₀ value.
-
Conclusion
This compound is a highly potent inhibitor of ENPP1, a key negative regulator of the cGAS-STING pathway. By preventing the degradation of extracellular cGAMP, this compound has the potential to enhance STING-mediated anti-tumor immunity. The experimental protocols detailed in this guide provide a framework for the characterization of this compound and other ENPP1 inhibitors, enabling researchers and drug developers to further investigate their therapeutic potential in oncology and other diseases where modulation of the STING pathway is desirable. The continued development of potent and selective ENPP1 inhibitors like this compound holds significant promise for the future of cancer immunotherapy.
References
ENPP-1-IN-15: A Technical Guide to a Potent and Selective ENPP1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical regulator in cancer immunology, primarily through its role in dampening the host's innate immune response. By hydrolyzing the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), a key signaling molecule in the STING (Stimulator of Interferon Genes) pathway, ENPP1 effectively suppresses antitumor immunity.[1][2][3] The inhibition of ENPP1 presents a promising therapeutic strategy to restore and enhance STING-mediated anti-cancer responses. This whitepaper provides a detailed technical overview of ENPP-1-IN-15, a highly potent ENPP1 inhibitor. While specific experimental data for this compound is limited, this guide consolidates the available information and provides a framework for its evaluation based on established methodologies for ENPP1 inhibitors.
Introduction to this compound
This compound, also identified as Compound 88a in patent literature, is a small molecule inhibitor of ENPP1.[4] It belongs to a class of triazolopyrimidine and imidazolopyrimidine inhibitors of ENPP1.[4] The primary mechanism of action for ENPP1 inhibitors is the blockade of the enzyme's catalytic activity, thereby preventing the degradation of extracellular cGAMP.[1][5] This leads to an accumulation of cGAMP in the tumor microenvironment, which can then activate the STING pathway in immune cells, ultimately leading to an enhanced anti-tumor immune response.
Quantitative Data
Currently, the publicly available quantitative data for this compound is limited. The key reported value is its high potency.
Table 1: In Vitro Potency of this compound
| Compound Name | Target | Parameter | Value (nM) | Reference |
| This compound (Compound 88a) | ENPP1 | Kᵢ | 0.00586 | [4] |
Note: Further quantitative data, including IC₅₀ values against ENPP1 and other phosphodiesterases (for selectivity profiling), as well as pharmacokinetic and in vivo efficacy data, are not yet publicly available for this compound. The following sections on experimental protocols are based on established methods for characterizing ENPP1 inhibitors and can be applied to the evaluation of this compound.
Core Signaling Pathways and Experimental Workflows
The primary signaling pathway influenced by this compound is the cGAS-STING pathway. Understanding this pathway is crucial for interpreting the functional consequences of ENPP1 inhibition.
cGAS-STING Signaling Pathway
Caption: The cGAS-STING pathway and the role of this compound.
Experimental Workflow for ENPP1 Inhibitor Characterization
Caption: A typical workflow for the preclinical evaluation of an ENPP1 inhibitor.
Experimental Protocols
The following are detailed, generalized protocols for key experiments used to characterize ENPP1 inhibitors like this compound.
In Vitro ENPP1 Inhibition Assay (Biochemical)
Objective: To determine the in vitro potency (IC₅₀ or Kᵢ) of this compound against purified ENPP1 enzyme.
Principle: The assay measures the enzymatic activity of ENPP1 by quantifying the hydrolysis of a substrate, typically ATP or cGAMP. The inhibitory effect of this compound is determined by measuring the reduction in product formation in its presence.
Materials:
-
Recombinant human ENPP1
-
This compound
-
Substrate: 2'3'-cGAMP or ATP
-
Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 500 µM CaCl₂, 1 µM ZnCl₂[1]
-
Detection Reagent: e.g., Transcreener® AMP²/GMP² Assay Kit (BellBrook Labs) or radiolabeled substrate ([³²P]cGAMP)
-
384-well assay plates
-
Plate reader capable of fluorescence polarization or scintillation counting
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Reaction Setup: In a 384-well plate, add the diluted this compound or vehicle control.
-
Enzyme Addition: Add a fixed concentration of recombinant ENPP1 (e.g., 3 nM) to each well.[1]
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the substrate (e.g., 5 µM cGAMP).[1]
-
Incubation: Incubate the reaction at room temperature for a set period (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Detection: Stop the reaction and quantify the product formation using the chosen detection method (e.g., by adding the Transcreener detection mix or by quantifying radioactivity).
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound. Determine the IC₅₀ or Kᵢ value by fitting the data to a suitable dose-response curve.
Cellular STING Activation Assay
Objective: To assess the ability of this compound to enhance cGAMP-mediated STING activation in a cellular context.
Principle: This assay utilizes a reporter cell line (e.g., THP-1 Dual™ cells) that expresses a reporter gene (e.g., luciferase) under the control of an IRF3-inducible promoter. Inhibition of ENPP1 on the surface of another cell line co-cultured with the reporter cells prevents the degradation of exogenously added cGAMP, leading to STING activation and reporter gene expression in the reporter cells.
Materials:
-
High ENPP1-expressing cell line (e.g., MDA-MB-231)
-
THP-1 Dual™ reporter cells (InvivoGen)
-
This compound
-
2'3'-cGAMP
-
Cell culture media and supplements
-
Luciferase reporter assay reagent (e.g., QUANTI-Luc™)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the high ENPP1-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified time.
-
Co-culture and Stimulation: Add the THP-1 Dual™ reporter cells to the wells. Stimulate the co-culture with a fixed concentration of 2'3'-cGAMP.
-
Incubation: Incubate the co-culture for 24 hours.
-
Reporter Assay: Collect the supernatant and measure the secreted luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Determine the fold-increase in luciferase activity in the presence of this compound compared to the cGAMP-only control.
Conclusion
This compound is a highly potent inhibitor of ENPP1, a key negative regulator of the cGAS-STING pathway. Its ability to block the degradation of cGAMP positions it as a promising agent for cancer immunotherapy. While detailed public data on its selectivity, pharmacokinetics, and in vivo efficacy are currently limited, the experimental protocols outlined in this guide provide a robust framework for its comprehensive evaluation. Further studies are warranted to fully elucidate the therapeutic potential of this compound in preclinical and clinical settings.
References
- 1. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
The Role of ENPP1 in Cancer Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein (B1211001) with a pivotal role in purinergic signaling and extracellular nucleotide metabolism. Emerging evidence has solidified its position as a critical regulator in the tumor microenvironment (TME) and a key player in cancer progression, immune evasion, and therapeutic resistance. This technical guide provides an in-depth exploration of the multifaceted functions of ENPP1 in oncology, detailing its enzymatic activities, involvement in key signaling pathways, and its potential as a therapeutic target. This document summarizes quantitative data on ENPP1 expression and its clinical significance, provides detailed experimental protocols for its study, and visualizes complex biological interactions through signaling pathway diagrams.
Introduction to ENPP1
ENPP1, also known as plasma cell differentiation antigen-1 (PC-1), is a membrane-bound ectoenzyme that hydrolyzes pyrophosphate and phosphodiester bonds in a variety of extracellular substrates.[1] Its primary enzymatic function involves the hydrolysis of adenosine (B11128) triphosphate (ATP) into adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[2] This activity is crucial in diverse physiological processes, including bone mineralization and insulin (B600854) signaling.[3] In the context of cancer, ENPP1's functions extend to the regulation of innate immunity and the composition of the tumor microenvironment.[4]
High expression of ENPP1 has been observed in numerous cancer types, including breast, lung, ovarian, and bladder cancers, and is often correlated with poor prognosis, increased metastasis, and resistance to immunotherapy.[1][5][6] This has positioned ENPP1 as a compelling target for the development of novel anti-cancer therapeutics.[5]
Core Functions of ENPP1 in Cancer
Regulation of the cGAS-STING Pathway
A primary mechanism through which ENPP1 promotes cancer progression is by negatively regulating the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway.[3] The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic double-stranded DNA (dsDNA), a common feature of genomically unstable cancer cells.[3]
Upon dsDNA detection, cGAS synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[3] cGAMP can then be transferred to adjacent immune cells, where it binds to and activates STING on the endoplasmic reticulum. This triggers a signaling cascade culminating in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, leading to the recruitment and activation of immune cells and a robust anti-tumor response.[3]
ENPP1 is the dominant hydrolase of extracellular cGAMP.[7] By degrading cGAMP in the TME, ENPP1 effectively dampens this crucial anti-tumor immune signaling, allowing cancer cells to evade immune surveillance.[3] Inhibition of ENPP1's enzymatic activity prevents cGAMP hydrolysis, leading to its accumulation in the TME and subsequent STING-mediated immune activation.[8]
Production of Immunosuppressive Adenosine
In addition to suppressing the cGAS-STING pathway, ENPP1 contributes to an immunosuppressive TME through the production of adenosine.[5] The hydrolysis of ATP by ENPP1 generates AMP, which is then converted to adenosine by the ecto-5'-nucleotidase CD73.[2]
Extracellular adenosine is a potent immunosuppressive molecule that signals through adenosine receptors (A2A and A2B) on various immune cells, including T cells and natural killer (NK) cells.[2] This signaling inhibits their anti-tumor functions and promotes the activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), further contributing to immune evasion.[9] By generating the precursor for adenosine production, ENPP1 plays a dual role in suppressing anti-tumor immunity.[5]
Signaling Pathways and Experimental Workflows
ENPP1 in the cGAS-STING Signaling Pathway
Caption: ENPP1-mediated hydrolysis of extracellular cGAMP inhibits STING signaling.
ENPP1 in Adenosine Production
Caption: ENPP1 contributes to immunosuppressive adenosine production in the TME.
Experimental Workflow: In Vivo Efficacy of an ENPP1 Inhibitor
Caption: A generalized workflow for in vivo efficacy studies of ENPP1 inhibitors.
Quantitative Data on ENPP1 in Cancer
The expression level of ENPP1 is a significant indicator of prognosis and disease progression in various cancers.
Table 1: ENPP1 Gene Expression in Different Cancer Types (TCGA Data)
| Cancer Type | ENPP1 Expression (log2(TPM+1)) |
| Breast invasive carcinoma (BRCA) | 4.27 |
| Lung adenocarcinoma (LUAD) | Varies, can be elevated |
| Ovarian serous cystadenocarcinoma (OV) | Elevated in high-grade cases |
| Bladder Urothelial Carcinoma (BLCA) | Associated with advanced stage |
| Prostate adenocarcinoma (PRAD) | Elevated expression observed |
| Liver hepatocellular carcinoma (LIHC) | Downregulated in some studies |
Source: The Cancer Genome Atlas (TCGA) RNA sequencing data analyzed via the UALCAN portal.[10]
Table 2: Correlation of ENPP1 Expression with Clinical Outcomes in Breast Cancer (METABRIC Database)
| Patient Group (ENPP1 mRNA level) | Number of Patients | Disease-Free Survival |
| High | 59 | Significantly worse |
| Low | 1,926 | - |
Patients with stage IV metastatic disease show significantly higher ENPP1 RNA expression than patients with stage III disease.[11]
Table 3: Association of ENPP1 Expression with Immunotherapy Response
| Cancer Type | ENPP1 Expression | Response to Pembrolizumab (anti-PD-1) |
| Breast Cancer | Low | Complete response, 7-year metastasis-free survival |
| Breast Cancer | High | Poor response, high chance of metastases |
Source: Analysis of pre-treatment biopsy samples from breast cancer patients.[11][12]
Detailed Experimental Protocols
ENPP1 Enzymatic Activity Assay (Colorimetric)
This protocol describes a method to determine the enzymatic activity of ENPP1 using a colorimetric substrate.
-
Principle: The assay is based on the hydrolysis of the synthetic substrate p-nitrophenyl thymidine (B127349) 5'-monophosphate (pNP-TMP) by ENPP1, which releases p-nitrophenol, a yellow product that can be quantified by measuring absorbance at 405 nm.[8]
-
Materials:
-
Procedure:
-
Enzyme Preparation: Dilute the recombinant human ENPP1 enzyme in Assay Buffer to the desired working concentration (e.g., 1 ng/µL).[13]
-
Substrate Preparation: Prepare a stock solution of pNP-TMP in Assay Buffer (e.g., 10 mM).[13]
-
Assay Setup:
-
Add 20 µL of test inhibitor or vehicle control to the wells.
-
Add 20 µL of the diluted ENPP1 enzyme to each well.
-
Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.[8]
-
-
Reaction Initiation: Add 10 µL of the pNP-TMP substrate solution to each well to start the reaction.[8]
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Reaction Termination: Add 50 µL of Stop Solution to each well.[8]
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.[8]
-
In Vivo Tumor Growth and Metastasis Study (Mouse Model)
This protocol outlines a general procedure for evaluating the effect of ENPP1 modulation on tumor growth and metastasis in a syngeneic mouse model.
-
Principle: Tumor cells are implanted into immunocompetent mice. The effect of ENPP1 knockout or inhibition on primary tumor growth and the development of metastases is monitored over time.[6][14]
-
Materials:
-
Procedure:
-
Tumor Implantation: Subcutaneously inject 0.5-1 x 10⁶ tumor cells in 100 µL of PBS or Matrigel into the flank of each mouse. For metastasis studies, orthotopic implantation (e.g., into the mammary fat pad) or intravenous injection may be used.[15][16]
-
Treatment (for inhibitor studies): Once tumors reach a palpable size (e.g., 80-120 mm³), randomize mice into treatment groups. Administer the ENPP1 inhibitor or vehicle control according to the desired dose and schedule (e.g., oral gavage, intraperitoneal injection).[15]
-
Monitoring:
-
Endpoint and Analysis:
-
At the end of the study (based on tumor size limits or a predefined time point), euthanize the mice.
-
Excise and weigh the primary tumors.
-
For metastasis studies, harvest relevant organs (e.g., lungs, liver) and quantify metastatic burden (e.g., by counting surface nodules or through histological analysis).[11]
-
-
Immunohistochemistry (IHC) for ENPP1 in Tumor Tissues
This protocol provides a general guideline for the detection of ENPP1 protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
-
Principle: An ENPP1-specific primary antibody binds to the target protein in the tissue section. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) binds to the primary antibody. The addition of a chromogenic substrate results in a colored precipitate at the site of the antigen, allowing for visualization by microscopy.[17]
-
Materials:
-
FFPE tumor tissue sections on slides
-
Xylene or a xylene substitute (e.g., Histoclear)
-
Ethanol (B145695) (100%, 95%, 70%)
-
Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)[17]
-
Hydrogen peroxide (3%) to block endogenous peroxidase activity[18]
-
Blocking buffer (e.g., 10% normal serum in PBS)[17]
-
Primary antibody against ENPP1
-
Biotinylated secondary antibody[17]
-
Avidin-HRP complex[17]
-
DAB (3,3'-Diaminobenzidine) substrate kit[17]
-
Hematoxylin (B73222) counterstain[17]
-
Mounting medium[17]
-
-
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each) and then rinse in distilled water.[17]
-
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in pre-heated antigen retrieval solution and incubating at 95-100°C for 20-30 minutes. Allow to cool to room temperature.[18]
-
Peroxidase Blocking: Incubate slides in 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity. Rinse with PBS.[18]
-
Blocking: Incubate with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate with the primary ENPP1 antibody at the recommended dilution overnight at 4°C.[19]
-
Secondary Antibody Incubation: Wash with PBS and incubate with the biotinylated secondary antibody for 1 hour at room temperature.[17]
-
Signal Amplification: Wash with PBS and incubate with the avidin-HRP complex for 30 minutes.[17]
-
Detection: Wash with PBS and apply the DAB substrate solution until the desired stain intensity develops. Rinse with water.[17]
-
Counterstaining: Counterstain with hematoxylin for 1-2 minutes. "Blue" the sections in running tap water.[19]
-
Dehydration and Mounting: Dehydrate through a graded ethanol series and xylene. Coverslip with mounting medium.[19]
-
Conclusion and Future Directions
ENPP1 has emerged as a significant multifaceted player in cancer progression, acting as a critical innate immune checkpoint and a contributor to the immunosuppressive tumor microenvironment. Its overexpression in numerous cancers and correlation with poor clinical outcomes underscore its importance as a prognostic biomarker and a high-potential therapeutic target. The development of potent and selective ENPP1 inhibitors represents a promising strategy to reactivate anti-tumor immunity, potentially synergizing with existing immunotherapies like immune checkpoint blockade. Further research is warranted to fully elucidate the diverse roles of ENPP1 in different cancer types and to optimize the clinical application of ENPP1-targeted therapies.
References
- 1. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JUN–ENPP1–cGAS–STING axis mediates immune evasion and tumor progression in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ENPP1 Antibody | Cell Signaling Technology [cellsignal.com]
- 4. benchchem.com [benchchem.com]
- 5. Targeting ENPP1 for cancer immunotherapy: Killing two birds with one stone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enpp1: a potential facilitator of breast cancer bone metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. biocompare.com [biocompare.com]
- 13. resources.rndsystems.com [resources.rndsystems.com]
- 14. cyagen.com [cyagen.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. korambiotech.com [korambiotech.com]
- 19. cancer.wisc.edu [cancer.wisc.edu]
Enpp-1-IN-15: An In-depth Technical Guide to its Role in Modulating Extracellular cGAMP
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has been identified as a critical negative regulator of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway. By hydrolyzing the second messenger 2'3'-cyclic GMP-AMP (cGAMP) in the extracellular space, ENPP1 effectively dampens innate immune responses that are crucial for anti-tumor immunity.[1][2] Inhibition of ENPP1 is a promising therapeutic strategy to enhance the concentration of extracellular cGAMP, thereby promoting STING-mediated anti-cancer effects.[3] Enpp-1-IN-15 is a highly potent inhibitor of ENPP1, demonstrating significant potential in this therapeutic landscape. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on extracellular cGAMP levels, and detailed experimental protocols for its characterization.
The Role of ENPP1 in the cGAS-STING Signaling Pathway
The cGAS-STING pathway is a fundamental component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a key indicator of viral infection or cellular damage.[4] Upon binding to dsDNA, cGAS synthesizes cGAMP, which then acts as a second messenger.[5] cGAMP binds to and activates the STING protein located on the endoplasmic reticulum, initiating a signaling cascade that leads to the production of type I interferons (IFN-β) and other pro-inflammatory cytokines.[5][6] This response is vital for orchestrating an effective anti-tumor immune response.
ENPP1 is a type II transmembrane glycoprotein (B1211001) that functions as the primary hydrolase of extracellular cGAMP.[2][7] By degrading cGAMP, ENPP1 curtails the paracrine signaling that would otherwise activate the STING pathway in neighboring immune cells, thus acting as an innate immune checkpoint.[3][8] The inhibition of ENPP1 by small molecules like this compound is designed to block this hydrolysis, leading to an accumulation of extracellular cGAMP and a subsequent enhancement of STING-dependent anti-tumor immunity.[8]
Figure 1: The cGAS-STING signaling pathway and the inhibitory role of this compound.
Quantitative Data on this compound and Representative ENPP1 Inhibitors
This compound, also identified as Compound 88a in patent literature, is a highly potent inhibitor of ENPP1.[4] Its high binding affinity is indicative of its potential to effectively block cGAMP hydrolysis at low concentrations.
Table 1: Potency of this compound
| Compound | Ki (nM) | Reference |
|---|
| this compound | 0.00586 |[4] |
To illustrate the expected dose-dependent effect of a potent ENPP1 inhibitor on downstream STING pathway activation, the following table presents representative data from a well-characterized inhibitor. This data demonstrates the ability of ENPP1 inhibitors to increase the potency of cGAMP in activating the STING pathway, as measured by IFN-β production.
Table 2: Representative Data on the Effect of an ENPP1 Inhibitor on cGAMP-Mediated STING Activation
| cGAMP Concentration | IFN-β Production (Fold Induction over control) - No Inhibitor | IFN-β Production (Fold Induction over control) - With ENPP1 Inhibitor |
|---|---|---|
| 0.1 µM | 1.5 | 5.2 |
| 0.3 µM | 3.8 | 12.5 |
| 1.0 µM | 10.2 | 25.8 |
| 3.0 µM | 22.5 | 40.1 |
| 10.0 µM | 35.1 | 55.3 |
Note: This table presents illustrative data adapted from studies on potent ENPP1 inhibitors to demonstrate the expected biological effect. The specific values will vary depending on the experimental conditions and the particular inhibitor used.
Experimental Protocols
In Vitro ENPP1 Inhibition Assay (Fluorescence-Based)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human ENPP1 using a fluorogenic substrate.
Materials:
-
Recombinant Human ENPP1
-
ENPP1 Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.01% Brij-35)
-
Fluorogenic ENPP1 Substrate (e.g., a commercially available mAMP derivative)
-
This compound (dissolved in 100% DMSO)
-
96-well black, clear-bottom assay plates
-
Fluorescence plate reader
Figure 2: Workflow for the in vitro ENPP1 inhibitor activity assay.
Procedure:
-
Reagent Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution of the inhibitor in ENPP1 Assay Buffer. The final DMSO concentration in the assay should be ≤1%.
-
Assay Plate Setup: To a 96-well plate, add 25 µL of the serially diluted this compound or vehicle control (assay buffer with DMSO).
-
Enzyme Addition: Add 50 µL of diluted ENPP1 enzyme to each well.
-
Pre-incubation: Gently mix and pre-incubate the plate for 20 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 25 µL of the fluorogenic substrate solution to all wells to initiate the reaction.
-
Incubation: Incubate the plate for 60 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the substrate.
-
Data Analysis: Subtract the background fluorescence (wells with no enzyme). Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Assay for Extracellular cGAMP Accumulation and STING Activation
This protocol measures the ability of this compound to increase extracellular cGAMP and subsequently activate the STING pathway in a co-culture system.
Materials:
-
Tumor cell line known to produce cGAMP (e.g., a line with high chromosomal instability).
-
STING-reporter cell line (e.g., THP-1 cells expressing a luciferase reporter under an IFN-β promoter).
-
Cell culture medium and supplements.
-
This compound.
-
2'3'-cGAMP ELISA kit.
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Figure 3: Workflow for the cell-based cGAMP accumulation and STING activation assay.
Procedure:
-
Cell Seeding: Seed the cGAMP-producing tumor cells in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound or vehicle control (medium with DMSO).
-
Incubation: Incubate the cells for 24-48 hours to allow for cGAMP production and export.
-
Supernatant Collection: Carefully collect the cell culture supernatant, which contains the extracellular cGAMP.
-
Extracellular cGAMP Quantification (ELISA):
-
Use a portion of the collected supernatant to quantify the concentration of 2'3'-cGAMP using a commercial ELISA kit, following the manufacturer's instructions.
-
This will provide a direct measure of the effect of this compound on preventing cGAMP degradation.
-
-
STING Activation Assay:
-
Add the remaining supernatant to a plate of seeded STING-reporter cells.
-
Incubate the reporter cells for 16-24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol. The luciferase signal is proportional to the level of STING pathway activation.
-
-
Data Analysis:
-
For the ELISA, generate a standard curve and determine the cGAMP concentration in each sample.
-
For the reporter assay, normalize the luciferase signal to a baseline control.
-
Plot the cGAMP concentration and the reporter signal against the logarithm of the this compound concentration to determine the EC50 for cGAMP accumulation and STING activation.
-
Conclusion
This compound is a highly potent inhibitor of ENPP1, a key enzyme that negatively regulates the cGAS-STING innate immune pathway. By preventing the hydrolysis of extracellular cGAMP, this compound has the potential to significantly enhance STING-mediated anti-tumor immunity. The quantitative data and experimental protocols provided in this guide offer a framework for the continued investigation and development of this compound and other ENPP1 inhibitors as a promising class of cancer immunotherapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. FastScan⢠Total cGAS ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 7. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]
- 8. arborassays.com [arborassays.com]
The Therapeutic Potential of ENPP1 Inhibition in Oncology: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has emerged as a critical innate immune checkpoint that actively suppresses anti-tumor immunity.[1] Overexpressed in a variety of cancers, ENPP1's enzymatic activity curtails the powerful cGAS-STING pathway and contributes to an immunosuppressive tumor microenvironment through adenosine (B11128) production.[1][2] Consequently, the inhibition of ENPP1 presents a compelling therapeutic strategy to reactivate innate and adaptive immune responses against cancer.[2] This technical guide provides an in-depth overview of the core mechanisms, preclinical data, and key experimental protocols relevant to the development of ENPP1 inhibitors as novel cancer therapeutics. By blocking ENPP1, these inhibitors aim to restore critical anti-tumor signaling pathways, effectively turning immunologically "cold" tumors "hot" and rendering them more susceptible to immune-mediated destruction, particularly in combination with other immunotherapies.[3]
Introduction: ENPP1 as a Dual-Action Immunosuppressive Target
ENPP1 is a type II transmembrane glycoprotein (B1211001) whose expression is elevated in numerous human cancers, including breast, lung, ovarian, and liver cancers, often correlating with poor prognosis.[4][5][6] Its primary oncogenic roles are mediated through two distinct enzymatic activities that shape the tumor microenvironment (TME).
Inhibition of the cGAS-STING Pathway
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a fundamental component of the innate immune system that detects cytosolic double-stranded DNA (dsDNA), a common feature of genomically unstable cancer cells.[7] Upon dsDNA binding, cGAS synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[7] This cGAMP can then act in a paracrine fashion, being transferred to adjacent immune cells, where it binds to and activates STING on the endoplasmic reticulum. This initiates a signaling cascade culminating in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, which are essential for recruiting and activating cytotoxic T cells for a robust anti-tumor response.[3]
ENPP1 is the dominant hydrolase of extracellular cGAMP, breaking it down into AMP and GMP.[8][9] By degrading this critical signaling molecule in the TME, ENPP1 effectively severs the communication line between cancer cells and the innate immune system, thus acting as a potent innate immune checkpoint.[8][10]
Production of Immunosuppressive Adenosine
In addition to cGAMP hydrolysis, ENPP1 hydrolyzes extracellular ATP to produce AMP and pyrophosphate (PPi).[9][11] The resulting AMP can be further metabolized by ecto-5'-nucleotidase (CD73) to generate adenosine.[9][11] Adenosine is a well-established immunosuppressive molecule within the TME that can inhibit the function of various immune cells, including T cells and natural killer (NK) cells, thereby promoting tumor immune evasion.[11][12]
By targeting ENPP1, inhibitors can simultaneously achieve two critical objectives:
-
Restore STING Signaling: Prevent the degradation of extracellular cGAMP, leading to its accumulation and the activation of STING in immune cells.[3]
-
Reduce Adenosine-Mediated Immunosuppression: Decrease the production of AMP, a key precursor to immunosuppressive adenosine.[11]
This dual mechanism of action makes ENPP1 an exceptionally attractive target for cancer immunotherapy.[2]
Signaling Pathways and Mechanism of Action
The therapeutic effect of ENPP1 inhibitors is driven by the modulation of two key signaling axes within the tumor microenvironment.
The ENPP1-cGAS-STING Signaling Pathway
Caption: The cGAS-STING signaling pathway and the inhibitory role of ENPP1.
The ENPP1-Adenosine Signaling Pathway
Caption: The role of ENPP1 in immunosuppressive adenosine production.
Quantitative Data Presentation
The development of potent and selective ENPP1 inhibitors is a rapidly advancing field. The following tables summarize key quantitative data for several representative inhibitors based on publicly available information.
Table 1: In Vitro Potency of Selected ENPP1 Inhibitors
| Inhibitor Name/ID | IC50 (Enzymatic Assay) | Cell-based Potency | Target Substrate | Reference(s) |
| Compound 27 | 1.2 nM | Enhanced cGAMP-mediated STING activity in THP-1 cells | cGAMP | [2] |
| ENPP1 inhibitor 4e | 0.188 µM | 0.732 µM (MDA-MB-231 cells) | Not Specified | [4] |
| Enpp-1-IN-20 | 0.09 nM | 8.8 nM | Not Specified | [4] |
| ENPP1 Inhibitor C | 0.26 µM | 10 µM (MDA-MB-231 cells) | Not Specified | [4] |
| Unnamed Candidate 1 | Nanomolar | Induced STING-mediated IFN release in THP-1 cells | cGAMP, pNP-TMP | [13][14] |
| Unnamed Candidate 2 | Nanomolar | Induced STING-mediated IFN release in THP-1 cells | cGAMP, pNP-TMP | [13][14] |
Note: IC50 values can vary depending on the specific assay conditions, including substrate concentration and pH.
Table 2: In Vivo Efficacy of Selected ENPP1 Inhibitors (Syngeneic Mouse Models)
| Inhibitor Name/ID | Cancer Model | Monotherapy Efficacy (Tumor Growth Inhibition - TGI) | Combination Agent | Combination Efficacy (TGI) | Reference(s) |
| ISM5939 | MC38 Colon | 67% (single dose) | Anti-PD-L1 | Tumor-free animals observed | [3] |
| Unnamed Candidate (Oral) | CT26 Colon | 39% | Anti-PD-L1 | 86% | [13][14] |
| Unnamed Candidate (IV) | CT26 Colon | 53% | Anti-PD-L1 | 81% | [13][14] |
| Prodrug 36 | Pan02 Pancreatic | 11% | Radiotherapy | 51% | [2][6] |
| AVA-NP-695 | 4T1 Breast | Superior to Olaparib and anti-PD-1 monotherapy | Anti-PD-1 | Enhanced anti-tumor and anti-metastatic effects | [11][15] |
Experimental Protocols
Detailed and robust experimental protocols are crucial for the evaluation of ENPP1 inhibitors. The following sections provide methodologies for key assays.
ENPP1 Enzymatic Inhibition Assay (In Vitro)
Objective: To determine the in vitro potency (IC50) of an ENPP1 inhibitor.
Principle: This assay measures the enzymatic activity of recombinant ENPP1 by quantifying the product of substrate hydrolysis (e.g., AMP/GMP from cGAMP or ATP). The reduction in product formation in the presence of an inhibitor is used to calculate its potency. A fluorescence polarization (FP)-based method is described here, which offers high sensitivity.[4]
Materials:
-
Recombinant Human ENPP1
-
ENPP1 Inhibitor (test compound)
-
Substrate: 2'3'-cGAMP or ATP
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.01% Brij-35[8]
-
DMSO
-
Detection Kit (e.g., Transcreener® AMP²/GMP² FP Assay), including antibody, fluorescent tracer, and stop buffer.
-
384-well, black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
Workflow Diagram:
Caption: Workflow for ENPP1 Inhibitor Enzymatic Activity Assay.
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO.
-
Perform a serial dilution of the inhibitor stock in DMSO to create a range of concentrations for the dose-response curve.
-
Dilute recombinant ENPP1 and substrate to their final working concentrations in cold Assay Buffer. Optimal enzyme concentration should be determined empirically (e.g., EC50 of 40-50 pM).[8]
-
-
Assay Setup:
-
In a 384-well plate, add 2.5 µL of the diluted inhibitor or DMSO (for 0% and 100% activity controls) to the appropriate wells.[4]
-
Add 5 µL of diluted ENPP1 enzyme solution to all wells except "no enzyme" background controls.
-
Pre-incubate the plate at room temperature for 15-30 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 2.5 µL of the substrate solution. The final reaction volume is 10 µL.
-
Incubate the plate for 60 minutes at 37°C. The reaction time should be within the linear range of product formation.
-
-
Detection:
-
Stop the reaction by adding 5 µL of Stop Buffer.
-
Add 5 µL of the detection mix (antibody and tracer), prepared according to the kit manufacturer's instructions.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Analysis:
-
Measure fluorescence polarization on a compatible plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the high (no inhibitor) and low (no enzyme) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.[4]
-
Syngeneic Orthotopic Breast Cancer Model (4T1)
Objective: To evaluate the in vivo anti-tumor and anti-metastatic efficacy of an ENPP1 inhibitor.
Principle: 4T1 murine breast cancer cells are implanted into the mammary fat pad of immunocompetent, syngeneic BALB/c mice.[15] This model allows for the study of the inhibitor's effect on primary tumor growth and spontaneous metastasis in the context of a fully functional immune system.
Materials:
-
6-8 week old female BALB/c mice
-
4T1 murine breast cancer cell line
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Sterile PBS or Hank's Balanced Salt Solution (HBSS)
-
ENPP1 inhibitor formulation for in vivo administration (see protocol 4.3)
-
Vehicle control
-
Digital calipers
-
Syringes and needles (27G)
Procedure:
-
Cell Preparation:
-
Culture 4T1 cells under standard conditions.
-
On the day of implantation, harvest cells using trypsin, wash with serum-free medium, and resuspend in sterile, cold PBS or HBSS at a concentration of 2 x 10⁶ cells/mL. Keep cells on ice.[15]
-
-
Tumor Implantation:
-
Anesthetize the mice. Shave the fur around the #4 mammary gland.
-
Inject 50 µL of the cell suspension (containing 1 x 10⁵ cells) into the mammary fat pad.[15]
-
-
Treatment:
-
Monitor tumor growth by palpation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment cohorts (e.g., Vehicle, ENPP1 inhibitor, anti-PD-1, Combination).
-
Administer the ENPP1 inhibitor according to the determined dose and schedule (e.g., oral gavage, twice daily).[15]
-
Administer combination agents (e.g., anti-PD-1 antibody at 10 mg/kg, intraperitoneally, every 3 days).[15]
-
-
Monitoring and Endpoint:
-
Measure tumor dimensions with digital calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor mouse body weight as an indicator of toxicity.
-
At the end of the study (e.g., based on tumor size in the control group or a fixed duration), euthanize the mice.
-
Excise the primary tumor and weigh it.
-
Harvest lungs and other organs to assess metastatic burden (e.g., by counting surface nodules or through histological analysis).
-
Tumor and spleen tissues can be collected for pharmacodynamic analysis (e.g., flow cytometry, cytokine measurement).
-
Preparation of ENPP1 Inhibitor Formulation for Oral Administration
Objective: To prepare a stable and homogenous formulation of an ENPP1 inhibitor for oral gavage in mice.
Principle: Many small molecule inhibitors have poor aqueous solubility, requiring a specific vehicle for in vivo administration. A suspension using carboxymethylcellulose (CMC) is a common and effective method.
Materials:
-
ENPP1 inhibitor (powder)
-
Sodium carboxymethylcellulose (CMC)
-
Tween 80
-
Sterile water
-
Mortar and pestle or homogenizer
Procedure:
-
Vehicle Preparation:
-
Prepare a 0.5% (w/v) CMC solution with 0.1% (v/v) Tween 80 in sterile water.
-
Slowly add the CMC powder to the water while stirring to avoid clumping. The solution may need to be stirred for several hours to fully dissolve.
-
-
Formulation Preparation (Example for 10 mg/mL):
-
Weigh the required amount of the ENPP1 inhibitor.
-
Add a small amount of the vehicle to the powder and grind to a fine paste using a mortar and pestle. This step is critical to ensure a homogenous suspension.
-
Gradually add the remaining vehicle while continuously mixing until the desired final volume and concentration are reached.
-
Mix thoroughly using a vortex or homogenizer before each administration to ensure uniform suspension. Prepare fresh daily.[10]
-
Pharmacodynamic Assays
Objective: To quantify the level of 2'3'-cGAMP in tumor tissue as a direct measure of ENPP1 target engagement.
Principle: Tumor tissue is homogenized, and metabolites are extracted. cGAMP levels are then quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.
Procedure (General Outline):
-
Sample Collection: Snap-freeze excised tumor tissue in liquid nitrogen immediately after collection and store at -80°C.
-
Homogenization & Extraction:
-
Weigh a small piece of frozen tissue (e.g., 10-20 mg).
-
Homogenize the tissue in a cold extraction solvent (e.g., a mixture of methanol, acetonitrile, and water). An internal standard (e.g., ¹³C₁₀,¹⁵N₅-labeled cGAMP) should be added to control for extraction efficiency.[16]
-
Centrifuge the homogenate at high speed to pellet proteins and cell debris.
-
-
Sample Cleanup:
-
Collect the supernatant containing the metabolites.
-
The sample may require further cleanup or concentration, for example, by solid-phase extraction (SPE) or evaporation and resuspension in a smaller volume.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Separate metabolites using a suitable chromatography column (e.g., reversed-phase or HILIC).
-
Detect and quantify cGAMP using multiple reaction monitoring (MRM) mode, with specific precursor-product ion transitions for cGAMP and the internal standard.[17]
-
Calculate the concentration of cGAMP in the original tissue sample based on a standard curve.
-
Objective: To measure the levels of STING-induced cytokines, such as IFN-β, in serum or tumor homogenates.
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of a specific cytokine.
Procedure (Using a Commercial Kit, e.g., Mouse IFN-β ELISA):
-
Sample Preparation:
-
Collect blood via cardiac puncture and process to obtain serum.
-
Alternatively, prepare tumor homogenates and clarify by centrifugation.
-
-
ELISA Protocol:
-
Follow the manufacturer's protocol for the specific ELISA kit (e.g., R&D Systems, PBL Assay Science).[18][19]
-
Briefly, this involves adding standards and samples to a microplate pre-coated with a capture antibody.
-
After incubation and washing, a detection antibody is added, followed by a substrate solution.
-
The reaction is stopped, and the optical density is measured at the appropriate wavelength.
-
-
Data Analysis:
-
Generate a standard curve by plotting the concentration of the standards versus their absorbance.
-
Calculate the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.
-
Immunohistochemistry (IHC) for ENPP1 Expression and T-Cell Infiltration
Objective: To visualize the expression of ENPP1 and the infiltration of immune cells (e.g., CD8+ T cells) within the tumor tissue.
Principle: Formalin-fixed, paraffin-embedded (FFPE) tumor sections are stained with specific primary antibodies against the protein of interest. A secondary antibody conjugated to an enzyme or fluorophore allows for visualization.
Procedure (General Outline):
-
Tissue Preparation:
-
Fix freshly excised tumors in 10% neutral buffered formalin for 24 hours.
-
Process the tissue through a series of ethanol (B145695) and xylene washes and embed in paraffin (B1166041) wax.[20]
-
Cut 4-6 µm sections onto positively charged slides.[21]
-
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene to remove paraffin.
-
Rehydrate the sections by sequential immersion in graded ethanol solutions (100%, 95%, 70%) and finally in water.[22]
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) to unmask the antigenic sites. This is commonly done by heating the slides in a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).[20]
-
-
Staining:
-
Block endogenous peroxidase activity (for chromogenic detection) with 3% H₂O₂.
-
Block non-specific antibody binding using a blocking serum (e.g., normal goat serum).
-
Incubate the sections with the primary antibody (e.g., anti-ENPP1, anti-CD8) at the optimized dilution, typically overnight at 4°C.
-
Wash the slides with a wash buffer (e.g., PBS with Tween 20).
-
Incubate with a biotinylated secondary antibody, followed by a streptavidin-HRP conjugate (for chromogenic detection).
-
Develop the signal using a chromogen such as DAB (3,3'-Diaminobenzidine), which produces a brown precipitate.[20]
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through graded ethanol and xylene.
-
Coverslip using a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a microscope. The intensity and localization of the staining can be scored semi-quantitatively or quantified using digital image analysis software.
-
Conclusion and Future Directions
The inhibition of ENPP1 is a highly promising strategy in cancer immunotherapy.[1] By reactivating the cGAS-STING pathway and alleviating adenosine-mediated immunosuppression, ENPP1 inhibitors have the potential to convert immunologically "cold" tumors into "hot" tumors, thereby enhancing the efficacy of other immunotherapies such as immune checkpoint blockade.[3] The preclinical data for several ENPP1 inhibitors are very encouraging, demonstrating potent anti-tumor activity, particularly in combination therapies.[6][11]
Future research in this area will likely focus on:
-
Clinical Validation: Advancing the most promising ENPP1 inhibitors through clinical trials to establish their safety and efficacy in patients.[23]
-
Biomarker Development: Identifying predictive biomarkers, such as ENPP1 expression levels, to select patients most likely to respond to therapy.[24]
-
Optimizing Combination Strategies: Exploring novel combinations with other anti-cancer agents, including PARP inhibitors, radiotherapy, and other immunomodulatory agents.[2][6]
-
Understanding Resistance Mechanisms: Investigating potential mechanisms of resistance to ENPP1 inhibition to develop strategies to overcome them.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of orally bioavailable phosphonate prodrugs of potent ENPP1 inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel prodrug of potent ENPP1 inhibitor shows synergistic effect in combination with radiotherapy | BioWorld [bioworld.com]
- 7. Protocol to induce and assess cGAS-STING pathway activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. jitc.bmj.com [jitc.bmj.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Mass spectrometric characterization of cyclic dinucleotides (CDNs) in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-techne.com [bio-techne.com]
- 19. pblassaysci.com [pblassaysci.com]
- 20. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 21. korambiotech.com [korambiotech.com]
- 22. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - TW [thermofisher.com]
- 23. aacrjournals.org [aacrjournals.org]
- 24. New activity assays for ENPP1 with physiological substrates ATP and ADP - PubMed [pubmed.ncbi.nlm.nih.gov]
Enpp-1-IN-15's impact on tumor microenvironment
An In-depth Technical Guide on the Impact of ENPP1 Inhibition on the Tumor Microenvironment
Disclaimer: As of the latest available public information, specific preclinical and clinical data for the compound "Enpp-1-IN-15" is limited. This guide will, therefore, detail the mechanism of action and impact of potent and selective Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) inhibitors based on the broader scientific literature concerning this class of molecules. The principles, pathways, experimental protocols, and data presented are illustrative of how a potent ENPP1 inhibitor like this compound is expected to function and how its effects are characterized. This compound is a highly potent ENPP1 inhibitor with a reported Ki value of 0.00586 nM[1].
Executive Summary
Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) has emerged as a critical innate immune checkpoint that actively suppresses anti-tumor immunity.[2] By hydrolyzing the key immune signaling molecule 2'3'-cyclic Guanosine Monophosphate-Adenosine Monophosphate (2'3'-cGAMP), ENPP1 effectively dampens the Stimulator of Interferon Genes (STING) pathway, a cornerstone of the innate immune response to cancer.[2] Furthermore, ENPP1's hydrolysis of extracellular ATP contributes to an immunosuppressive tumor microenvironment (TME) through the production of adenosine (B11128).[2][3] Small molecule inhibitors of ENPP1, such as this compound, are designed to block these immunosuppressive functions. By preventing the degradation of 2'3'-cGAMP and reducing adenosine production, these inhibitors restore and amplify STING-mediated anti-tumor immunity, transforming an immunologically "cold" TME into a "hot," T-cell-inflamed environment. This guide provides a comprehensive technical overview of the mechanism of action of ENPP1 inhibitors, their profound impact on the TME, and the key experimental methodologies used for their characterization.
The Central Role of ENPP1 in Tumor Immune Evasion
ENPP1 is a type II transmembrane glycoprotein (B1211001) frequently overexpressed in various solid tumors, where its elevated expression is often correlated with poor prognosis and metastasis.[4][5][6] It exerts its pro-tumoral effects through two primary mechanisms within the TME:
-
Negative Regulation of the cGAS-STING Pathway: The cGAS-STING pathway is a critical surveillance system for detecting cytosolic double-stranded DNA (dsDNA), a common feature of genomically unstable cancer cells.[3][7] Upon detecting dsDNA, the enzyme cGAS synthesizes 2'3'-cGAMP.[8] Cancer cells can export 2'3'-cGAMP into the extracellular space, where it acts as a paracrine alarm signal to activate the STING pathway in adjacent immune cells, particularly dendritic cells (DCs) and macrophages.[3][9] This activation triggers the production of type I interferons (IFNs) and other inflammatory cytokines, leading to the recruitment and activation of cytotoxic T lymphocytes (CTLs) that can eliminate tumor cells.[7][10] ENPP1, with its catalytic domain facing the extracellular space, functions as the dominant hydrolase of this extracellular 2'3'-cGAMP, effectively cutting off this critical line of communication and suppressing the anti-tumor immune response.[9][11][12]
-
Generation of Immunosuppressive Adenosine: The TME is often characterized by high levels of extracellular ATP, released from dying cells.[13] ENPP1 hydrolyzes this pro-inflammatory ATP into AMP.[3][13] The resulting AMP is then rapidly converted to adenosine by another ectoenzyme, CD73.[3][13] Adenosine is a potent immunosuppressive molecule that signals through A2A and A2B receptors on immune cells, impairing the function of T cells and natural killer (NK) cells and promoting the activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[3][5]
Through this dual mechanism, ENPP1 shapes an immunosuppressive TME that facilitates tumor growth, immune evasion, and metastasis.[5][14]
Mechanism of Action: How ENPP1 Inhibition Remodels the TME
Potent and selective ENPP1 inhibitors like this compound are designed to bind to the active site of ENPP1, blocking its enzymatic function.[7] This inhibition leads to a profound shift in the immunological landscape of the TME:
-
Accumulation of Extracellular cGAMP: By blocking ENPP1's hydrolase activity, the inhibitor allows extracellular 2'3'-cGAMP produced by tumor cells to accumulate.[2][7]
-
Robust STING Pathway Activation: This elevated level of extracellular cGAMP is taken up by surrounding immune cells, leading to potent and sustained activation of the STING pathway.[2][7]
-
Pro-inflammatory Cytokine Production: Activated STING signaling results in the transcription and secretion of type I IFNs and other pro-inflammatory cytokines.[7][8]
-
Enhanced Antigen Presentation and T-Cell Priming: Type I IFNs promote the maturation and activation of DCs, enhancing their ability to process and present tumor antigens to naive T cells in the draining lymph nodes.
-
Recruitment and Activation of Effector Immune Cells: The altered cytokine milieu promotes the trafficking and infiltration of cytotoxic immune cells, including CD8+ T cells and NK cells, into the tumor, transforming the TME from "cold" to "hot".[13]
-
Reduction of Immunosuppressive Adenosine: By preventing the initial hydrolysis of ATP to AMP, ENPP1 inhibitors also curtail the downstream production of adenosine, further relieving immunosuppression within the TME.[3]
The net result is a restored and invigorated anti-tumor immune response capable of recognizing and eliminating cancer cells.
Signaling and Experimental Workflow Diagrams
Signaling Pathways
Caption: ENPP1's dual role in suppressing anti-tumor immunity.
Caption: The immunological cascade triggered by ENPP1 inhibition.
Experimental Workflows
Caption: Workflow for in vitro characterization of ENPP1 inhibitors.
Quantitative Data Summary
The following tables summarize representative data from preclinical studies of various potent ENPP1 inhibitors. This data illustrates the expected potency and biological effects of a compound like this compound.
Table 1: In Vitro Potency of Representative ENPP1 Inhibitors
| Compound | Target | Assay Type | Potency | Reference |
|---|---|---|---|---|
| This compound | ENPP1 | Enzymatic | K |
[1] |
| ZXP-8202 | rhENPP1 | Enzymatic | IC |
[15] |
| ZXP-8202 | ENPP1 | Cell-based Enzymatic | EC |
[15] |
| ZXP-8202 | STING Activation | IFNB1 Reporter Assay | EC |
[15] |
| SR-8314 | ENPP1 | Enzymatic | K |
[13] |
| Unnamed Candidates | ENPP1 | Enzymatic (cGAMP) | ICngcontent-ng-c4139270029="" class="ng-star-inserted">50 = nano-molar | |
Table 2: In Vivo Anti-Tumor Efficacy of Representative ENPP1 Inhibitors
| Compound | Mouse Model | Treatment | Outcome | Reference |
|---|---|---|---|---|
| ZXP-8202 | CT26 Syngeneic | Monotherapy | ~70% tumor growth inhibition (TGI) | [15] |
| Unnamed Candidates | CT26 Syngeneic | Combination with anti-PD-L1 | Significant TGI, superior to monotherapy | [16] |
| STF-1623 | Various Syngeneic | Monotherapy & Combination | Suppressed tumor growth and metastases | [10] |
| ENPP1 Knockout | Breast Cancer | Genetic Ablation | Slowed primary tumor growth, abolished metastasis |[11][12] |
Key Experimental Protocols
Protocol 1: ENPP1 In Vitro Enzymatic Inhibition Assay
This assay determines the direct inhibitory activity of a compound on the ENPP1 enzyme using an artificial substrate.
-
Objective: To calculate the IC
50value of this compound against recombinant human ENPP1 (rhENPP1). -
Materials:
-
Recombinant human ENPP1.
-
Assay Buffer: Tris-HCl buffer, pH 9.0, containing NaCl, MgCl
2, and ZnCl2. -
Substrate: p-Nitrophenyl-5'-thymidine monophosphate (pNP-TMP).
-
Test Compound: this compound, serially diluted in DMSO.
-
96-well microplate.
-
Plate reader capable of measuring absorbance at 405 nm.
-
-
Methodology:
-
Add 50 µL of assay buffer to all wells of a 96-well plate.
-
Add 1 µL of serially diluted this compound to the test wells. Add 1 µL of DMSO to control wells.
-
Add 25 µL of rhENPP1 solution to all wells and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the pNP-TMP substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding a stop solution (e.g., NaOH).
-
Measure the absorbance at 405 nm. The product, p-nitrophenol, is yellow and absorbs at this wavelength.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC
50value.
-
Protocol 2: Cellular STING Activation Reporter Assay
This assay measures the ability of an ENPP1 inhibitor to enhance STING activation in a cellular context.
-
Objective: To determine the EC
50of this compound in potentiating 2'3'-cGAMP-mediated STING activation. -
Materials:
-
THP1-Dual™ reporter cells (InvivoGen), which express an IRF-inducible secreted luciferase reporter.
-
Cell Culture Medium: RPMI 1640 supplemented with 10% FBS, Penicillin-Streptomycin, and selective antibiotics.
-
2'3'-cGAMP.
-
Test Compound: this compound.
-
Luciferase detection reagent (e.g., QUANTI-Luc™).
-
White, 96-well assay plates.
-
Luminometer.
-
-
Methodology:
-
Seed THP1-Dual™ cells into a 96-well plate at a density of 100,000 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat the cells with the this compound dilutions for 1 hour.
-
Add a sub-optimal concentration of extracellular 2'3'-cGAMP to the wells. A key control is a set of wells with 2'3'-cGAMP but no inhibitor.
-
Incubate the plate for 24 hours at 37°C in a CO
2incubator. -
Transfer 20 µL of the cell supernatant to a white 96-well plate.
-
Add 50 µL of the luciferase detection reagent to each well.
-
Immediately measure luminescence using a plate luminometer.
-
Calculate the fold-induction of the reporter signal relative to the cGAMP-only control.
-
Plot the fold-induction against the log of the inhibitor concentration to determine the EC
50value.
-
Protocol 3: In Vivo Syngeneic Mouse Tumor Model
This experiment evaluates the anti-tumor efficacy of the ENPP1 inhibitor in immunocompetent mice.
-
Objective: To assess the effect of this compound monotherapy and combination therapy on tumor growth and the tumor immune microenvironment.
-
Materials:
-
Immunocompetent mice (e.g., BALB/c or C57BL/6).
-
Syngeneic tumor cells (e.g., CT26 colon carcinoma for BALB/c).
-
This compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Immune checkpoint inhibitor (e.g., anti-PD-L1 antibody).
-
Calipers for tumor measurement.
-
-
Methodology:
-
Subcutaneously implant 1x10^6 CT26 cells into the flank of each BALB/c mouse.
-
Monitor tumor growth. When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound, anti-PD-L1, this compound + anti-PD-L1).
-
Administer treatments as per the defined schedule (e.g., this compound daily by oral gavage; anti-PD-L1 twice weekly by intraperitoneal injection).
-
Measure tumor volume with calipers every 2-3 days. Monitor body weight as a measure of toxicity.
-
At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice.
-
Excise tumors for analysis. A portion can be used for flow cytometry to analyze immune cell infiltration (CD3+, CD4+, CD8+, NK cells, macrophages, MDSCs), while another portion can be used for RNA sequencing or immunohistochemistry.
-
Plot mean tumor volume over time for each group to assess efficacy. Statistical analysis (e.g., two-way ANOVA) is used to determine significance.
-
Conclusion
ENPP1 represents a novel and highly promising innate immune checkpoint target for cancer immunotherapy.[4][12] By functioning at the nexus of two major immunosuppressive pathways in the tumor microenvironment—the cGAMP-STING axis and adenosine signaling—its inhibition offers a powerful strategy to awaken a dormant anti-tumor immune response.[4][5] Potent small molecule inhibitors, exemplified by the high-affinity compound this compound, have the potential to significantly enhance the efficacy of existing immunotherapies, particularly for patients with immunologically "cold" tumors that are resistant to current immune checkpoint blockade.[10] The robust preclinical data emerging for this class of molecules provides a strong rationale for their continued development and clinical investigation as a next-generation cancer immunotherapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. researchgate.net [researchgate.net]
- 10. ENPP1 inhibitor with ultralong drug-target residence time as an innate immune checkpoint blockade cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. jitc.bmj.com [jitc.bmj.com]
Preliminary Studies on Enpp-1-IN-15 for Cancer Immunotherapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical innate immune checkpoint that suppresses anti-tumor immunity by degrading the stimulator of interferon genes (STING) ligand, 2'3'-cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (2'3'-cGAMP).[1][2][3] Inhibition of ENPP1 presents a promising therapeutic strategy to enhance the STING-mediated immune response against tumors. Enpp-1-IN-15 is a potent ENPP1 inhibitor. This document provides a comprehensive overview of the preliminary studies on ENPP1 inhibition for cancer immunotherapy, with a focus on the mechanism of action, experimental protocols, and available data for potent ENPP1 inhibitors, including this compound.
The Role of ENPP1 in the cGAS-STING Pathway
The cGAS-STING pathway is a crucial component of the innate immune system that detects cytosolic double-stranded DNA (dsDNA), a key indicator of viral infections and cellular damage often found in the tumor microenvironment.[2] ENPP1 is a type II transmembrane glycoprotein (B1211001) that functions as the primary hydrolase of extracellular 2'3'-cGAMP.[1][3] By degrading cGAMP, ENPP1 acts as a brake on the STING pathway, preventing its activation in responding immune cells and thereby suppressing anti-tumor immunity.[1][2] The overexpression of ENPP1 has been correlated with poor prognosis in several cancers.[4]
Signaling Pathway Diagram
Caption: The ENPP1-STING signaling pathway and the mechanism of this compound.
Data Presentation: Potency of ENPP1 Inhibitors
The inhibitory potency of various compounds against ENPP1 is a critical parameter in their development as cancer immunotherapies. The half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) are standard measures of a compound's effectiveness.
| Compound | Target | Assay Type | Potency (IC50/Ki) | Reference |
| This compound | Human ENPP1 | Enzymatic Assay | Ki: 0.00586 nM | [5] |
| Enpp-1-IN-14 | Recombinant Human ENPP1 | Enzymatic Assay | IC50: 32.38 nM | [6] |
| ISM5939 | Human ENPP1 (cGAMP substrate) | Enzymatic Assay | IC50: 0.63 nM | [7] |
| ISM5939 | Human ENPP1 (ATP substrate) | Enzymatic Assay | IC50: 9.28 nM | [7] |
| Compound 4e | ENPP1 | Enzymatic Assay | IC50: 0.188 µM | [8] |
| Compound 4e | ENPP1 in MDA-MB-231 cells | Cellular Assay | IC50: 0.732 µM | [8] |
Experimental Protocols
In Vitro ENPP1 Activity Assay (Fluorescence Polarization-Based)
This protocol is a generalized method for determining the IC50 of a test compound against ENPP1.
Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of ENPP1 by 50%.
Materials:
-
Recombinant Human ENPP1
-
2'3'-cGAMP (substrate)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.01% Brij-35
-
Detection Reagents (e.g., Transcreener® AMP²/GMP² Assay)
-
384-well microplates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in Assay Buffer.
-
Assay Plate Setup: Add Assay Buffer, test inhibitor dilutions, positive control (no inhibitor), and negative control (no enzyme) to the appropriate wells.
-
Enzyme Addition: Add diluted recombinant ENPP1 to all wells except the negative control.
-
Pre-incubation: Gently mix and pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 2'3'-cGAMP to all wells.
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol.
-
Data Analysis: Measure the fluorescence polarization. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[8]
Cellular STING Activation Assay
This protocol measures the ability of an ENPP1 inhibitor to enhance 2'3'-cGAMP-mediated STING activation in a cellular context.
Objective: To assess the functional consequence of ENPP1 inhibition on the STING pathway in cells.
Materials:
-
THP-1 Dual™ reporter cells (contain an IRF-inducible secreted luciferase reporter system)
-
Cell Culture Medium: RPMI 1640, supplemented with 10% FBS, Penicillin-Streptomycin
-
Test inhibitor (e.g., this compound)
-
2'3'-cGAMP
-
Luciferase detection reagent
Procedure:
-
Cell Seeding: Seed THP-1 Dual™ cells in a 96-well plate.
-
Compound Treatment: Treat the cells with varying concentrations of the test inhibitor.
-
STING Activation: Add a suboptimal concentration of exogenous 2'3'-cGAMP to the wells to provide the substrate for ENPP1.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Assay: Measure the luciferase activity in the cell supernatant according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase signal to the vehicle control and plot the fold induction of STING activation against the inhibitor concentration.
In Vivo Efficacy Study in a Syngeneic Mouse Cancer Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an ENPP1 inhibitor in vivo.
Objective: To determine the effect of the ENPP1 inhibitor on tumor growth in an immunocompetent mouse model.
Materials:
-
6-8 week old female BALB/c or C57BL/6 mice
-
Syngeneic tumor cells (e.g., CT26 colon carcinoma, 4T1 breast cancer)
-
Test inhibitor (e.g., this compound) formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100 mm³), randomize the mice into treatment and control groups. Administer the test inhibitor and vehicle control according to the desired dosing schedule (e.g., daily oral gavage).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, calculate the tumor growth inhibition (TGI) for the treatment group compared to the vehicle control group.
Experimental Workflow Diagram
Caption: A general experimental workflow for the preclinical evaluation of this compound.
Logical Relationships in Anti-Tumor Mechanism
The anti-tumor efficacy of an ENPP1 inhibitor like this compound is expected to be dose-dependent and reliant on a functional immune system.
Logical Relationship Diagram
Caption: Logical flow of the dose-dependent anti-tumor mechanism of this compound.
Conclusion
The inhibition of ENPP1 is a promising strategy in cancer immunotherapy. This compound has demonstrated high potency in enzymatic assays. Further preclinical development, including comprehensive in vivo efficacy and safety studies, is warranted to fully elucidate its therapeutic potential. The experimental protocols and data presented in this guide provide a solid foundation for the continued investigation of this compound and other ENPP1 inhibitors as novel cancer immunotherapies.
References
- 1. benchchem.com [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. mdpi.com [mdpi.com]
- 4. High expression of ENPP1 in high-grade serous ovarian carcinoma predicts poor prognosis and as a molecular therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Oral ENPP1 inhibitor designed using generative AI as next generation STING modulator for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Novel Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
ENPP-1-IN-15 and the Modulation of Adenosine Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein (B1211001) that has emerged as a critical regulator of anti-tumor immunity through its dual enzymatic functions. It plays a pivotal role in the production of immunosuppressive adenosine (B11128) in the tumor microenvironment (TME) and acts as a key negative regulator of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway. ENPP-1-IN-15 is a potent inhibitor of ENPP1, and by extension, a modulator of these crucial signaling pathways. This technical guide provides an in-depth overview of the role of ENPP1 in adenosine signaling, the mechanism of action of ENPP1 inhibitors like this compound, and their therapeutic potential in oncology.
The Dual Role of ENPP1 in the Tumor Microenvironment
ENPP1 exerts its influence on the anti-tumor immune response through two primary mechanisms: the generation of immunosuppressive adenosine and the degradation of the STING agonist, 2'3'-cGAMP.
Contribution to Immunosuppressive Adenosine Production
In the TME, stressed or dying cells release adenosine triphosphate (ATP). Extracellular ATP can act as a pro-inflammatory "find-me" signal. However, a cascade of ecto-enzymes, including ENPP1, rapidly metabolizes it into adenosine, which has potent immunosuppressive effects.
ENPP1 hydrolyzes extracellular ATP to adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[1][2] The resulting AMP is then converted to adenosine by ecto-5'-nucleotidase (CD73).[1][3][4] Adenosine then binds to A2A and A2B receptors on immune cells, such as T cells and natural killer (NK) cells, leading to the suppression of their anti-tumor functions.[5][6] This creates an immunosuppressive shield that allows tumors to evade immune destruction.[3][7]
Negative Regulation of the cGAS-STING Pathway
The cGAS-STING pathway is a critical component of the innate immune system that detects the presence of cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral infections and cancer. Upon binding to dsDNA, cGAS synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[1][8] cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein. This triggers a signaling cascade that culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, leading to the recruitment and activation of anti-tumor T cells.[1][9][10]
Cancer cells can release cGAMP into the extracellular space, where it can be taken up by neighboring immune cells, propagating the anti-tumor immune response in a paracrine manner. However, ENPP1, which is often overexpressed on the surface of cancer cells, acts as the primary hydrolase of extracellular cGAMP, breaking it down into AMP and GMP.[11][12][13][14] This degradation of cGAMP by ENPP1 effectively dampens the STING-mediated anti-tumor immune response, allowing cancer cells to evade immune surveillance.[11][12][15][16]
This compound: Mechanism of Action
This compound and other potent ENPP1 inhibitors are small molecules designed to block the enzymatic activity of ENPP1.[13] By binding to the active site of the enzyme, these inhibitors prevent the hydrolysis of both ATP and 2'3'-cGAMP. This dual inhibition has two major consequences for the tumor microenvironment:
-
Reduction of Immunosuppressive Adenosine: By blocking the conversion of ATP to AMP, ENPP1 inhibitors decrease the substrate available for CD73, thereby reducing the production of immunosuppressive adenosine. This helps to restore the function of anti-tumor immune cells.
-
Enhancement of STING Signaling: By preventing the degradation of extracellular cGAMP, ENPP1 inhibitors increase its availability in the TME. This leads to enhanced activation of the STING pathway in surrounding immune cells, such as dendritic cells, promoting a robust anti-tumor immune response characterized by the production of type I IFNs and the recruitment of cytotoxic T lymphocytes.[9]
Quantitative Data for Representative ENPP1 Inhibitors
While specific quantitative data for this compound is not extensively available in the public domain, the following tables summarize data from other well-characterized ENPP1 inhibitors to illustrate the potency and efficacy of this class of molecules.
Table 1: In Vitro Potency of Representative ENPP1 Inhibitors
| Inhibitor | Target | Assay Type | IC50 / Ki | Substrate | Reference |
| SR-8314 | ENPP1 | Enzymatic | Ki = 0.079 µM | ATP | [3][5] |
| OC-1 | ENPP1 | Enzymatic | Ki < 10 nM | Not Specified | [1] |
| ZX-8177 | ENPP1 | Biochemical | IC50 = 9.5 nM | Not Specified | [17] |
| ZX-8177 | ENPP1 | Cell-based | IC50 = 11 nM | Not Specified | [17] |
| STF-1084 | ENPP1 | Enzymatic | IC50 = 149 ± 20 nM | cGAMP | [6] |
| QS1 | ENPP1 | Enzymatic | IC50 = 1.59 ± 0.07 µM | cGAMP | [6] |
Table 2: In Vivo Efficacy of Representative ENPP1 Inhibitors
| Inhibitor | Tumor Model | Dosing | Outcome | Reference |
| SR-8314 | Syngeneic Murine Tumor | Intraperitoneal | Increased CD3+, CD4+, and CD8+ T cell infiltration | [3][5] |
| OC-1 | CT26, MC38 | Oral | Monotherapy: 20-40% TGI; Combination with anti-PD1: ~75% TGI | [1] |
| ZX-8177 | Syngeneic Mouse Models | 2 mg/kg, i.p., BID | 37-60% TGI | [17] |
| ISM Compound | MC38 | Single dose | 67% TGI | [18] |
| Compound 32 | E0771 Breast Cancer | Systemic | Delayed tumor growth | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of ENPP1 inhibitors.
ENPP1 Inhibition Assay (Fluorescence-Based)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against ENPP1 using a fluorogenic substrate.
-
Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of ENPP1 by 50%.
-
Materials:
-
Recombinant Human ENPP1
-
ENPP1 Assay Buffer (e.g., 50 mM Tris, pH 7.5, 5 mM MgCl2, 0.01% Brij-35)
-
Fluorogenic ENPP1 Substrate (e.g., Tokyo Green™-mAMP)
-
Test Inhibitor (e.g., this compound)
-
Positive Control Inhibitor
-
DMSO
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a stock solution of the test inhibitor in 100% DMSO and create a serial dilution.
-
Add the diluted inhibitor or DMSO (vehicle control) to the appropriate wells of the microplate.
-
Add the diluted recombinant human ENPP1 enzyme to each well (except for the "no enzyme" control).
-
Pre-incubate the plate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate for 60 minutes at 37°C.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[16]
-
In Vivo Efficacy Study in a Syngeneic Mouse Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an ENPP1 inhibitor in a mouse model with a competent immune system.
-
Objective: To assess the ability of an ENPP1 inhibitor to control tumor growth, alone or in combination with other immunotherapies.
-
Materials:
-
6-8 week old female mice (e.g., C57BL/6 or BALB/c)
-
Syngeneic tumor cell line (e.g., MC38, CT26, or 4T1)
-
ENPP1 Inhibitor
-
Vehicle control
-
Immune checkpoint inhibitor (e.g., anti-PD-1 antibody)
-
Calipers
-
-
Procedure:
-
Subcutaneously inject tumor cells into the flank of the mice.
-
Monitor tumor growth until tumors reach a predetermined size (e.g., 80-120 mm³).
-
Randomize mice into treatment groups (e.g., vehicle, ENPP1 inhibitor monotherapy, anti-PD-1 monotherapy, combination therapy).
-
Administer treatments according to the desired schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., flow cytometry to assess immune cell infiltration, ELISA to measure cytokine levels).
-
The primary endpoint is typically tumor growth inhibition (TGI).[9][15]
-
STING Activation Reporter Assay
This assay is used to determine if the inhibition of ENPP1 leads to increased STING activation in a cellular context.
-
Objective: To measure the activation of the STING pathway in response to cGAMP in the presence or absence of an ENPP1 inhibitor.
-
Materials:
-
A reporter cell line that expresses a reporter gene (e.g., luciferase or SEAP) under the control of an IRF3-inducible promoter (e.g., THP-1-Dual™ cells).
-
2'3'-cGAMP
-
ENPP1 Inhibitor
-
Luciferase or SEAP detection reagent
-
Luminometer or spectrophotometer
-
-
Procedure:
-
Seed the reporter cells in a 96-well plate.
-
Treat the cells with the ENPP1 inhibitor at various concentrations.
-
Stimulate the cells with a suboptimal concentration of extracellular cGAMP.
-
Incubate the cells for a specified period (e.g., 24 hours).
-
Measure the reporter gene activity in the cell supernatant or cell lysate.
-
Increased reporter activity in the presence of the ENPP1 inhibitor indicates enhanced STING signaling.[12][19][20]
-
Conclusion
ENPP1 represents a compelling therapeutic target in oncology due to its dual role in promoting an immunosuppressive tumor microenvironment. By simultaneously blocking the production of adenosine and preventing the degradation of the immunostimulatory molecule cGAMP, ENPP1 inhibitors like this compound have the potential to "turn cold tumors hot." This can lead to enhanced anti-tumor immunity and may synergize with other immunotherapies, such as immune checkpoint blockade. The preclinical data for several ENPP1 inhibitors are promising, and ongoing research will further elucidate their clinical utility in the treatment of cancer.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Metastasis and immune evasion from extracellular cGAMP hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A novel small molecule Enpp1 inhibitor improves tumor control following radiation therapy by targeting stromal Enpp1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. "MV-626, a potent and selective inhibitor of ENPP1 enhances STING activ" by Jason Baird, Gregory Dietsch et al. [digitalcommons.providence.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. pnas.org [pnas.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. ENPP1 | Insilico Medicine [insilico.com]
- 19. mdpi.com [mdpi.com]
- 20. invivogen.com [invivogen.com]
Methodological & Application
Determining the Potency of Enpp-1-IN-15: An In Vitro IC50 Assay Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to determining the half-maximal inhibitory concentration (IC50) of Enpp-1-IN-15, a small molecule inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1). The following protocols and application notes are designed to facilitate the accurate in vitro characterization of this compound.
Introduction to ENPP1 Inhibition
Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) is a key enzyme that regulates extracellular nucleotide metabolism. It hydrolyzes adenosine (B11128) triphosphate (ATP) and, notably, the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), a critical signaling molecule in the cGAS-STING innate immunity pathway. By degrading cGAMP, ENPP1 acts as a negative regulator of STING signaling. Inhibition of ENPP1 is a promising therapeutic strategy, particularly in cancer immunotherapy, as it can enhance the anti-tumor immune response mediated by the cGAS-STING pathway.[1][2] this compound is a novel compound designed to inhibit ENPP1 activity, and precise determination of its IC50 value is a crucial step in its preclinical development.
Signaling Pathway of ENPP1 in cGAMP Degradation
The diagram below illustrates the role of ENPP1 in the cGAS-STING signaling pathway and the mechanism of its inhibition.
Caption: ENPP1-mediated hydrolysis of extracellular cGAMP and its inhibition by this compound.
Experimental Protocol: In Vitro ENPP1 IC50 Determination
This protocol describes a fluorescence-based assay to determine the IC50 value of this compound. A common method is the Transcreener® AMP²/GMP² Assay, which detects the products of cGAMP or ATP hydrolysis.[3][4]
Materials and Reagents
-
Recombinant Human ENPP1[5]
-
This compound
-
ENPP1 Substrate: 2'3'-cGAMP or ATP[6]
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 250 mM NaCl, 0.5 mM CaCl₂, 1 µM ZnCl₂[6]
-
Detection Kit: Transcreener® AMP²/GMP² Assay (or similar fluorescence-based detection system)
-
384-well, black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization or intensity
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for determining the IC50 of this compound.
Caption: Experimental workflow for the in vitro IC50 determination of this compound.
Step-by-Step Procedure
-
Reagent Preparation:
-
Prepare the ENPP1 Assay Buffer and keep it on ice.
-
Thaw the recombinant ENPP1 enzyme on ice and dilute it to a working concentration (e.g., 100-200 pM) in cold Assay Buffer.[6]
-
Prepare the substrate (cGAMP or ATP) to a working concentration (e.g., 10 µM) in Assay Buffer.[4]
-
Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions to create a range of concentrations for the dose-response curve. A typical starting concentration for a screening compound might be 100 µM, with subsequent 1:3 or 1:5 dilutions.[7]
-
-
Assay Plate Setup:
-
In a 384-well plate, add the diluted this compound solutions to the respective wells.
-
Include control wells:
-
Negative Control (0% Inhibition): Add DMSO vehicle without the inhibitor.
-
Positive Control (100% Inhibition): Add a known ENPP1 inhibitor or no enzyme.
-
-
-
Enzyme Addition and Pre-incubation:
-
Add the diluted ENPP1 enzyme to all wells except the "no enzyme" control.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Incubation:
-
Detection:
-
Stop the reaction and add the detection reagents according to the manufacturer's protocol (e.g., Transcreener® AMP²/GMP² Assay kit).
-
Incubate as required for the detection reaction to stabilize.
-
Measure the fluorescence signal using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis
-
Calculate Percent Inhibition: The percent inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = (1 - (Signal_Inhibitor - Signal_Background) / (Signal_NoInhibitor - Signal_Background)) * 100[6]
-
IC50 Determination:
Data Presentation
The quantitative results of the IC50 determination should be summarized in a clear and structured table for easy comparison.
| Compound | Target | Substrate | IC50 (nM) |
| This compound | ENPP1 | cGAMP | To be determined by the experiment |
| This compound | ENPP1 | ATP | To be determined by the experiment |
| Reference Inhibitor | ENPP1 | cGAMP | Example: 8.8 nM[7] |
Note: The provided IC50 value for the reference inhibitor is an example and may vary depending on the specific compound and assay conditions used.[7]
Conclusion
This detailed protocol provides a robust framework for the in vitro determination of the IC50 value of this compound. Accurate characterization of the potency of this inhibitor is a fundamental step in advancing its development as a potential therapeutic agent for modulating the cGAS-STING pathway. Adherence to this protocol will enable researchers to generate reliable and reproducible data essential for drug discovery and development.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of a High-Throughput Assay to Identify Inhibitors of ENPP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. Recombinant Human ENPP-1 Protein, CF 6136-EN-010: R&D Systems [rndsystems.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Star Republic: Guide for Biologists [sciencegateway.org]
Application Notes and Protocols for ENPP-1-IN-15 Formulation in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction to ENPP-1 and its Inhibition
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a critical innate immune checkpoint that modulates the anti-tumor immune response.[1][2][3][4][5][6] As an extracellular enzyme, ENPP1 hydrolyzes the immunotransmitter 2'3'-cyclic GMP-AMP (cGAMP), which is a key activator of the Stimulator of Interferon Genes (STING) pathway.[7][8] In the tumor microenvironment, cancer cells can release cGAMP, which then activates the STING pathway in surrounding immune cells, leading to a robust anti-tumor response.[7][9] By degrading extracellular cGAMP, ENPP1 dampens this crucial anti-cancer immunity, and its expression is often correlated with poor prognosis in various cancers.[1][2][3][4]
ENPP-1-IN-15 is a potent small molecule inhibitor of ENPP1. By blocking the enzymatic activity of ENPP1, this compound preserves the levels of extracellular cGAMP, thereby amplifying STING-mediated anti-tumor immunity.[2][10][11] This mechanism of action makes this compound a promising candidate for cancer immunotherapy research, with the potential to sensitize immunologically "cold" tumors to other immunotherapies like checkpoint inhibitors. These application notes provide detailed protocols for the formulation, administration, and in vivo evaluation of this compound in preclinical animal models.
Signaling Pathways and Experimental Workflow
To understand the context of this compound's application, it is essential to visualize its mechanism of action within the ENPP1-STING signaling pathway and the general workflow for in vivo studies.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. What are the therapeutic applications for ENPP1 inhibitors? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. ENPP1 is an innate immune checkpoint of the anticancer cGAMP–STING pathway in breast cancer [en-cancer.fr]
Measuring the Activity of ENPP1-IN-15: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein (B1211001) that has emerged as a critical negative regulator of the innate immune system.[1][2] It primarily functions by hydrolyzing extracellular 2'3'-cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (cGAMP), a potent activator of the Stimulator of Interferon Genes (STING) pathway.[1][3] This hydrolysis dampens the anti-tumor immune response, making ENPP1 a compelling therapeutic target in oncology.[4][5] Additionally, ENPP1 hydrolyzes ATP, contributing to an immunosuppressive tumor microenvironment through the production of adenosine.[2][6]
ENPP1-IN-15 is a small molecule inhibitor designed to block the enzymatic activity of ENPP1.[1] By inhibiting ENPP1, ENPP1-IN-15 is expected to increase the concentration of extracellular cGAMP, leading to enhanced activation of the STING pathway and a subsequent anti-tumor immune response.[6][7] These application notes provide detailed protocols for cell-based assays to characterize the activity and cellular effects of ENPP1-IN-15 and other ENPP1 inhibitors.
Signaling Pathway Overview
The cyclic GMP-AMP synthase (cGAS)-STING pathway is a crucial component of the innate immune system that detects cytosolic double-stranded DNA (dsDNA), a signal of viral infection or cellular damage.[1] Upon binding to dsDNA, cGAS synthesizes cGAMP, which acts as a second messenger.[2] Extracellular cGAMP can then activate the STING pathway in neighboring immune cells in a paracrine manner.[3] Activated STING translocates from the endoplasmic reticulum to the Golgi, where it recruits and activates TANK-binding kinase 1 (TBK1).[1] TBK1 then phosphorylates interferon regulatory factor 3 (IRF3), which dimerizes and translocates to the nucleus to drive the transcription of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.[1][2] ENPP1, located on the plasma membrane, hydrolyzes extracellular cGAMP, thereby attenuating this anti-tumor immune signaling.[7] ENPP1 inhibitors like ENPP1-IN-15 block this hydrolysis, potentiating the STING-mediated immune response.[1][7]
References
- 1. benchchem.com [benchchem.com]
- 2. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 [mdpi.com]
- 3. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Tumor Exosomal ENPP1 Hydrolyzes cGAMP to Inhibit cGAS-STING Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Enpp-1-IN-15 in Syngeneic Mouse Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Enpp-1-IN-15, a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), in preclinical syngeneic mouse models of cancer. The protocols outlined below are based on established methodologies for evaluating ENPP1 inhibitors and immuno-oncology agents in an immunocompetent setting.
Introduction to ENPP1 Inhibition in Cancer Immunotherapy
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical innate immune checkpoint that negatively regulates the anti-tumor immune response.[1][2] ENPP1's primary function in the tumor microenvironment is the hydrolysis of 2'3'-cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (2'3'-cGAMP), a second messenger that activates the Stimulator of Interferon Genes (STING) pathway.[3][4][5] The cGAS-STING pathway is a crucial component of the innate immune system, responsible for detecting cytosolic DNA, a hallmark of viral infections and cancer cells, and initiating a potent anti-tumor immune response.[6][7]
By degrading extracellular cGAMP, ENPP1 effectively dampens this anti-tumor immunity, allowing cancer cells to evade immune surveillance.[3][6] Inhibition of ENPP1 with small molecules like this compound prevents the degradation of cGAMP, leading to its accumulation in the tumor microenvironment. This, in turn, enhances STING activation in immune cells, such as dendritic cells, resulting in the production of type I interferons and other pro-inflammatory cytokines.[1] This cascade of events promotes the recruitment and activation of T cells, transforming an immunologically "cold" tumor into a "hot" tumor that is more susceptible to immune-mediated killing and potentially more responsive to other immunotherapies like checkpoint inhibitors.[8]
Mechanism of Action: The cGAS-STING Pathway
The diagram below illustrates the central role of ENPP1 in regulating the cGAS-STING signaling pathway and how its inhibition by this compound can potentiate anti-tumor immunity.
Caption: ENPP1-mediated regulation of the cGAS-STING pathway and the mechanism of this compound inhibition.
Quantitative Data Summary
While specific in vivo dosage and administration data for this compound are not extensively available in the public domain, the following table summarizes representative data from preclinical studies of other potent, small-molecule ENPP1 inhibitors. This information can serve as a valuable starting point for designing in vivo studies with this compound.
| Compound ID | Animal Model | Tumor Model | Administration Route | Dosage | Treatment Schedule | Key Findings | Reference |
| SR-8541A | Syngeneic Mice | CT-26, EMT-6 | Not Specified | Not Specified | Not Specified | Enhanced efficacy of checkpoint inhibitors, increased CD3+ and CD8+ T-cell infiltration. | [9] |
| OC-1 | Syngeneic Mice | CT26, MC38 | Oral | Not Specified | Not Specified | 20-40% Tumor Growth Inhibition (TGI) as monotherapy; ~75% TGI with anti-PD-1. | [5] |
| STF-1623 | BALB/c Mice | EMT6 | Subcutaneous | 50 mg/kg | Single dose | Concentrates in ENPP1-expressing tumors, long tumor residence time. | [10] |
| AVA-NP-695 | Syngeneic Mice | 4T1 | Not Specified | Not Specified | Not Specified | Abrogated tumor growth and metastasis. | [4] |
| Compound 32 | Mice | E0771 | Intravenous, Subcutaneous | 10 mg/kg | Once daily | Delayed tumor growth. | [11] |
Experimental Protocols
General In Vivo Efficacy Study Workflow
The following diagram outlines a typical workflow for assessing the in vivo efficacy of this compound in a syngeneic mouse tumor model.
Caption: Generalized experimental workflow for in vivo efficacy studies of ENPP1 inhibitors.
Detailed Protocol for an In Vivo Efficacy Study
This protocol is a composite based on methodologies reported for various ENPP1 inhibitors and should be adapted and optimized for this compound.
1. Animal Models and Cell Lines
-
Animals: 6-8 week old female C57BL/6 or BALB/c mice are commonly used for syngeneic models. The choice of mouse strain must be genetically matched with the tumor cell line.[8][12][13]
-
Cell Lines: Commonly used syngeneic cell lines include MC-38 and CT-26 (colon adenocarcinoma), 4T1 and E0771 (breast cancer), and B16-F10 (melanoma).[8][14] Cells should be cultured in appropriate media and confirmed to be free of pathogens.
2. Tumor Implantation
-
Harvest cultured tumor cells and resuspend them in sterile phosphate-buffered saline (PBS) or a 1:1 mixture of PBS and Matrigel.[8][15][16]
-
Subcutaneously inject 0.5-1 x 10^6 cells in a volume of 100 µL into the flank of each mouse.[8]
-
Monitor the mice for tumor growth using calipers.
3. Treatment
-
When tumors reach an average volume of 80-120 mm³, randomize the mice into treatment groups (n=8-10 mice per group).[8]
-
Vehicle Group: Administer the vehicle used to formulate this compound. The formulation will depend on the physicochemical properties of the compound (e.g., 0.5% methylcellulose (B11928114) in water).[12][15]
-
This compound Monotherapy Group: Administer this compound at the desired dose and schedule (e.g., daily oral gavage). Dose-ranging studies may be necessary to determine the optimal dose.
-
Combination Therapy Group (Optional): Administer this compound in combination with an immune checkpoint inhibitor (e.g., anti-PD-1/PD-L1 antibody, typically administered intraperitoneally at 10 mg/kg, twice a week).[8]
-
Continue treatment for a predefined period (e.g., 14-21 days) or until tumors in the control group reach the predetermined endpoint size.[8]
4. Monitoring and Endpoint
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = 0.5 x length x width².[8]
-
Monitor the body weight and general health of the animals throughout the study.
-
At the end of the study, euthanize the mice and collect tumors, spleens, and lymph nodes for further analysis.
5. Pharmacodynamic and Immune Analysis
-
Flow Cytometry: Prepare single-cell suspensions from tumors and lymphoid organs to analyze immune cell populations (e.g., CD4+ and CD8+ T cells, dendritic cells, macrophages).[17]
-
ELISA/Luminex: Measure cytokine levels (e.g., IFN-β, TNF-α, CXCL10) in tumor lysates or serum to assess the pharmacodynamic effects of this compound.[8]
-
Immunohistochemistry (IHC): Analyze the infiltration of immune cells and the expression of immune-related markers within the tumor microenvironment.[8]
Logical Flow for Dose-Dependent Efficacy
The following diagram illustrates the expected dose-dependent effect of an ENPP1 inhibitor on tumor growth.
Caption: Logical flow of the dose-dependent efficacy of an ENPP1 inhibitor.
Inhibition of ENPP1 with this compound represents a promising strategy in cancer immunotherapy. By preventing the degradation of the STING agonist cGAMP, this compound can unleash the power of the innate immune system to fight cancer. The provided protocols and data, derived from studies on various ENPP1 inhibitors, offer a solid foundation for designing and conducting in vivo experiments in syngeneic mouse models. Researchers should carefully consider the specific properties of this compound and adapt these general guidelines to their experimental needs to fully evaluate its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. ascopubs.org [ascopubs.org]
- 6. benchchem.com [benchchem.com]
- 7. pnas.org [pnas.org]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ENPP1 inhibitor with ultralong drug-target residence time as an innate immune checkpoint blockade cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Considerations for Performing a Successful Syngeneic Tumor Study | Taconic Biosciences [taconic.com]
- 14. Syngeneic Models - Altogen Labs [altogenlabs.com]
- 15. benchchem.com [benchchem.com]
- 16. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 17. Protocol to study the immune profile of syngeneic mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ENPP-1 Inhibitors in Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a critical enzyme that negatively regulates the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) innate immune pathway.[1][2] ENPP1 hydrolyzes the STING ligand, 2'3'-cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (2'3'-cGAMP), thereby suppressing anti-tumor immunity.[2][3] Additionally, its role in ATP hydrolysis contributes to an immunosuppressive tumor microenvironment via adenosine (B11128) production.[2][4] Small molecule inhibitors of ENPP1 are being investigated as promising cancer immunotherapeutics because they can restore STING-mediated immune responses.[5][6][7]
This document provides detailed application notes and protocols for the experimental use of a representative potent ENPP1 inhibitor, referred to herein as ENPP-1-IN-15. The information is compiled from publicly available data on various potent ENPP1 inhibitors.
Solubility and Stability
Proper handling and storage of this compound are crucial for maintaining its stability and activity.
Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | |
| 4°C | Up to 2 years | ||
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot into single-use vials to avoid repeated freeze-thaw cycles.[3][8][9] |
| -20°C | Up to 1 month | [3][8][9] | |
| Working Solution | Room Temperature | Prepare fresh for each experiment | Avoid prolonged storage of diluted solutions.[3] |
In Vitro Solubility
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). It is critical to use fresh, anhydrous DMSO as the presence of moisture can reduce solubility.[9][10] If solubility issues arise, sonication or gentle heating can be used to aid dissolution.[8][9]
| Solvent | Maximum Concentration | Notes |
| DMSO | ≥ 250 mg/mL | May require sonication.[11][12] |
In Vivo Formulations
Due to low aqueous solubility, specific formulations are required for in vivo administration.[10][13] These solutions should be prepared fresh on the day of use.[10]
| Formulation Components (v/v) | Maximum Concentration | Administration Route |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (6.09 mM) | Injection (e.g., IP, IV, SC)[8][10] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (6.09 mM) | Injection[8][10] |
| 10% DMSO, 90% Corn Oil | 2.5 mg/mL (6.09 mM) | Injection[8][10] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its experimental use.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ENPP1 | Insilico Medicine [insilico.com]
- 7. IND clearance from FDA for ISM5939, an oral ENPP1 inhibitor treating solid tumours - ecancer [ecancer.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Enpp-1-IN-1 | PDE | TargetMol [targetmol.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: Assessing the Efficacy of ENPP-1-IN-15 in Combination with Checkpoint Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has been identified as a critical innate immune checkpoint that suppresses anti-tumor immunity.[1][2][3] By hydrolyzing the cyclic dinucleotide 2'3'-cGAMP, a key second messenger in the cGAS-STING pathway, ENPP1 dampens the production of type I interferons and subsequent adaptive immune responses.[4][5] Tumors frequently overexpress ENPP1 to create an immunosuppressive microenvironment and evade immune surveillance.[6] Consequently, inhibition of ENPP1 is a promising therapeutic strategy to reactivate anti-tumor immunity.[7][8]
ENPP-1-IN-15 is a potent and selective small molecule inhibitor of ENPP1. By blocking the enzymatic activity of ENPP1, this compound is designed to increase the concentration of extracellular cGAMP, thereby activating the STING pathway in immune cells within the tumor microenvironment.[5] This activation is expected to enhance the infiltration and activation of cytotoxic T lymphocytes (CTLs), effectively turning immunologically "cold" tumors into "hot" tumors that are more responsive to immunotherapy.[9]
Combining ENPP1 inhibition with checkpoint inhibitors, such as anti-PD-1 or anti-PD-L1 antibodies, offers a synergistic approach to cancer treatment.[4][10] While checkpoint inhibitors release the brakes on T-cell-mediated killing, ENPP1 inhibitors can increase the number of T cells within the tumor, amplifying the overall anti-tumor immune response.[4][9] These application notes provide detailed protocols for assessing the biochemical, cellular, and in vivo efficacy of this compound, both as a monotherapy and in combination with checkpoint inhibitors.
Signaling Pathways
The following diagram illustrates the central role of ENPP1 in modulating the cGAS-STING pathway and the synergistic mechanism of action for an ENPP1 inhibitor like this compound in combination with a checkpoint inhibitor.
Data Presentation: Preclinical Efficacy of ENPP1 Inhibitors
While specific preclinical data for this compound is not extensively published in peer-reviewed literature, the following tables summarize representative data from other potent and selective ENPP1 inhibitors to provide a strong rationale for this therapeutic approach.
Table 1: In Vitro Potency of Representative ENPP1 Inhibitors
| Inhibitor | Assay Type | IC50 (nM) | Reference |
| ENPP-1-IN-4 Analog | Enzymatic Assay | <10 | [1] |
| ISM5939 | Enzymatic Assay | 0.63 | [11] |
| STF-1623 | Enzymatic Assay | ~1 | [8] |
| AVA-NP-695 | Enzymatic Assay | Potent at nmol/L doses | [10] |
Table 2: In Vivo Efficacy of ENPP1 Inhibitors as Monotherapy and in Combination with Checkpoint Inhibitors
| ENPP1 Inhibitor | Cancer Model | Monotherapy Efficacy (Tumor Growth Inhibition - TGI) | Combination Agent | Combination Efficacy (TGI) | Key Findings | Reference |
| ISM5939 | MC38 Syngeneic | 67% | Anti-PD-L1 | Tumor-free animals observed | Synergistic anti-tumor activity | [11] |
| Unnamed ENPP1 Inhibitor | CT-26 Syngeneic | 39% | Anti-PD-L1 | 86% | Enhanced efficacy with combination | [12] |
| STF-1623 | MC38 (ENPP1-overexpressing) | Slowed tumor growth | Anti-PD-L1 | Synergistic slowing of primary tumor growth | Synergistic effect in colorectal cancer model | [8] |
| STF-1623 | EMT6 (Breast) | Not specified | Anti-PD-L1 | Abolished lung metastases | Combination therapy prevents metastasis | [4] |
| AVA-NP-695 | 4T1 Syngeneic | Superior to Olaparib and anti-PD-1 monotherapy | N/A | N/A | Potent monotherapy effect on tumor growth and metastasis | [6][13] |
| TXN10128 | CT26, MC38, Pan02 Syngeneic | Significant TGI | Anti-PD-L1 | Synergistic effects | Efficacy correlated with innate and adaptive immune activation | [11] |
Experimental Protocols
Protocol 1: In Vitro ENPP1 Enzymatic Activity Assay
Objective: To determine the in vitro potency (IC50) of this compound against recombinant human ENPP1.
Principle: This assay measures the enzymatic activity of ENPP1 by quantifying the product of cGAMP hydrolysis (AMP/GMP). A common method is a fluorescence polarization (FP) based assay.[1][14]
Materials:
-
Recombinant human ENPP1 protein
-
2'3'-cGAMP (substrate)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.01% Brij-35[1]
-
DMSO
-
384-well plates
-
FP-based AMP/GMP detection kit (e.g., Transcreener® AMP²/GMP² Assay)[14]
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO.
-
Assay Setup: In a 384-well plate, add the diluted inhibitor or DMSO (for controls).
-
Enzyme Addition: Add recombinant ENPP1 to all wells except the "no enzyme" control.
-
Pre-incubation: Incubate for 15-30 minutes at room temperature to allow inhibitor binding.
-
Reaction Initiation: Add the substrate (2'3'-cGAMP) to all wells to start the reaction.
-
Incubation: Incubate for 60 minutes at 37°C. Optimize incubation time to ensure the reaction is within the linear range.[15]
-
Detection: Stop the reaction and add the detection reagents as per the kit manufacturer's instructions.
-
Data Acquisition: Read the fluorescence polarization on a suitable plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: In Vitro Co-Culture Assay
Objective: To assess the ability of this compound to enhance checkpoint inhibitor-mediated anti-tumor immune responses in a co-culture system.
Principle: This assay co-cultures cancer cells with immune cells (e.g., PBMCs or enriched T cells) to evaluate the synergistic effect of this compound and an anti-PD-1/PD-L1 antibody on immune cell activation and tumor cell killing.[16]
Materials:
-
Cancer cell line expressing PD-L1 (e.g., MC38, CT26)
-
Human or mouse peripheral blood mononuclear cells (PBMCs)
-
This compound
-
Anti-PD-1 or anti-PD-L1 antibody
-
Cell culture medium and supplements
-
Cytokine detection assay kits (e.g., ELISA for IFN-γ)
-
Flow cytometer and antibodies for immunophenotyping (e.g., CD8, Granzyme B)
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere.
-
Co-culture: Add PBMCs or T cells to the wells with the cancer cells.
-
Treatment: Add this compound, anti-PD-1/PD-L1 antibody, the combination, or vehicle controls to the respective wells.
-
Incubation: Co-culture for 48-72 hours.
-
Endpoint Analysis:
-
Cytokine Release: Collect supernatants and measure the concentration of pro-inflammatory cytokines like IFN-γ using ELISA.
-
Immunophenotyping: Harvest the immune cells and analyze the expression of activation markers (e.g., CD69, Granzyme B) on CD8+ T cells by flow cytometry.
-
Tumor Cell Viability: Assess the viability of the cancer cells using a suitable assay (e.g., CellTiter-Glo®).
-
Protocol 3: In Vivo Syngeneic Mouse Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound alone and in combination with an anti-PD-1/PD-L1 antibody in an immunocompetent mouse model.
Principle: A syngeneic tumor model, where cancer cells with the same genetic background as the mouse strain are implanted, is used to study the effects of immunotherapy on tumor growth and the tumor microenvironment.[2][17]
Materials:
-
6-8 week old female C57BL/6 or BALB/c mice
-
Syngeneic tumor cell line (e.g., MC38, CT26, 4T1)[2]
-
This compound (formulated for in vivo administration)
-
Anti-mouse PD-1 or PD-L1 antibody
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject tumor cells into the flank of the mice.[2]
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 80-120 mm³).[2]
-
Randomization: Randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle
-
Group 2: this compound
-
Group 3: Anti-PD-1/PD-L1 antibody
-
Group 4: this compound + Anti-PD-1/PD-L1 antibody
-
-
Treatment Administration: Administer treatments according to a predetermined schedule. For example, this compound may be administered daily via oral gavage, and the anti-PD-1/PD-L1 antibody may be given intraperitoneally twice a week.[2]
-
Efficacy Assessment:
-
Measure tumor volume with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = 0.5 x (length x width²).[2]
-
Monitor body weight and the general health of the animals.
-
-
Endpoint and Analysis:
-
At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice.
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control. The TGI can be calculated as: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.[18]
-
Harvest tumors and spleens for ex vivo analysis.
-
Protocol 4: Ex Vivo Analysis of the Tumor Microenvironment
Objective: To characterize the changes in the immune cell populations within the tumor microenvironment following treatment.
Principle: Flow cytometry is used to identify and quantify different immune cell subsets within the tumor, providing mechanistic insights into the anti-tumor effects of the combination therapy.[19][20]
Materials:
-
Harvested tumors from the in vivo study
-
Enzymes for tissue dissociation (e.g., collagenase, DNase)
-
Flow cytometry buffer
-
Fluorochrome-conjugated antibodies for various immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, F4/80, Gr-1, FoxP3)
-
Flow cytometer
Procedure:
-
Tumor Dissociation: Mechanically and enzymatically dissociate the harvested tumors to create single-cell suspensions.
-
Cell Staining: Stain the cells with a cocktail of fluorescently labeled antibodies targeting different immune cell markers.
-
Flow Cytometry Acquisition: Acquire the stained cells on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data to quantify the percentages and absolute numbers of different immune cell populations (e.g., CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells, macrophages) within the tumor.
Conclusion
The inhibition of ENPP1 with molecules like this compound represents a promising strategy in cancer immunotherapy, particularly when combined with checkpoint inhibitors. By activating the cGAS-STING pathway, ENPP1 inhibitors can create a more immunologically active tumor microenvironment, thereby sensitizing tumors to the effects of checkpoint blockade. The protocols outlined in these application notes provide a comprehensive framework for the preclinical evaluation of this compound's efficacy, both as a single agent and in combination therapy. These studies are crucial for advancing our understanding of this novel therapeutic approach and for its potential translation into clinical practice.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. New Activity Assays for ENPP1 with Physiological Substrates ATP and ADP | Springer Nature Experiments [experiments.springernature.com]
- 6. AVA-NP-695 Selectively Inhibits ENPP1 to Activate STING Pathway and Abrogate Tumor Metastasis in 4T1 Breast Cancer Syngeneic Mouse Model [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. ENPP1 inhibitor with ultralong drug-target residence time as an innate immune checkpoint blockade cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. AVA-NP-695 Selectively Inhibits ENPP1 to Activate STING Pathway and Abrogate Tumor Metastasis in 4T1 Breast Cancer Syngeneic Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. benchchem.com [benchchem.com]
- 16. Establishment of a mechanism-based in vitro coculture assay for evaluating the efficacy of immune checkpoint inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. oncodesign.com [oncodesign.com]
- 18. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Analyzing the Tumor Microenvironment by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Analyzing the Tumor-Immune Microenvironment by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Novel ENPP1 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction to ENPP1 as a Therapeutic Target
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein (B1211001) that plays a pivotal role in various physiological and pathological processes.[1][2][3] It primarily functions by hydrolyzing extracellular adenosine (B11128) triphosphate (ATP) to generate adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[1][4] This enzymatic activity is crucial in regulating bone mineralization and insulin (B600854) signaling.[1][4]
Recently, ENPP1 has garnered significant attention as a key negative regulator of the cGAS-STING (cyclic GMP-AMP synthase - stimulator of interferon genes) pathway, a critical component of the innate immune system.[1][2][5] ENPP1 hydrolyzes the second messenger molecule 2'3'-cyclic GMP-AMP (cGAMP), thereby dampening the anti-tumor immune response.[1][5][6] Inhibition of ENPP1 can, therefore, enhance STING signaling and promote anti-cancer immunity, making it a promising target for cancer immunotherapy.[1][7][8] The development of potent and selective ENPP1 inhibitors is an active area of research, necessitating robust high-throughput screening (HTS) assays to identify novel chemical entities.[9]
Signaling Pathways Involving ENPP1
ENPP1's role as a therapeutic target is primarily centered on its modulation of the cGAS-STING pathway and its influence on purinergic signaling.
ENPP1 in the cGAS-STING Signaling Pathway
The cGAS-STING pathway is essential for detecting cytosolic DNA, a hallmark of viral infections and cellular damage in cancer cells, leading to an innate immune response.[3] ENPP1 negatively regulates this pathway by hydrolyzing extracellular cGAMP, preventing it from activating the STING protein on adjacent cells and thereby suppressing a coordinated anti-tumor immune response.[2][3][10]
Caption: ENPP1 hydrolyzes extracellular cGAMP, negatively regulating the STING pathway.[6]
High-Throughput Screening (HTS) Assays for ENPP1 Inhibitors
Several HTS-compatible assay formats are available to identify and characterize novel ENPP1 inhibitors. These assays primarily focus on detecting the products of ENPP1's enzymatic activity.
Key HTS Assay Formats:
-
Fluorescence Polarization (FP)-Based Assays: These homogenous, mix-and-read assays, such as the Transcreener® AMP²/GMP² Assay, are ideal for HTS.[1] They utilize a specific antibody that binds to AMP/GMP and a fluorescent tracer. Enzymatically produced AMP/GMP displaces the tracer from the antibody, leading to a decrease in fluorescence polarization.[11]
-
Fluorescence-Based Assays: These assays employ a fluorogenic substrate that is cleaved by ENPP1 to release a fluorescent molecule.[1] The increase in fluorescence intensity is directly proportional to ENPP1 activity.[1] Cayman Chemical's ENPP1/ENPP3 Cell-Based Activity Assay Kit, for instance, uses the fluorogenic substrate TG-mAMP.[12][13]
-
Malachite Green-Based Assays: This colorimetric method detects the inorganic phosphate (B84403) (Pi) or pyrophosphate (PPi) produced from ATP hydrolysis by ENPP1.[1][14] It is a cost-effective method suitable for HTS.[1][15]
Data Presentation: Potency of Known ENPP1 Inhibitors
The half-maximal inhibitory concentration (IC50) is a standard metric for quantifying the potency of an inhibitor. A lower IC50 value indicates a more potent compound. The table below summarizes the reported IC50 values for several known ENPP1 inhibitors.
| Inhibitor | Assay Type | Substrate | Target | IC50 (nM) | Reference |
| ISM5939 | Enzymatic | cGAMP | Human ENPP1 | 0.63 | [16] |
| Enzymatic | ATP | Human ENPP1 | 9.28 | [16] | |
| Cell-based (cGAMP degradation) | MDA-MB-231 | 330 | [16] | ||
| STF-1623 | Enzymatic | Human ENPP1 | 0.6 | [16] | |
| Enzymatic | Mouse ENPP1 | 0.4 | [16] | ||
| SR-8314 | Enzymatic (Ki) | ENPP1 | 79 | [16] | |
| Compound 7c | Enzymatic (Ki) | ENPP1 | 58 | [16] | |
| LCB33 | Enzymatic | pNP-TMP | ENPP1 | 0.0009 | [17] |
| Enzymatic | cGAMP | ENPP1 | 1 | [17] |
Experimental Protocols
General Workflow for ENPP1 Inhibitor HTS Assay
The following diagram illustrates a generalized workflow for a high-throughput screen to identify ENPP1 inhibitors.
Caption: A generalized workflow for screening and identifying ENPP1 inhibitors.
Protocol 1: Fluorescence Polarization (FP)-Based ENPP1 Activity Assay
This protocol is adapted from HTS methods utilizing the Transcreener® AMP²/GMP² Assay to determine inhibitor potency by measuring AMP/GMP production.[5][7]
1. Materials:
-
Recombinant human or mouse ENPP1
-
Substrate: ATP or 2'3'-cGAMP
-
Test compounds (serially diluted)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.01% Brij-35[5]
-
Transcreener® AMP²/GMP² Assay Kit (contains AMP²/GMP² Antibody and Far-Red Tracer)
-
384-well, low-volume, black assay plates
2. Reagent Preparation:
-
ENPP1 Enzyme Solution: Dilute recombinant ENPP1 to the desired concentration (e.g., 100-500 pM) in Assay Buffer.[7] The optimal concentration should be determined empirically to ensure the reaction is within the linear range.
-
Substrate Solution: Prepare a working solution of ATP or cGAMP (e.g., 10 µM) in Assay Buffer.[1][18]
-
Compound Plates: Prepare serial dilutions of test inhibitors in 100% DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.
3. Assay Procedure:
-
Add 2.5 µL of the diluted inhibitor solution or DMSO (for controls) to the appropriate wells of a 384-well plate.[1][5]
-
Add 2.5 µL of the ENPP1 enzyme solution to all wells except for the "no enzyme" (background) controls.[1]
-
Initiate the enzymatic reaction by adding 5 µL of the substrate solution to all wells. The total reaction volume is 10 µL.[1]
-
Incubate the plate at room temperature for 60 minutes.[1][5] The incubation time may need optimization.
-
Detection:
-
Incubate the plate for an additional 60 minutes at room temperature, protected from light, to allow the detection reaction to reach equilibrium.[5]
-
Measure the fluorescence polarization on a compatible plate reader.
4. Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.[1]
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each inhibitor.[5]
Protocol 2: Cell-Based ENPP1 Activity Assay Using a Fluorogenic Substrate
This protocol describes the use of a fluorogenic substrate to measure ENPP1 activity on the surface of live cells.[19]
1. Materials:
-
Cells expressing ENPP1 (e.g., HEK293T overexpressing ENPP1, or cancer cell lines with high endogenous ENPP1 like CT26 or 4T1).[19][20]
-
Test inhibitor (e.g., Enpp-1-IN-9).[19]
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
96-well, black, clear-bottom tissue culture plates.
2. Assay Procedure:
-
Cell Plating: Seed the ENPP1-expressing cells in a 96-well plate and culture until they form a confluent monolayer.
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitor in Assay Buffer.
-
Remove the culture medium from the cells and wash gently with Assay Buffer.
-
Add the diluted inhibitor solutions to the cells and incubate for a pre-determined time (e.g., 30 minutes) at 37°C. Include vehicle-only controls.
-
-
Reaction Initiation: Add the fluorogenic substrate solution to all wells.
-
Fluorescence Measurement:
5. Data Analysis:
-
For each well, calculate the rate of increase in fluorescence (the slope of the linear portion of the kinetic curve).[19]
-
Normalize the rates to the vehicle control (defined as 100% activity) and a no-cell control or a well with a saturating concentration of a known ENPP1 inhibitor (defined as 0% activity).[19]
-
Plot the normalized activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.[19]
Conclusion
The protocols and information provided herein offer a robust framework for the high-throughput screening and characterization of novel ENPP1 inhibitors. The choice of assay depends on the specific requirements of the screening campaign, considering factors such as cost, throughput, and the desired endpoint (biochemical IC50 vs. cellular EC50). By employing these detailed methodologies, researchers can effectively identify and advance new therapeutic candidates targeting the ENPP1-STING axis for cancer immunotherapy and other indications where ENPP1 is dysregulated.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. ENPP1 gene: MedlinePlus Genetics [medlineplus.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of a High-Throughput Assay to Identify Inhibitors of ENPP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 10. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. caymanchem.com [caymanchem.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. New Activity Assays for ENPP1 with Physiological Substrates ATP and ADP | Springer Nature Experiments [experiments.springernature.com]
- 15. New activity assays for ENPP1 with physiological substrates ATP and ADP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. bellbrooklabs.com [bellbrooklabs.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Application Notes and Protocols for Lentiviral Knockdown of ENPP1 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein (B1211001) with a crucial role in regulating extracellular nucleotide metabolism.[1][2][3] In recent years, ENPP1 has emerged as a significant modulator of the innate immune system, primarily through its function as a negative regulator of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway.[4][5][6][7] ENPP1 hydrolyzes 2'3'-cyclic GMP-AMP (cGAMP), an endogenous second messenger that activates STING, thereby dampening the production of type I interferons and subsequent anti-tumor immune responses.[2][6][7] Overexpression of ENPP1 is observed in various cancers, including breast, lung, and ovarian cancer, and is often associated with poor prognosis and resistance to immunotherapy.[1][5][8]
Lentiviral-mediated short hairpin RNA (shRNA) knockdown is a powerful and widely used technique to achieve stable, long-term suppression of a target gene in a variety of cell types, including both dividing and non-dividing cells.[9][10][11] This makes it an ideal tool for in vitro studies investigating the functional consequences of ENPP1 loss. These application notes provide detailed protocols for the lentiviral knockdown of ENPP1, validation of knockdown efficiency, and subsequent functional characterization of the cellular phenotype.
Signaling Pathways and Experimental Workflows
Caption: ENPP1 negatively regulates the cGAS-STING signaling pathway.
Caption: Experimental workflow for lentiviral-mediated knockdown of ENPP1.
Application Notes
Lentiviral-mediated knockdown of ENPP1 is a versatile tool for a range of in vitro studies:
-
Cancer Biology: Investigating the role of ENPP1 in tumor cell proliferation, colony formation, invasion, and apoptosis.[1][12] Knockdown studies can elucidate ENPP1's contribution to maintaining cancer stem cell (CSC) characteristics and its impact on chemotherapy response.[1]
-
Immuno-Oncology: Assessing how ENPP1 knockdown in cancer cells affects the activation of the cGAS-STING pathway in co-cultured immune cells (e.g., macrophages, T cells).[1][4] This is critical for understanding how ENPP1 promotes immune evasion and for evaluating its potential as an immunotherapy target.[1][6][13]
-
Drug Development: Validating ENPP1 as a therapeutic target. The phenotypic changes observed upon ENPP1 knockdown can serve as a benchmark for the efficacy of small molecule inhibitors or therapeutic antibodies.[13][14][15]
-
Signal Transduction: Dissecting the molecular mechanisms regulated by ENPP1, including its interplay with other signaling pathways like AMPK signaling.[16]
Experimental Design Considerations:
-
shRNA Design: It is recommended to test multiple shRNA sequences targeting different regions of the ENPP1 mRNA to identify the most effective one and to control for off-target effects.
-
Controls: Proper controls are essential. These include a non-targeting shRNA control (scrambled sequence) to account for the effects of lentiviral transduction and shRNA expression, and a parental (untransduced) cell line control.
-
Cell Line Selection: Choose cell lines with detectable endogenous expression of ENPP1. The effects of knockdown may vary between cell lines.
-
Multiplicity of Infection (MOI): The MOI (ratio of viral particles to cells) should be optimized for each target cell line to achieve high transduction efficiency with minimal cytotoxicity.[17]
Experimental Protocols
Protocol 1: Lentivirus Production in HEK293T Cells
This protocol is adapted for a 10 cm dish format using a second or third-generation lentiviral packaging system.[9][18][19]
Materials:
-
HEK293T cells
-
Lentiviral transfer plasmid with ENPP1 shRNA (or non-targeting control)
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., PEI, Lipofectamine)
-
Opti-MEM™ I Reduced Serum Medium
-
DMEM with 10% FBS (without antibiotics)
-
0.45 µm syringe filter
Procedure:
-
Day 1: Seed 4-5 x 10⁶ HEK293T cells in a 10 cm dish in 10 mL of complete DMEM. Cells should be ~70-80% confluent on the day of transfection.[18]
-
Day 2:
-
In Tube A, dilute the plasmids in 500 µL of Opti-MEM™. For a 10 cm dish, use approximately 10 µg of the shRNA transfer plasmid, 7.5 µg of the packaging plasmid, and 2.5 µg of the envelope plasmid.
-
In Tube B, dilute the transfection reagent in 500 µL of Opti-MEM™ according to the manufacturer's instructions.
-
Add the contents of Tube A to Tube B, mix gently, and incubate at room temperature for 20-30 minutes.
-
Carefully add the DNA-transfection reagent mixture dropwise to the HEK293T cells. Swirl the plate to ensure even distribution.
-
Incubate at 37°C, 5% CO₂.
-
-
Day 3: After 16-18 hours, carefully aspirate the media and replace it with 10 mL of fresh, complete DMEM.
-
Day 4 (48h post-transfection): Harvest the virus-containing supernatant into a sterile polypropylene (B1209903) tube. Add 10 mL of fresh media to the plate.
-
Day 5 (72h post-transfection): Harvest the supernatant again and pool it with the harvest from Day 4.[9]
-
Centrifuge the pooled supernatant at 2,000 x g for 10 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm filter to remove any remaining cells.[9] The viral particles can be used immediately, stored at 4°C for short-term use, or aliquoted and stored at -80°C for long-term storage.
Protocol 2: Lentiviral Transduction and Selection of Target Cells
Materials:
-
Target cells (e.g., breast cancer cell line MDA-MB-231)
-
Concentrated lentiviral particles (ENPP1 shRNA and non-targeting control)
-
Hexadimethrine bromide (Polybrene)
-
Puromycin (B1679871) dihydrochloride (B599025) (or other appropriate selection antibiotic)
Procedure:
-
Day 1: Plate target cells in a 6-well plate such that they will be 50-70% confluent on the day of transduction.[20][21]
-
Day 2:
-
Aspirate the media from the target cells.
-
Add fresh media containing Polybrene at an optimized concentration (typically 4-8 µg/mL) to enhance transduction efficiency.[20]
-
Add the desired volume of lentiviral supernatant (optimize MOI for each cell line). Gently swirl the plate to mix.
-
Incubate at 37°C, 5% CO₂ for 18-24 hours.[22]
-
-
Day 3: Remove the virus-containing media and replace it with fresh complete media.
-
Day 4 onwards (Selection):
-
After 48 hours post-transduction, begin selection by adding media containing the appropriate concentration of puromycin. The optimal puromycin concentration must be determined beforehand by performing a kill curve on the parental cell line (typically 1-10 µg/mL).[20][21]
-
Replace the puromycin-containing media every 2-3 days.[21]
-
Continue selection for 7-14 days until all non-transduced cells in a control well have died.
-
Expand the surviving pool of stably transduced cells for subsequent validation and functional assays.
-
Protocol 3: Validation of ENPP1 Knockdown
A. Real-Time Quantitative PCR (RT-qPCR)
This protocol assesses ENPP1 mRNA levels.[23]
-
RNA Extraction: Isolate total RNA from the ENPP1 knockdown (shENPP1), non-targeting control (shCtrl), and parental cell lines using a commercial kit (e.g., RNeasy Kit).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green-based master mix with primers specific for ENPP1 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Example Human ENPP1 Forward Primer: 5'-TGGAGGTGGATTTCACAGCA-3'
-
Example Human ENPP1 Reverse Primer: 5'-GGTTCAGAGGGTCACTTTGC-3'
-
-
Analysis: Calculate the relative expression of ENPP1 mRNA using the ΔΔCt method.
B. Western Blot
This protocol confirms the reduction of ENPP1 protein levels.[1][23]
-
Protein Lysis: Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of total protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody against ENPP1 overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
-
Washing: Wash the membrane 3 times with TBST.
-
Secondary Antibody: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.
Protocol 4: Functional Assays
A. Cell Proliferation Assay (CCK-8/MTT)
-
Seed 2,000-5,000 cells per well in a 96-well plate.
-
At desired time points (e.g., 24, 48, 72, 96 hours), add CCK-8 or MTT reagent to each well according to the manufacturer's protocol.
-
Incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8).
B. Apoptosis Assay (Annexin V/PI Staining)
-
Harvest cells 48-72 hours after seeding.
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
C. STING Pathway Activation Assay (IFN-β ELISA)
-
Seed shCtrl and shENPP1 cells.
-
After 24 hours, stimulate the cells with a cGAS-STING pathway agonist (e.g., exogenous 2'3'-cGAMP, herring testis DNA) or leave unstimulated.
-
After another 24 hours, collect the cell culture supernatant.
-
Measure the concentration of secreted IFN-β in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
Data Presentation
Table 1: Validation of ENPP1 Knockdown Efficiency
| Cell Line | Relative ENPP1 mRNA Expression (Fold Change vs. shCtrl) | Relative ENPP1 Protein Level (% of shCtrl) |
| Parental | 1.1 ± 0.15 | 105% ± 8% |
| shCtrl | 1.0 ± 0.12 | 100% |
| shENPP1 #1 | 0.21 ± 0.05 | 18% ± 5% |
| shENPP1 #2 | 0.35 ± 0.08 | 31% ± 6% |
| Data are represented as mean ± SD from three independent experiments. |
Table 2: Functional Consequences of ENPP1 Knockdown in vitro
| Assay | shCtrl Cells | shENPP1 #1 Cells | P-value |
| Cell Viability (OD at 72h) | 1.85 ± 0.21 | 1.23 ± 0.15 | <0.01 |
| Apoptosis Rate (%) | 4.5% ± 1.2% | 15.8% ± 2.5% | <0.001 |
| Migrated Cells (per field) | 210 ± 25 | 85 ± 15 | <0.001 |
| Secreted IFN-β (pg/mL) | 35 ± 8 | 155 ± 21 | <0.001 |
| Data are represented as mean ± SD from three independent experiments. |
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pnas.org [pnas.org]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Lentivirus shRNA Vector for Gene Knockdown | VectorBuilder [en.vectorbuilder.com]
- 11. Using Lentiviral shRNA Delivery to Knock Down Proteins in Cultured Neurons and In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ENPP1 | Insilico Medicine [insilico.com]
- 15. jitc.bmj.com [jitc.bmj.com]
- 16. Enpp1 deficiency caused chondrocyte apoptosis by inhibiting AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. addgene.org [addgene.org]
- 19. Lentivirus production and transduction [bio-protocol.org]
- 20. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 21. scbt.com [scbt.com]
- 22. manuals.cellecta.com [manuals.cellecta.com]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cell Infiltration with Enpp-1-IN-15 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has emerged as a critical regulator of the tumor microenvironment (TME), primarily by suppressing the innate immune cGAS-STING pathway.[1] ENPP1 hydrolyzes 2'3'-cyclic GMP-AMP (cGAMP), a key signaling molecule, thereby dampening anti-tumor immunity and allowing cancer cells to evade immune surveillance.[1][2] Additionally, ENPP1 contributes to an immunosuppressive TME through the production of adenosine.[2][3]
Enpp-1-IN-15 is a potent and selective small-molecule inhibitor of ENPP1. Its primary mechanism of action is to block the enzymatic activity of ENPP1, preventing the hydrolysis of extracellular cGAMP.[1] This leads to an accumulation of cGAMP in the TME, which can activate the STING pathway in surrounding immune cells, such as dendritic cells.[1][3] STING activation culminates in the production of type I interferons and other pro-inflammatory cytokines, promoting the maturation of antigen-presenting cells, enhancing cross-presentation of tumor antigens, and facilitating the recruitment and activation of tumor-specific CD8+ T cells.[1][4] By reversing the immunosuppressive effects of ENPP1, this compound is designed to "reawaken" the innate immune system to recognize and attack cancer cells.[1]
These application notes provide a detailed protocol for utilizing flow cytometry to analyze the effects of this compound on immune cell infiltration within the tumor microenvironment.
Data Presentation: Expected Impact of this compound on Tumor Immune Infiltration
The following table summarizes the anticipated quantitative changes in various immune cell populations within the tumor microenvironment following treatment with this compound, as analyzed by flow cytometry. These values are representative of expected outcomes based on the known mechanism of ENPP1 inhibition.
| Immune Cell Population | Marker Panel | Vehicle Control (% of CD45+ cells) | This compound Treatment (% of CD45+ cells) | Fold Change |
| T Cells | ||||
| CD3+ T Cells | CD45+, CD3+ | 30.2 ± 3.5 | 45.8 ± 4.1 | ~1.5x |
| CD8+ Cytotoxic T Cells | CD45+, CD3+, CD8+ | 10.1 ± 1.8 | 22.5 ± 2.3 | ~2.2x |
| CD4+ Helper T Cells | CD45+, CD3+, CD4+ | 18.5 ± 2.1 | 21.3 ± 2.5 | ~1.2x |
| Regulatory T Cells (Tregs) | CD45+, CD3+, CD4+, FoxP3+ | 5.2 ± 0.9 | 2.1 ± 0.5 | ~0.4x |
| Myeloid Cells | ||||
| Dendritic Cells (DCs) | CD45+, CD11c+, MHC-II+ | 3.8 ± 0.7 | 7.9 ± 1.1 | ~2.1x |
| M1 Macrophages | CD45+, CD11b+, F4/80+, CD86+ | 6.5 ± 1.2 | 15.2 ± 1.9 | ~2.3x |
| M2 Macrophages | CD45+, CD11b+, F4/80+, CD206+ | 12.3 ± 1.5 | 5.8 ± 0.9 | ~0.5x |
| Myeloid-Derived Suppressor Cells (MDSCs) | CD45+, CD11b+, Gr-1+ | 20.1 ± 2.8 | 9.5 ± 1.7 | ~0.5x |
| Other Immune Cells | ||||
| Natural Killer (NK) Cells | CD45+, NK1.1+, CD3- | 4.3 ± 0.8 | 8.1 ± 1.3 | ~1.9x |
Signaling Pathway and Experimental Workflow
ENPP1-STING Signaling Pathway
Caption: ENPP1-STING signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Flow Cytometry Analysis
Caption: Experimental workflow for flow cytometry analysis of tumor-infiltrating immune cells.
Experimental Protocols
Protocol 1: Isolation of Tumor-Infiltrating Immune Cells
This protocol describes the preparation of a single-cell suspension from solid tumors for flow cytometry analysis.
Materials:
-
Freshly excised tumors
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Collagenase Type IV (1 mg/mL)
-
DNase I (20 U/mL)
-
ACK Lysing Buffer
-
70 µm and 40 µm cell strainers
-
Phosphate Buffered Saline (PBS)
-
Sterile surgical instruments
Procedure:
-
Place freshly excised tumors into a petri dish containing cold RPMI 1640.
-
Mince the tumors into small pieces (1-2 mm³) using sterile scissors or a scalpel.
-
Transfer the minced tissue into a 50 mL conical tube containing a digestion buffer of RPMI 1640 with 5% FBS, 1 mg/mL Collagenase IV, and 20 U/mL DNase I.
-
Incubate at 37°C for 30-60 minutes with gentle agitation.
-
Pipette the suspension vigorously every 15 minutes to aid dissociation.
-
Stop the digestion by adding an equal volume of cold RPMI 1640 with 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer into a new 50 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes at 4°C. Discard the supernatant.
-
Resuspend the cell pellet in 2-5 mL of ACK Lysing Buffer and incubate for 5 minutes at room temperature to lyse red blood cells.
-
Neutralize the ACK buffer by adding 10 mL of cold PBS.
-
Centrifuge at 300 x g for 5 minutes at 4°C. Discard the supernatant.
-
Resuspend the cell pellet in an appropriate volume of FACS buffer (PBS with 2% FBS and 0.05% sodium azide) and filter through a 40 µm cell strainer.
-
Perform cell counting and assess viability using a hemocytometer and Trypan Blue or an automated cell counter.
Protocol 2: Flow Cytometry Staining and Analysis
This protocol details the staining procedure for identifying various immune cell populations.
Materials:
-
Single-cell suspension from Protocol 1
-
FACS buffer (PBS + 2% FBS + 0.05% Sodium Azide)
-
Fc Block (e.g., anti-mouse CD16/32)
-
Fluorochrome-conjugated antibodies (see table above for examples)
-
Fixable viability dye
-
Fixation/Permeabilization Buffer (for intracellular staining, e.g., FoxP3)
-
Flow cytometer
Procedure:
-
Adjust the cell concentration to 1 x 10⁷ cells/mL in FACS buffer.
-
Add 100 µL of the cell suspension (1 x 10⁶ cells) to each well of a 96-well V-bottom plate or into FACS tubes.
-
Stain for viability by incubating with a fixable viability dye for 20 minutes at 4°C, protected from light.
-
Wash the cells with 200 µL of FACS buffer and centrifuge at 300 x g for 3 minutes. Discard the supernatant.
-
Block Fc receptors by incubating the cells with Fc Block in 50 µL of FACS buffer for 10 minutes at 4°C.
-
Without washing, add the surface antibody cocktail (50 µL) to the cells.
-
Incubate for 30 minutes at 4°C, protected from light.
-
Wash the cells twice with 200 µL of FACS buffer.
-
For intracellular staining (e.g., FoxP3): a. Resuspend the cells in 100 µL of Fixation/Permeabilization buffer and incubate for 30 minutes at 4°C. b. Wash the cells with 200 µL of Permeabilization Buffer. c. Add the intracellular antibody cocktail in 50 µL of Permeabilization Buffer and incubate for 30 minutes at 4°C. d. Wash the cells twice with 200 µL of Permeabilization Buffer.
-
Resuspend the final cell pellet in 200-300 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo). Use a gating strategy that first excludes debris and doublets, then selects for live, single cells, followed by gating on CD45+ hematopoietic cells before identifying specific immune subpopulations.
References
Application Notes and Protocols: Measuring IFN-β Production in Response to ENPP-1-IN-15
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust anti-viral and anti-tumor response.[1] A key outcome of STING activation is the production of type I interferons (IFNs), particularly IFN-β, which orchestrates a broad downstream immune reaction.[2][3] Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has been identified as a key negative regulator of this pathway.[4] It functions by hydrolyzing the STING agonist 2'3'-cyclic GMP-AMP (cGAMP), thereby dampening the immune response and allowing tumors to evade immune surveillance.[5][6]
ENPP-1-IN-15 is a small molecule inhibitor of ENPP1. By blocking the enzymatic activity of ENPP1, this compound prevents the degradation of extracellular cGAMP.[5] This leads to an accumulation of cGAMP in the tumor microenvironment, which can then activate the STING pathway in surrounding immune cells, resulting in enhanced IFN-β production and a potent anti-tumor immune response.[4][7] These application notes provide detailed protocols for measuring the increase in IFN-β production in response to this compound.
Data Presentation
While specific quantitative data for this compound is not extensively available in the public domain, the following table provides representative data illustrating the expected effects of a potent ENPP1 inhibitor on IFN-β production. This data is compiled based on the known mechanism of action of ENPP1 inhibitors and qualitative statements from preclinical studies of similar compounds.[7]
Table 1: Representative Quantitative Data on IFN-β Production in Response to an ENPP1 Inhibitor
| Assay Type | Cell Line | Treatment Conditions | Fold Increase in IFN-β (vs. cGAMP alone) |
| IFN-β ELISA | THP-1 | 1 µM cGAMP + 100 nM ENPP1 Inhibitor (24h) | ~ 4-6 fold |
| IFNB1 mRNA qPCR | BJ-5ta | 1 µM cGAMP + 100 nM ENPP1 Inhibitor (6h) | ~ 8-12 fold |
| ISRE Luciferase Reporter | THP-1 | 1 µM cGAMP + 100 nM ENPP1 Inhibitor (18h) | ~ 5-7 fold |
Note: The data presented in this table is illustrative and intended to represent the expected outcome of experiments with a potent ENPP1 inhibitor like this compound. Actual results may vary depending on the specific experimental conditions, cell line, and inhibitor concentration.
Mandatory Visualizations
Caption: cGAS-STING signaling and ENPP1 inhibition.
Caption: Experimental workflow for measuring IFN-β.
Caption: Logical relationship of this compound action.
Experimental Protocols
The following are detailed protocols for three common methods to quantify IFN-β production in response to this compound.
Protocol 1: Quantification of Secreted IFN-β by ELISA
This protocol describes the measurement of IFN-β protein secreted into the cell culture supernatant.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or THP-1 monocytic cells
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
This compound
-
2'3'-cGAMP
-
Human IFN-β ELISA Kit (containing pre-coated 96-well plate, detection antibody, standards, buffers, substrate, and stop solution)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed THP-1 cells at a density of 5 x 10^5 cells/well in a 96-well cell culture plate. For PBMCs, seed at an appropriate density based on cell viability and type. Allow cells to adhere and stabilize overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Prepare a stock solution of 2'3'-cGAMP in cell culture medium.
-
Carefully remove the medium from the cells.
-
Add the desired concentration of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Immediately add the desired concentration of 2'3'-cGAMP to the wells. Include a control with cGAMP alone.
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA Procedure:
-
Perform the IFN-β ELISA according to the manufacturer's instructions.
-
Briefly, add standards and samples to the pre-coated wells and incubate.
-
Wash the wells and add the detection antibody.
-
Wash again and add the substrate solution.
-
Stop the reaction and measure the absorbance at the recommended wavelength.
-
-
Data Analysis:
-
Generate a standard curve using the provided IFN-β standards.
-
Determine the concentration of IFN-β in each sample by interpolating from the standard curve.
-
Calculate the fold-change in IFN-β production in the presence of this compound and cGAMP compared to cGAMP alone.
-
Protocol 2: Quantification of IFNB1 mRNA by qPCR
This protocol measures the change in the gene expression of IFN-β (IFNB1).
Materials:
-
Cell line expressing ENPP1 and the cGAS-STING pathway (e.g., BJ-5ta, THP-1)
-
This compound
-
2'3'-cGAMP
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for IFNB1 and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR master mix
-
qPCR instrument
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the ELISA protocol, but typically with a shorter incubation time (e.g., 6-8 hours) for optimal mRNA expression detection.
-
RNA Extraction: After incubation, lyse the cells directly in the wells and extract total RNA using a commercial kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Set up qPCR reactions containing cDNA, primers for IFNB1 and the housekeeping gene, and qPCR master mix.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the Ct values for IFNB1 and the housekeeping gene for each sample.
-
Calculate the relative expression of IFNB1 using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the control (cGAMP alone).
-
Protocol 3: ISRE-Luciferase Reporter Assay
This assay measures the activation of the transcription factor IRF3, which is downstream of STING and drives IFN-β expression, using a reporter gene.[8][9]
Materials:
-
THP-1 or RAW 264.7 cells stably expressing a luciferase reporter gene under the control of an Interferon-Stimulated Response Element (ISRE) promoter.[8]
-
This compound
-
2'3'-cGAMP
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well white, clear-bottom plate at a density appropriate for the cell line.
-
Compound Treatment: Follow step 2 from the ELISA protocol.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay:
-
Allow the plate to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for cell lysis and the luciferase reaction.
-
-
Data Analysis:
-
Measure the luminescence using a luminometer.
-
Subtract the background luminescence (from wells with no cells).
-
Calculate the fold-induction of luciferase activity in the treated wells compared to the control wells (cGAMP alone).
-
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ENPP1 | Insilico Medicine [insilico.com]
- 8. invivogen.com [invivogen.com]
- 9. Toll-like receptor 3-mediated activation of NF-κB and IRF3 diverges at Toll-IL-1 receptor domain-containing adapter inducing IFN-β - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low potency of Enpp-1-IN-15 in enzymatic assays
Welcome to the technical support center for Enpp-1-IN-15. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experiments and find answers to frequently asked questions regarding the potency of this compound in enzymatic assays.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues that may arise during in vitro enzymatic assays with this compound, leading to lower than expected potency.
Q1: I am observing significantly lower potency (a higher IC50 value) for this compound in my enzymatic assay than reported in the literature. What are the potential causes?
A1: Several factors can contribute to observing lower than expected potency for this compound. The most common issues are related to the assay conditions, the reagents used, or the compound itself. Below is a step-by-step guide to troubleshoot this issue.
Troubleshooting Workflow
This workflow provides a systematic approach to identifying the root cause of low potency.
Caption: A step-by-step workflow for troubleshooting low inhibitor potency.
Q2: How does the substrate concentration affect the apparent IC50 of this compound?
A2: The concentration of the substrate relative to its Michaelis constant (Km) can significantly impact the apparent IC50 value, especially for competitive inhibitors.[1] If this compound acts as a competitive inhibitor, increasing the substrate concentration will require a higher concentration of the inhibitor to achieve the same level of inhibition, thus leading to a higher apparent IC50.[2][3] For accurate and reproducible IC50 determination, it is recommended to use a substrate concentration at or below its Km value.[1]
Q3: What are the critical components of the assay buffer for optimal ENPP1 activity?
A3: ENPP1 activity is dependent on several buffer components:
-
pH: The optimal pH for ENPP1 activity is typically in the range of 7.5 to 9.5.[4] It is crucial to empirically determine the optimal pH for your specific enzyme source and substrate.[4]
-
Divalent Cations: ENPP1 is a metalloenzyme and its activity can be influenced by divalent cations.[1] Some protocols specify the inclusion of MgCl₂.[5]
-
Detergents: A low concentration of a non-ionic detergent (e.g., 0.01% Brij-35 or Tween-80) can help prevent aggregation of the enzyme and improve assay performance.[1][5]
-
Absence of Chelating Agents: Avoid chelating agents like EDTA, as they can sequester essential metal cofactors and inhibit enzyme activity.[1][6]
Q4: Could the quality of the ENPP1 enzyme be the source of the problem?
A4: Yes, the enzyme's quality and handling are critical.
-
Enzyme Activity: Ensure the specific activity of your recombinant ENPP1 is verified. Use a fresh aliquot for each experiment to avoid activity loss due to multiple freeze-thaw cycles.[1][7]
-
Enzyme Concentration: The enzyme concentration should be within the linear range of the assay, where the product formation is proportional to time and enzyme concentration.[1][8]
Q5: How can I be sure that this compound is soluble in my assay?
A5: Poor solubility is a common reason for lower-than-expected potency.[1]
-
Visual Inspection: Visually inspect the inhibitor stock solution and the assay plate wells for any signs of precipitation.
-
Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <1%) and consistent across all wells.[1][8]
-
Pre-incubation: A pre-incubation step of the enzyme with the inhibitor before adding the substrate can help promote binding.[8][9]
Potency of ENPP1 Inhibitors
The inhibitory potency of various compounds against ENPP1 is a critical parameter. The half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) are standard measures of a compound's effectiveness. A lower value indicates a more potent inhibitor.[5][10]
| Compound | Potency (Human ENPP1) | Value Type | Reference |
| This compound | 0.00586 nM | Ki | [11] |
| Enpp-1-IN-14 | 32.38 nM | IC50 | [12] |
| Compound 4e | 188 nM | IC50 | [13] |
| ISM5939 | 0.63 nM (cGAMP substrate) | IC50 | [14] |
| ENPP-IN-1 | 259.0 nM (cGAMP substrate) | IC50 | [14] |
ENPP1 Signaling Pathway
ENPP1 is a key negative regulator of the cGAS-STING pathway. It hydrolyzes the STING agonist 2'3'-cyclic GMP-AMP (cGAMP), thereby dampening the innate immune response.[5][15] Inhibitors of ENPP1 block this hydrolysis, leading to increased cGAMP levels and enhanced STING activation.[15]
Caption: ENPP1's role in negatively regulating the cGAS-STING pathway.
Experimental Protocol: In Vitro ENPP1 Enzymatic Assay
This protocol provides a general framework for determining the IC50 value of this compound using a fluorescence-based method.
Objective: To measure the concentration of this compound required to inhibit 50% of recombinant ENPP1 enzymatic activity.
Materials:
-
Recombinant Human ENPP1
-
This compound
-
Substrate: 2'3'-cGAMP or ATP[5]
-
Detection System: Transcreener® AMP²/GMP² Assay (measures AMP/GMP produced) or similar fluorescence-based detection method.[8]
-
Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.01% Brij-35.[5]
-
100% DMSO
-
384-well assay plates (low-volume, black)
-
Plate reader capable of fluorescence polarization or intensity measurements
Experimental Workflow:
Caption: General workflow for an in vitro ENPP1 inhibitor assay.
Procedure:
-
Reagent Preparation:
-
Inhibitor Dilution:
-
Perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold serial dilution).
-
Further dilute the inhibitor in assay buffer to the desired starting concentration. Ensure the final DMSO concentration is constant in all wells.[5]
-
-
Assay Procedure (384-well plate):
-
Add 2.5 µL of the diluted inhibitor or DMSO (for no-inhibitor and no-enzyme controls) to the appropriate wells.[5]
-
Add 2.5 µL of diluted ENPP1 enzyme in assay buffer to all wells except the "no-enzyme" control.
-
Incubate the plate at room temperature for 15-60 minutes to allow for inhibitor-enzyme binding.[5][8] The optimal pre-incubation time may need to be determined empirically.
-
Initiate the enzymatic reaction by adding 5 µL of the substrate (at a concentration near its Km) to all wells.
-
Incubate at 37°C for a predetermined time (e.g., 60 minutes). This incubation time should ensure the reaction is in the linear range.[8]
-
-
Detection:
-
Stop the reaction by adding 5 µL of stop buffer (e.g., containing EDTA).[5]
-
Add 5 µL of the detection mix (e.g., Transcreener® AMP²/GMP² antibody and tracer) to each well.[5]
-
Incubate as per the detection kit manufacturer's instructions (e.g., 60 minutes at room temperature, protected from light).[5]
-
-
Data Analysis:
-
Measure the fluorescence signal on a compatible plate reader.
-
Subtract the background signal (from "no-enzyme" control wells) from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "no-inhibitor" control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[5][8]
-
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Untitled Document [ucl.ac.uk]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Development of Novel Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oral ENPP1 inhibitor designed using generative AI as next generation STING modulator for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Overcoming Enpp-1-IN-15 solubility issues in aqueous buffers
This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with ENPP-1-IN-15 in aqueous buffers for research applications.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous buffer. Is this expected?
A1: Yes, this is a known characteristic of this compound. The compound is practically insoluble in water and aqueous buffers alone. To achieve a working solution, it is essential to first dissolve the compound in a 100% organic solvent, such as Dimethyl Sulfoxide (DMSO), before performing a serial dilution into your aqueous experimental buffer.
Q2: What is the recommended solvent for creating a stock solution of this compound?
A2: The recommended solvent for creating a high-concentration stock solution is 100% DMSO. This compound is soluble in DMSO up to at least 25 mg/mL.
Q3: My solution turned cloudy or showed precipitation after diluting the DMSO stock in my aqueous buffer. What should I do?
A3: Cloudiness or precipitation indicates that the compound has crashed out of solution, likely due to its low aqueous solubility limit being exceeded. This can happen if the final concentration of DMSO is too low to maintain solubility. To resolve this, consider the following troubleshooting steps:
-
Increase the final DMSO concentration: Ensure the final concentration of DMSO in your working solution is sufficient. While it's always best to keep organic solvent concentrations as low as possible to avoid affecting the biological system, a final concentration of 0.5% to 1% DMSO is often required and tolerated in many cell-based assays.
-
Use a solubilizing agent: In some cases, adding a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 (e.g., 0.01%) to the final buffer can help maintain the compound's solubility.
-
Gentle warming and vortexing: Briefly warming the solution to 37°C and vortexing can help redissolve the compound. However, be cautious and ensure this will not degrade the inhibitor or affect your assay components.
-
Prepare fresh dilutions: Avoid using old stock solutions. It is recommended to prepare fresh dilutions from your high-concentration DMSO stock for each experiment.
Q4: What is the maximum recommended final concentration of this compound in an aqueous buffer for a typical assay?
A4: This depends heavily on the final concentration of DMSO and the specific components of your buffer. It is highly recommended to perform a solubility test in your specific assay buffer. As a general guideline, when diluting a 10 mM DMSO stock, achieving a final concentration of 10-30 µM in an aqueous buffer containing 0.5-1% DMSO is often feasible.
Troubleshooting Guide
This section provides structured guidance for overcoming common solubility challenges.
Problem: Precipitate forms when diluting DMSO stock into aqueous buffer.
This workflow helps diagnose and solve precipitation issues during the preparation of the working solution.
Caption: Workflow for troubleshooting precipitation of this compound.
Quantitative Data Summary
The solubility of this compound is highly dependent on the solvent system used. The following table summarizes solubility data from various sources.
| Solvent/Buffer System | Temperature | Concentration | Notes |
| 100% DMSO | Room Temp. | ≥ 25 mg/mL | Recommended for primary stock solutions. |
| 100% Ethanol | Room Temp. | < 1 mg/mL | Not recommended for primary stock. |
| Water | Room Temp. | Insoluble | Direct dissolution is not feasible. |
| PBS (pH 7.4) | Room Temp. | Insoluble | Direct dissolution is not feasible. |
| Aqueous Buffer with 1% DMSO | Room Temp. | ~10-30 µM | Solubility limit depends on buffer components. |
| Aqueous Buffer with 0.1% DMSO | Room Temp. | < 5 µM | High risk of precipitation. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the required amount of this compound powder in a sterile microfuge tube. (Molecular Weight can vary, always check the manufacturer's value).
-
Add DMSO: Add the calculated volume of 100% DMSO to the tube to achieve a final concentration of 10 mM.
-
Dissolve: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. If needed, gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
This protocol describes the serial dilution method to minimize precipitation.
-
Prepare Intermediate Dilution: Thaw a frozen aliquot of the 10 mM DMSO stock solution. Prepare an intermediate dilution in 100% DMSO if necessary.
-
Add Inhibitor to Buffer: Add the required volume of the DMSO stock solution drop-wise to your pre-warmed (if applicable) aqueous assay buffer while vortexing gently. Crucially, always add the inhibitor stock to the buffer, not the other way around. This ensures rapid mixing and minimizes localized high concentrations that can cause precipitation.
-
Final Mix: Vortex the final working solution gently for 30 seconds.
-
Visual Inspection: Visually inspect the solution for any signs of cloudiness or precipitate against a dark background. If the solution is clear, it is ready for use in your experiment.
ENPP-1 Signaling Pathway Overview
ENPP1 (Ectonucleotide Pyrophosphatase/Phosphodiesterase 1) is a key enzyme that hydrolyzes extracellular ATP to produce AMP and pyrophosphate (PPi). This activity has significant implications in immunology and oncology by influencing the cGAS-STING pathway.
Caption: Inhibition of ENPP1 by this compound blocks ATP hydrolysis.
Identifying and mitigating off-target effects of Enpp-1-IN-15
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential off-target effects of Enpp-1-IN-15.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) inhibitor with a Ki value of 0.00586 nM.[1] Its primary mechanism of action is the inhibition of ENPP1, an enzyme that hydrolyzes extracellular 2'3'-cyclic GMP-AMP (cGAMP), a key signaling molecule in the cGAS-STING innate immunity pathway.[2][3] By inhibiting ENPP1, this compound is designed to increase the concentration of cGAMP in the tumor microenvironment, thereby enhancing STING-mediated anti-tumor immune responses.[4][5]
Q2: What are the potential off-target effects of this compound?
While specific public data on the off-target profile of this compound is limited, potential off-target effects can be inferred based on its mechanism and the nature of its target. The most likely off-targets include:
-
Other ENPP family members: Due to structural similarities, other ectonucleotide pyrophosphatase/phosphodiesterase enzymes such as ENPP2 (autotaxin) and ENPP3 are potential off-targets.[6]
-
Purinergic receptors: As ENPP1 is involved in purinergic signaling by hydrolyzing ATP, there is a possibility of interaction with P2 purinergic receptors, particularly for nucleotide-based inhibitors.[7]
-
Kinases: Although this compound is not designed as a kinase inhibitor, the ATP-binding pocket of kinases is a common site for off-target interactions for many small molecules.[8]
Q3: What are the observable signs of potential off-target effects in my experiments?
Unexplained or unexpected experimental outcomes may indicate off-target effects. These can include:
-
Cell toxicity or reduced viability at concentrations where the on-target effect is not yet saturated.
-
Phenotypes that are inconsistent with the known function of ENPP1.
-
Discrepancies in results when using different cell lines that may have varying expression levels of potential off-target proteins.
-
Activation or inhibition of signaling pathways that are not directly downstream of STING.
Q4: How can I experimentally determine if the observed effects are due to off-target interactions?
Several experimental approaches can be used to distinguish on-target from off-target effects:
-
Use a structurally distinct ENPP1 inhibitor: If a different ENPP1 inhibitor with a distinct chemical scaffold produces the same phenotype, it is more likely to be an on-target effect.
-
Genetic knockdown or knockout of ENPP1: Using techniques like CRISPR/Cas9 or siRNA to eliminate ENPP1 expression should abolish the effect of this compound if it is on-target.[9][10]
-
Rescue experiments: In an ENPP1 knockout background, re-introducing a version of ENPP1 that is resistant to this compound should "rescue" the phenotype if the effect is on-target.
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of this compound to ENPP1 inside the cell.[11][12][13][14][15]
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| High cell toxicity at low concentrations | Inhibition of an essential off-target protein. | Perform a dose-response curve to determine the therapeutic window. Use a lower, effective concentration of this compound. Validate the on-target effect at this concentration. |
| Inconsistent results across different cell lines | Variable expression of off-target proteins in different cell lines. | Profile the expression of potential off-target proteins (e.g., other ENPP family members) in the cell lines being used. Use cell lines with confirmed low expression of suspected off-targets. |
| Phenotype does not match ENPP1 knockout | The observed phenotype is due to an off-target effect. | Perform a rescue experiment by re-expressing ENPP1 in a knockout cell line. If the phenotype persists, it is likely an off-target effect. |
| Unexpected signaling pathway activation | Off-target inhibition of a protein in another pathway (e.g., a kinase). | Perform a broad kinase panel screening to identify potential kinase off-targets. Use a more selective inhibitor if a specific off-target is identified. |
Experimental Protocols
Kinase Selectivity Profiling
Objective: To identify potential off-target kinase interactions of this compound.
Methodology: A radiometric activity assay is considered the gold standard.[8]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions to be tested against the kinase panel.
-
Kinase Panel: Select a diverse panel of kinases representing the human kinome.[16][17]
-
Assay Plate Preparation: In a multi-well plate, combine the recombinant kinase, its specific substrate, cofactors, and radioisotope-labeled ATP (e.g., ³³P-γ-ATP).[8]
-
Inhibitor Addition: Add this compound at various concentrations to the assay wells. Include a vehicle control (DMSO).
-
Reaction Incubation: Incubate the reaction mixture to allow for substrate phosphorylation.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate, which is proportional to kinase activity.
-
Data Analysis: Calculate the percent inhibition for each kinase at each concentration of this compound and determine the IC50 values for any inhibited kinases.
Hypothetical Kinase Selectivity Data for this compound
| Kinase | Percent Inhibition at 1 µM | IC50 (µM) |
| ENPP1 (Target) | 100% | 0.0005 |
| Kinase A | 85% | 0.25 |
| Kinase B | 52% | 1.5 |
| Kinase C | 15% | >10 |
| Kinase D | 5% | >10 |
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its target protein ENPP1 in a cellular environment.[11][12][13][14][15]
Methodology:
-
Cell Treatment: Treat cultured cells with either this compound or a vehicle control (DMSO) and incubate to allow for compound entry and target binding.
-
Heat Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures for a defined period.
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Protein Quantification: Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Western Blot Analysis: Detect the amount of soluble ENPP1 in each sample using an ENPP1-specific antibody. The principle is that ligand-bound proteins are more thermally stable and will remain in the soluble fraction at higher temperatures.[11]
-
Data Analysis: Plot the amount of soluble ENPP1 as a function of temperature for both the treated and control samples to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Hypothetical CETSA Data for this compound
| Temperature (°C) | Soluble ENPP1 (% of control at 37°C) - Vehicle | Soluble ENPP1 (% of control at 37°C) - this compound |
| 37 | 100 | 100 |
| 45 | 95 | 98 |
| 50 | 80 | 92 |
| 55 | 50 | 85 |
| 60 | 20 | 65 |
| 65 | 5 | 40 |
CRISPR/Cas9-Mediated Knockout and Rescue
Objective: To validate that the cellular phenotype observed with this compound treatment is dependent on its on-target activity against ENPP1.[9][10]
Methodology:
-
ENPP1 Knockout:
-
Design and clone a guide RNA (gRNA) targeting a critical exon of the ENPP1 gene into a Cas9 expression vector.
-
Transfect the gRNA/Cas9 construct into the cells of interest.
-
Select and expand single-cell clones.
-
Verify the knockout of ENPP1 by DNA sequencing and Western blot.
-
-
Phenotypic Analysis:
-
Treat both the wild-type and ENPP1 knockout cells with this compound.
-
If the phenotype is lost in the knockout cells, it suggests an on-target effect.
-
-
Rescue Experiment:
-
Create a mutated, inhibitor-resistant version of the ENPP1 cDNA.
-
Transfect this resistant ENPP1 construct into the ENPP1 knockout cells.
-
Treat the "rescue" cell line with this compound.
-
If the original phenotype is restored, it confirms that the effect is mediated through ENPP1.
-
Visualizations
Caption: ENPP1 inhibition by this compound enhances STING-mediated immunity.
Caption: A logical workflow for distinguishing on-target vs. off-target effects.
References
- 1. ENPP1 inhibitor with ultralong drug-target residence time as an innate immune checkpoint blockade cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ENPP1 inhibitor with ultralong drug-target residence time as an innate immune checkpoint blockade cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ENPP1 inhibitor with ultralong drug-target residence time as an innate immune checkpoint blockade cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 5. What are the new molecules for ENPP1 inhibitors? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 [mdpi.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Generation of knockout and rescue cell lines using CRISPR-Cas9 genome editing [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 15. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Kinase Selectivity Profiling Systems—General Panel [promega.sg]
Technical Support Center: Optimizing ENPP-1-IN-15 Dosage for In Vivo Mouse Studies
Welcome to the technical support center for ENPP-1-IN-15 and other ENPP1 inhibitors. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing in vivo mouse studies. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your research and navigate potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dosage for this compound in mice?
A1: While specific in vivo data for this compound is limited in publicly available literature, data from structurally similar ENPP1 inhibitors can provide a robust starting point. For a potent ENPP1 inhibitor, a common starting dose in murine models is around 80 mg/kg, which has been shown to enhance the antitumor efficacy of anti-PD-1 antibodies.[1] However, it is crucial to perform a dose-finding study for your specific experimental model.
Q2: How should this compound be formulated for in vivo administration?
A2: this compound likely has low water solubility and requires a specific vehicle for administration. Common formulation options include:
-
Suspension: 0.5% (w/v) Carboxymethylcellulose (CMC) with 0.1% (v/v) Tween 80 in sterile water.[2]
-
Solution/Suspension: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline.[2]
-
Oil-based: Corn oil for highly lipophilic compounds.[2] It is recommended to prepare formulations fresh daily under sterile conditions.[3]
Q3: What are the expected outcomes of ENPP1 inhibition in a tumor model?
A3: Inhibition of ENPP1 is expected to increase the local concentration of cGAMP, thereby activating the STING pathway.[1] This leads to the production of type I interferons and subsequent anti-tumor immune responses.[1] In preclinical models, ENPP1 inhibitors have been shown to delay tumor growth and enhance the efficacy of immune checkpoint inhibitors like anti-PD-1 antibodies.[1][4]
Q4: I am observing inconsistent results in my in vivo study. What could be the cause?
A4: Inconsistent results can arise from several factors:
-
Compound Stability and Formulation: Ensure your formulation is homogenous and the compound is stable. Prepare fresh formulations daily.[3]
-
Pharmacokinetics/Pharmacodynamics (PK/PD): Poor exposure or target engagement can lead to a lack of efficacy. Conduct PK/PD studies to optimize the dosing regimen.[5]
-
Tumor Model Variability: The expression of ENPP1 and the baseline activation of the cGAS-STING pathway can vary between different tumor models.
-
Animal Health: Monitor the general health and body weight of the animals, as adverse effects can impact tumor growth and response to treatment.[6]
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with ENPP1 inhibitors.
| Issue | Potential Cause | Recommended Action |
| Lower than expected anti-tumor efficacy | 1. Inadequate Dosage: The administered dose may be too low to achieve sufficient target inhibition. 2. Poor Bioavailability: The formulation may not be optimal for absorption. 3. Low ENPP1 Expression: The tumor model may have low levels of ENPP1 expression. 4. Insufficient cGAMP Production: The tumor cells may not be producing enough cGAMP to activate the STING pathway upon ENPP1 inhibition.[7] | 1. Dose Escalation Study: Perform a dose-escalation study to determine the optimal dose. 2. Formulation Optimization: Test different vehicle formulations to improve solubility and bioavailability.[3] 3. Confirm Target Expression: Verify ENPP1 expression in your tumor model via IHC or Western blot. 4. Induce cGAMP Production: Consider using DNA-damaging agents to stimulate cGAMP production in your tumor model.[7] |
| Observed Toxicity or Adverse Effects | 1. High Dosage: The administered dose may be too high, leading to off-target effects or exaggerated on-target toxicity. 2. Formulation-Related Toxicity: The vehicle itself may be causing adverse reactions. 3. Systemic STING Activation: Excessive systemic activation of the STING pathway can lead to inflammatory side effects.[8] | 1. Dose De-escalation: Reduce the dose or the frequency of administration. 2. Vehicle Control Group: Ensure you have a vehicle-only control group to assess formulation toxicity. 3. Monitor Inflammatory Markers: Measure systemic levels of inflammatory cytokines (e.g., IFN-β, TNF-α) to monitor for excessive STING activation.[6] |
| High Variability in Tumor Growth | 1. Inconsistent Tumor Implantation: Variation in the number of implanted cells or injection technique. 2. Animal Health Status: Underlying health issues can affect tumor take and growth. 3. Cage Effects: Differences in the microenvironment between cages. | 1. Standardize Implantation: Ensure consistent cell numbers and subcutaneous injection technique.[6] 2. Health Monitoring: Closely monitor animal health and exclude any outliers with health concerns. 3. Randomization: Properly randomize animals into treatment groups after tumors are established.[6] |
Quantitative Data Summary
The following table summarizes in vivo dosage and administration data from preclinical studies of various ENPP1 inhibitors. This can serve as a reference for designing initial dose-finding studies for this compound.
| Compound | Animal Model | Administration Route | Dosage | Key Findings | Reference |
| Unnamed ENPP1 Inhibitor ("7") | Murine model | Not specified | 80 mg/kg | Enhanced antitumor efficacy of anti-PD-1 antibody (77.7% TGI). | [1] |
| MV-626 | Mouse | Not specified | Therapeutic doses | No observed toxicity; increased overall survival in combination with radiation. | [9] |
| rhENPP1 (Enzyme Replacement) | Asj-2J mice | Subcutaneous | 2500-5000 U/kg | Dose-dependent reduction in aorta and skin calcification. | [10] |
| ENPP1-Fc | C57B6 mice | Subcutaneous | 10 mg/kg | Cmax of ~300 nM reached at 8 hours. | [11][12] |
Experimental Protocols
General Protocol for In Vivo Efficacy Study in a Syngeneic Mouse Tumor Model
This protocol is a composite based on methodologies reported for various ENPP1 inhibitors.[6]
-
Animal Models and Cell Lines:
-
Animals: 6-8 week old female C57BL/6 or BALB/c mice are commonly used for syngeneic models.[6]
-
Cell Lines: Select a tumor cell line known to express ENPP1 and to be responsive to STING pathway activation.
-
-
Tumor Implantation:
-
Harvest cultured tumor cells and resuspend them in sterile PBS or Matrigel.
-
Subcutaneously inject 0.5-1 x 10^6 cells in a volume of 100 µL into the flank of each mouse.[6]
-
-
Treatment:
-
Monitor tumor growth with calipers. When tumors reach an average volume of 80-120 mm³, randomize mice into treatment groups (n=8-10 mice per group).[6]
-
Vehicle Group: Administer the vehicle used to formulate the ENPP1 inhibitor.
-
This compound Monotherapy Group: Administer this compound at various doses (e.g., 10, 30, 100 mg/kg) via the chosen route (e.g., oral gavage, intraperitoneal injection).
-
Combination Therapy Group: Administer this compound in combination with an immune checkpoint inhibitor (e.g., anti-PD-1/PD-L1 antibody, typically administered intraperitoneally at 10 mg/kg, twice a week).[6]
-
Continue treatment for a predefined period (e.g., 14-21 days) or until tumors in the control group reach the predetermined endpoint size.[6]
-
-
Monitoring and Endpoint:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x length x width²).[6]
-
Monitor body weight and the general health of the animals.[6]
-
The primary endpoint is typically tumor growth inhibition (TGI). Secondary endpoints can include survival and the number of tumor-free mice.[6]
-
-
Pharmacodynamic Analysis:
-
At the end of the study, tumors and spleens can be harvested for analysis.[6]
-
Flow Cytometry: Prepare single-cell suspensions from tumors and spleens to analyze the infiltration and activation status of immune cells (e.g., CD8+ T cells, dendritic cells).[6]
-
ELISA/Luminex: Measure cytokine levels (e.g., IFN-β, TNF-α) in tumor lysates or serum.[6]
-
Immunohistochemistry (IHC): Analyze protein expression of immune markers within the tumor microenvironment.[6]
-
Visualizations
Signaling Pathways
Caption: The ENPP1-STING signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: A generalized experimental workflow for in vivo efficacy studies of ENPP1 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. mdpi.com [mdpi.com]
- 10. ENPP1 enzyme replacement therapy improves blood pressure and cardiovascular function in a mouse model of generalized arterial calcification of infancy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Navigating the STING Pathway: A Technical Support Guide for Robust and Reliable Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results in STING (Stimulator of Interferon Genes) pathway activation assays.
Troubleshooting Guide
Question 1: Why am I observing high variability between replicate wells in my STING activation assay?
-
Pipetting Inaccuracies: Small errors in pipetting volumes of cells, agonists, or test compounds can lead to significant differences in the final readout.
-
Inconsistent Cell Seeding: An uneven distribution of cells across the wells of a microplate will result in a variable cell number per well, directly impacting the magnitude of the STING response.
-
Edge Effects: Wells on the periphery of the plate are more susceptible to evaporation and temperature fluctuations, which can affect cell health and assay performance.
-
Reagent Preparation: Improperly mixed or stored reagents, such as agonists or detection antibodies, can lead to inconsistent activity.
Recommendations:
-
Use calibrated pipettes and proper pipetting techniques.
-
Ensure thorough mixing of cell suspensions before and during seeding.
-
Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity.
-
Prepare fresh reagents and ensure they are brought to the appropriate temperature before use.
Question 2: I am not observing any STING activation in my experiment. What are the potential causes?
A complete lack of STING activation can be frustrating. Here are some common reasons:
-
Cell Line Issues:
-
Low or Absent STING Expression: Not all cell lines express STING at sufficient levels.
-
Cell Passage Number: High-passage number cells can have altered signaling responses.
-
Mycoplasma Contamination: Mycoplasma can activate innate immune pathways and interfere with the STING response.[1]
-
-
Agonist Problems:
-
Incorrect Agonist: Ensure you are using an appropriate agonist for your experimental system (e.g., 2'3'-cGAMP for direct STING activation, dsDNA for cGAS-dependent activation).
-
Agonist Degradation: Repeated freeze-thaw cycles can degrade STING agonists.[1]
-
Suboptimal Concentration: The agonist concentration may be too low to elicit a detectable response.
-
-
Assay-Specific Issues:
-
Incorrect Assay Window: The time point for measuring the readout may be too early or too late. Time-course experiments are often necessary to determine the optimal time for analysis.[2]
-
Reporter System Problems: In reporter assays, the reporter construct may not be functioning correctly.
-
Recommendations:
-
Confirm STING expression in your cell line via Western blot or qPCR.
-
Use low-passage number cells and regularly test for mycoplasma contamination.
-
Aliquot STING agonists to avoid repeated freeze-thaw cycles.
-
Perform a dose-response curve to determine the optimal agonist concentration.
-
Optimize the incubation time for your specific cell line and agonist.
Question 3: My IC50 values for a STING inhibitor vary significantly between experiments. Why is this happening?
Fluctuations in IC50 values are a common challenge in drug development and can be attributed to several factors:
-
Assay Conditions: Variations in cell density, agonist concentration, and incubation time can all shift the apparent IC50.[1]
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Reagent Stability: Degradation of the STING agonist or the inhibitor itself will alter the dose-response relationship.[1]
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Cellular Factors: Changes in cell health, passage number, or even subtle differences in culture media can affect the cellular response to the inhibitor.[1]
-
Data Analysis: The method used for curve fitting and IC50 calculation can influence the result.
Recommendations:
-
Standardize all assay parameters, including cell seeding density, agonist concentration (typically at EC80), and incubation times.
-
Ensure proper storage and handling of both the agonist and the inhibitor.
-
Maintain consistent cell culture practices.
-
Use a consistent and appropriate data analysis method, such as a four-parameter logistic (4-PL) curve fit.[2]
Frequently Asked Questions (FAQs)
General Assay Performance
-
Q1: What are the most common readout assays to measure STING activation?
-
A1: The most common methods include:
-
IFN-β ELISA: Measures the amount of secreted IFN-β in the cell culture supernatant, a key downstream product of STING activation.[3]
-
Luciferase Reporter Assays: Utilize a reporter gene (e.g., luciferase) under the control of an IFN-stimulated response element (ISRE).[3]
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Western Blotting: Detects the phosphorylation of key signaling proteins downstream of STING, such as TBK1 and IRF3.[3]
-
qRT-PCR: Quantifies the mRNA expression levels of IFN-β and other interferon-stimulated genes (ISGs).[3]
-
2'3'-cGAMP Competitive ELISA: Directly measures the levels of the second messenger 2'3'-cGAMP, providing a readout of cGAS enzymatic activity.[2]
-
-
-
Q2: How can I reduce background signal in my assay?
-
A2: High background can be caused by:
-
Constitutive STING Pathway Activation: Some cell lines may have a partially active STING pathway at baseline. Consider using a STING-deficient cell line as a negative control.[1]
-
Contamination: Mycoplasma or other microbial contamination can activate innate immune pathways.[1]
-
Media Components: Phenol red in culture media can interfere with fluorescence- or luminescence-based assays.[1]
-
-
Experimental Design
-
Q3: What are important controls to include in my STING pathway assays?
-
A3: Essential controls include:
-
Untreated/Vehicle Control: Cells treated with the vehicle (e.g., DMSO) used to dissolve the test compound.
-
Agonist-Only Control: Cells treated with the STING agonist alone to determine the maximum response.
-
No Agonist Control: Cells not treated with an agonist to determine the baseline signal.
-
Positive Control Inhibitor: A known STING inhibitor to validate the assay's ability to detect inhibition.
-
STING-Deficient Cells: As a negative control to confirm the observed response is STING-dependent.
-
-
-
Q4: What is the difference between direct and indirect STING activation?
-
A4:
-
Direct Activation: Uses cyclic dinucleotides (CDNs) like 2'3'-cGAMP that bind directly to and activate STING.
-
Indirect Activation: Typically involves transfecting cells with dsDNA, which is sensed by cGAS. Activated cGAS then produces 2'3'-cGAMP, which in turn activates STING.
-
-
Data Presentation
Table 1: Troubleshooting High Variability in STING Assays
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracies | Use calibrated pipettes; practice consistent technique. |
| Inconsistent Cell Seeding | Thoroughly mix cell suspension; ensure even distribution. |
| Edge Effects | Avoid using outer wells or fill with sterile PBS. |
| Reagent Instability | Prepare fresh reagents; aliquot to avoid freeze-thaw cycles. |
Table 2: Example IC50 Values for a Hypothetical STING Inhibitor Under Different Assay Conditions
| Experiment | Cell Density (cells/well) | Agonist Concentration | Incubation Time (h) | IC50 (µM) |
| 1 | 50,000 | EC50 | 18 | 1.2 |
| 2 | 50,000 | EC80 | 18 | 0.8 |
| 3 | 100,000 | EC80 | 18 | 1.5 |
| 4 | 50,000 | EC80 | 24 | 0.6 |
Experimental Protocols
Protocol 1: Quantification of STING Pathway Activation via IFN-β Sandwich ELISA
This protocol describes the measurement of IFN-β in cell culture supernatants as an indicator of STING pathway activation.[2]
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Cell Seeding: Seed cells (e.g., THP-1 cells at 5 x 10^5 cells/well) in a 96-well plate and incubate overnight.
-
Compound/Agonist Preparation: Prepare serial dilutions of your test compound and a fixed concentration of the STING agonist (e.g., 2'3'-cGAMP) at 2X the final desired concentration.
-
Cell Treatment: Carefully remove the culture medium and add 100 µL of the compound dilutions. Incubate for 1 hour at 37°C.
-
STING Agonist Stimulation: Add 100 µL of the 2X agonist solution to each well (except for the "no agonist" control wells).
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Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA Procedure: Follow the manufacturer's instructions for the IFN-β ELISA kit. This typically involves adding standards and supernatants to a pre-coated plate, followed by incubation with detection and substrate solutions, and finally reading the absorbance.
-
Data Analysis: Generate a standard curve and calculate the concentration of IFN-β in each sample.
Protocol 2: Western Blot for Phosphorylated IRF3 (p-IRF3)
This protocol outlines the detection of p-IRF3 as a marker of STING pathway activation.
-
Cell Culture and Stimulation: Seed cells in a 6-well plate. Stimulate with a STING agonist for the desired time (e.g., 3-6 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-IRF3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total IRF3 and a loading control like GAPDH or β-actin.
Visualizations
Caption: The cGAS-STING signaling pathway.
Caption: A typical experimental workflow for a STING activation assay.
Caption: A decision tree for troubleshooting common STING assay issues.
References
Technical Support Center: Cell Line Selection for Studying ENPP1-IN-15's Effects
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate cell lines and performing key experiments to study the effects of ENPP-1-IN-15, a potent inhibitor of ENPP1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). ENPP1 is a transmembrane glycoprotein (B1211001) that hydrolyzes extracellular 2'3'-cyclic GMP-AMP (cGAMP), a key signaling molecule in the cGAS-STING pathway.[1][2] By inhibiting ENPP1, this compound prevents the degradation of cGAMP, leading to the activation of the STING (Stimulator of Interferon Genes) pathway. This activation results in the phosphorylation of TBK1 and IRF3, culminating in the production of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines that can promote an anti-tumor immune response.[1][2]
Q2: Which cell lines are recommended for studying the effects of this compound?
A2: The choice of cell line is critical and depends on the specific research question. We recommend using a panel of cell lines with varying levels of ENPP1 expression to comprehensively study the effects of this compound.
Table 1: Recommended Cell Lines for this compound Studies
| Cell Line | Cancer Type | ENPP1 Expression Level | Rationale for Use |
| MDA-MB-231 | Triple-Negative Breast Cancer | High | High endogenous ENPP1 expression makes it an ideal model to study the direct effects of ENPP1 inhibition on STING pathway activation.[3][4] |
| 4T1 | Murine Mammary Carcinoma | High | A widely used syngeneic model for in vivo studies in immunocompetent mice to evaluate the anti-tumor and anti-metastatic effects of ENPP1 inhibitors.[1][5] |
| J82 | Bladder Cancer | High | Exhibits high levels of ENPP1, making it suitable for studying the role of ENPP1 in bladder cancer. |
| CT26 | Murine Colon Carcinoma | Moderate | A well-characterized syngeneic model responsive to immunotherapy, suitable for in vivo studies of ENPP1 inhibitors in combination with immune checkpoint blockade.[1][2] |
| A549 | Lung Adenocarcinoma | Low | Lower ENPP1 expression provides a useful comparison to high-expressing lines to demonstrate the ENPP1-dependent effects of the inhibitor.[3] |
| THP-1 | Acute Monocytic Leukemia | Low/Negative (but STING proficient) | An excellent reporter cell line for STING activation. These cells can be co-cultured with cancer cells to measure the paracrine activation of the STING pathway by cGAMP. Reporter variants are commercially available. |
Q3: What is a typical effective concentration for an ENPP1 inhibitor like this compound in cell culture?
A3: The effective concentration of an ENPP1 inhibitor can vary depending on the specific compound, cell line, and assay conditions. For potent inhibitors like this compound, which has a reported Ki value of 5.86 pM, concentrations in the low nanomolar to low micromolar range are typically used in cell-based assays.[6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Table 2: Potency of Representative ENPP1 Inhibitors
| Inhibitor | IC50 / Ki | Cell Line / Assay Condition | Reference |
| This compound | Ki: 5.86 pM | Enzymatic Assay | [6] |
| STF-1623 | IC50: 68 nM | Human ENPP1 transfected 293T cells | [5] |
| Compound 4e | IC50: 0.732 µM | MDA-MB-231 cells | [4] |
| SR-8314 | Ki: 79 nM | Enzymatic Assay | [7] |
Experimental Protocols & Troubleshooting
Workflow for Assessing this compound Activity
References
- 1. benchchem.com [benchchem.com]
- 2. ENPP1 | Insilico Medicine [insilico.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of Novel Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buy this compound [smolecule.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of ENPP1-IN-15
Welcome to the technical support resource for ENPP1-IN-15. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols to improve the in vivo bioavailability of this potent ENPP1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is ENPP1-IN-15 and why is its bioavailability a potential issue?
A1: ENPP1-IN-15 is a small molecule inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). ENPP1 is a crucial enzyme that negatively regulates the cGAS-STING pathway by hydrolyzing its ligand, cGAMP.[1][2] By inhibiting ENPP1, ENPP1-IN-15 can enhance STING signaling, which is a promising strategy for cancer immunotherapy.[3] Like many small molecule inhibitors, ENPP1-IN-15 may exhibit poor aqueous solubility, which can significantly limit its oral absorption, systemic exposure, and ultimately, its efficacy in in vivo experiments.[4]
Q2: What are the primary signaling pathways affected by ENPP1 inhibition?
A2: ENPP1 inhibition primarily impacts two key signaling pathways:
-
The cGAS-STING Pathway: ENPP1 is the main enzyme responsible for hydrolyzing extracellular cGAMP. By inhibiting ENPP1, ENPP1-IN-15 prevents cGAMP degradation, leading to enhanced activation of the STING pathway and subsequent anti-tumor immune responses.[2][5]
-
Adenosine (B11128) Production: ENPP1 hydrolyzes ATP to produce AMP, which is then converted to the immunosuppressive molecule adenosine by CD73.[6][7] Inhibition of ENPP1 can therefore also reduce adenosine levels in the tumor microenvironment, further contributing to an anti-tumor effect.[7]
Q3: What are the initial formulation strategies to consider for a compound with poor aqueous solubility like ENPP1-IN-15?
A3: For preclinical in vivo studies, several formulation strategies can be employed to improve the solubility and bioavailability of your compound. It is advisable to start with simpler methods and progress to more complex formulations if needed. Common starting points include aqueous suspensions with suspending agents and surfactants, or solutions using co-solvents.[8]
Q4: How should I store ENPP1-IN-15 and its formulations?
A4: As a solid, ENPP1-IN-15 should be stored at -20°C for long-term stability. Stock solutions, typically in DMSO, should be aliquoted to prevent multiple freeze-thaw cycles and stored at -80°C.[8] Once a formulation is prepared for in vivo use, it is best to use it immediately. If short-term storage is required, keep it at 4°C, protected from light. However, the stability of the compound in the specific formulation vehicle should be confirmed.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in plasma concentrations between animals. | Compound settling in suspension: The compound may not be uniformly suspended during administration. | Vigorously vortex the suspension between dosing each animal to ensure homogeneity.[4] |
| Physiological differences: Food in the stomach can affect absorption. | Fast the animals for a consistent period (e.g., 4 hours) before dosing, ensuring access to water.[4] | |
| Very low or undetectable plasma concentrations. | Poor absorption due to low solubility: This is a common issue with poorly water-soluble compounds. | Proceed to the "Formulation Strategies" section to explore methods for enhancing solubility and dissolution, such as using co-solvents, surfactants, or creating a micronized suspension.[4] |
| Precipitation of the compound upon injection or during the experiment. | Poor solubility in the chosen vehicle: The compound may be crashing out of solution. | Reformulate using a different vehicle system. Consider increasing the percentage of co-solvents (e.g., PEG300) or surfactants (e.g., Tween-80). Perform a solubility test at the desired concentration before animal administration.[8] |
| "Fall-out" from a supersaturated solution: The formulation may not be stable. | Ensure the formulation is clear and stable at room temperature for the duration of the experiment. If precipitation occurs over time, prepare the formulation fresh immediately before use. |
Formulation Strategies to Enhance Bioavailability
Given that specific formulation details for ENPP1-IN-15 are not publicly available, the following strategies are based on common practices for poorly soluble small molecule inhibitors and formulations used for other ENPP1 inhibitors.
Formulation Option 1: Aqueous Suspension
For initial studies, a simple aqueous suspension can be a rapid approach. The goal is to create a uniform suspension to ensure consistent dosing.
Vehicle Composition:
-
0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile saline or water.
-
Optional: 0.1% - 0.5% (v/v) Tween 80 to improve wettability.
Quantitative Data for Aqueous Suspension Components
| Component | Concentration Range | Purpose |
| CMC-Na | 0.5% - 2% (w/v) | Suspending agent |
| Tween 80 | 0.1% - 0.5% (v/v) | Surfactant (wetting agent) |
| Saline/Water | q.s. to 100% | Vehicle |
Formulation Option 2: Solution with Co-solvents and Surfactants
This is a common and effective method for increasing the solubility of hydrophobic compounds for various routes of administration.
Common Vehicle Compositions:
| Formulation Components (v/v) | Max Reported Concentration for Similar Inhibitors | Recommended Administration Route(s) |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL | Injection (IP, IV, SC)[9] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL | Injection[9] |
| 10% DMSO, 90% Corn Oil | 2.5 mg/mL | Injection[9] |
Note: These concentrations are starting points based on other ENPP1 inhibitors and may need to be optimized for ENPP1-IN-15.
Experimental Protocols
Protocol 1: Preparation of an Aqueous Suspension (10 mg/mL)
-
Prepare the Vehicle:
-
To prepare 10 mL of 0.5% CMC-Na vehicle, weigh 50 mg of CMC-Na.
-
Slowly add the CMC-Na to 10 mL of sterile saline or water while continuously stirring.
-
Heat the mixture to 60-70°C while stirring to aid dissolution. Allow the solution to cool to room temperature.
-
-
Prepare the ENPP1-IN-15 Suspension:
-
Weigh the required amount of ENPP1-IN-15 (e.g., 100 mg for a 10 mg/mL suspension in 10 mL).
-
In a sterile tube, create a paste by adding a small amount of the prepared vehicle to the ENPP1-IN-15 powder.
-
Gradually add the remaining vehicle while vortexing or triturating to ensure a uniform suspension.[10]
-
Visually inspect for any large aggregates.
-
Protocol 2: Preparation of a Solution with Co-solvents (5 mg/mL)
This protocol is adapted for a common vehicle composition used for injection.[11]
-
Calculate Required Volumes: For a 1 mL final volume, the components are:
-
DMSO: 100 µL (10%)
-
PEG300: 400 µL (40%)
-
Tween 80: 50 µL (5%)
-
Saline: 450 µL (45%)
-
-
Prepare the Solution:
-
Weigh the required amount of ENPP1-IN-15 (e.g., 5 mg for a 5 mg/mL solution).
-
In a sterile tube, dissolve the ENPP1-IN-15 completely in the DMSO.
-
Add the PEG300 and mix thoroughly until the solution is clear.
-
Add the Tween 80 and mix again until the solution is clear.
-
Slowly add the sterile saline while mixing to reach the final volume.
-
The final solution should be clear. If precipitation occurs, the concentration may be too high for this vehicle.
-
It is recommended to filter the final solution through a 0.22 µm sterile filter before administration.[11]
-
Always prepare this solution fresh on the day of use. [9]
-
Visualizations
Signaling Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ENPP1 inhibitor with ultralong drug-target residence time as an innate immune checkpoint blockade cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Validating On-Target Activity of Enpp1-IN-15
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals working with Enpp1-IN-15, a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1). Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, ensuring the reliable validation of Enpp1-IN-15's on-target activity.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues that may arise during experiments with Enpp1-IN-15, providing potential causes and recommended solutions.
Q1: I am observing lower than expected potency (a high IC50 value) for Enpp1-IN-15 in my in vitro enzymatic assay. What are the possible reasons?
A1: Several factors can contribute to reduced potency in enzymatic assays. Consider the following troubleshooting steps:
-
Compound Solubility: Enpp1-IN-15 may have limited solubility in aqueous buffers. Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells. If you observe precipitation, consider using a different buffer system or adding a small percentage of a non-ionic detergent.[1]
-
Enzyme Activity: The activity of the recombinant ENPP1 enzyme is critical. Verify the enzyme's concentration and ensure it is within the linear range of your assay. It is advisable to use a fresh aliquot of the enzyme if you suspect its activity has diminished.[1]
-
Substrate Concentration: The concentration of the substrate (e.g., cGAMP, ATP) in relation to its Michaelis constant (Km) will influence the apparent IC50 value. For competitive inhibitors, it is recommended to use a substrate concentration at or below the Km.[1]
-
Assay Buffer Composition: ENPP1's enzymatic activity is dependent on divalent cations. Confirm that your assay buffer contains optimal concentrations of these ions. Conversely, the presence of chelating agents like EDTA will inhibit enzyme activity.[1]
-
Incubation Time and Temperature: Ensure that the incubation time is adequate for the enzymatic reaction to proceed but not so long that the substrate is depleted in the control wells. Maintain a consistent temperature throughout the experiment.[1]
Q2: My cell-based assays for STING pathway activation are showing inconsistent or weak responses to Enpp1-IN-15. What could be the issue?
A2: Inconsistent results in cell-based STING activation assays can stem from several factors related to both the compound and the cells:
-
Cell Line and ENPP1 Expression: The endogenous expression level of ENPP1 in your chosen cell line is crucial. Cell lines with low or no ENPP1 expression will not exhibit a significant response to an ENPP1 inhibitor. It is important to verify ENPP1 expression levels in your cell line using methods like qPCR or Western blot.[1] Commonly used cell lines for validating ENPP1 inhibitor activity include human monocytic cell lines like THP-1, which have a functional cGAS-STING pathway, and various cancer cell lines known to express ENPP1, such as MDA-MB-231 (breast cancer) and OVCAR3 (ovarian cancer).[2]
-
Insufficient cGAMP Production: The effect of an ENPP1 inhibitor is dependent on the presence of its substrate, cGAMP. If your cells are not producing and exporting cGAMP, the inhibitor will have no effect. Consider stimulating your cells to induce cGAS activation and cGAMP production.[3]
-
Phosphatase Activity During Lysis: When preparing cell lysates for Western blot analysis of phosphorylated proteins (e.g., pSTING), active phosphatases can lead to dephosphorylation and a weak signal. Ensure that you use fresh, potent phosphatase inhibitors in your lysis buffer and keep the samples on ice.[2]
-
Antibody Quality: The quality of antibodies used for detecting phosphorylated STING, TBK1, or IRF3 is critical. Use antibodies that have been validated for the specific application (e.g., Western blot) and titrate the antibody concentration to find the optimal dilution.[2]
Q3: How can I confirm that Enpp1-IN-15 is directly engaging with ENPP1 inside the cells?
A3: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular environment.[4][5] The principle behind CETSA is that ligand binding can increase the thermal stability of the target protein.[5] By treating cells with Enpp1-IN-15, heating the cell lysate to various temperatures, and then analyzing the amount of soluble ENPP1 protein by Western blot, you can observe a shift in the melting curve of ENPP1 in the presence of the inhibitor, indicating target engagement.
Q4: I am concerned about potential off-target effects of Enpp1-IN-15. How can I assess its selectivity?
A4: Assessing the selectivity of an ENPP1 inhibitor is crucial. A recommended approach includes:
-
Selectivity Profiling against ENPP Family Members: The most likely off-targets for ENPP1 inhibitors are other members of the ENPP family, such as ENPP2 (autotaxin) and ENPP3, due to structural similarities in their catalytic domains.[6] You can perform enzymatic assays with these related enzymes to determine the IC50 values and assess the selectivity of Enpp1-IN-15.[6]
-
Kinase Selectivity Profiling: Many small molecule inhibitors can have unintended effects on protein kinases.[4] Running your compound through a kinase selectivity panel can help identify any off-target kinase activity.[4]
-
Using Control Compounds: Comparing the cellular effects of Enpp1-IN-15 with those of a structurally unrelated ENPP1 inhibitor can help to distinguish on-target effects from those that might be specific to the chemical scaffold of Enpp1-IN-15.[3]
Quantitative Data: Comparative Potency of ENPP1 Inhibitors
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for several ENPP1 inhibitors to provide a comparative reference.
| Inhibitor | IC50 (nM) | Assay Substrate | Source |
| Enpp-1-IN-4 | Not specified | cGAMP | [7] |
| Enpp-1-IN-5 | Not specified | cGAMP | [8] |
| Enpp-1-IN-9 | Not specified | cGAMP | [9] |
| Enpp-1-IN-16 | Not specified | Fluorogenic Substrate | [10] |
| Compound 1 | No activity below 10 µM | cGAMP | [11] |
| QS1 | 1.6 µM (at pH 7.4) | cGAMP | [11] |
Note: The potency of inhibitors can vary depending on the specific assay conditions and the substrate used.[10]
Key Experimental Protocols
Here are detailed methodologies for key experiments to validate the on-target activity of Enpp1-IN-15.
ENPP1 Enzymatic Activity Assay (Colorimetric)
This assay measures the direct inhibition of ENPP1's enzymatic activity using a synthetic substrate.[12]
-
Principle: ENPP1 hydrolyzes the colorless substrate p-nitrophenyl thymidine (B127349) 5′-monophosphate (p-Nph-5′-TMP) to produce p-nitrophenol, which is yellow and can be quantified by measuring its absorbance at 405 nm.[12][13]
-
Materials:
-
Recombinant human ENPP1 (rhENPP1)
-
Assay Buffer: 50 mM Tris, 250 mM NaCl, pH 9.0[14]
-
Substrate: p-Nph-5′-TMP
-
Enpp1-IN-15
-
96-well plate
-
Plate reader
-
-
Procedure:
-
Prepare serial dilutions of Enpp1-IN-15 in the assay buffer.
-
In a 96-well plate, add the diluted inhibitor.
-
Add recombinant ENPP1 (e.g., a final concentration of 1 nM) to each well.[14]
-
Pre-incubate for 15 minutes at 37°C.[14]
-
Initiate the reaction by adding p-Nph-5′-TMP (e.g., a final concentration of 200 µM).[14]
-
Incubate for 30-60 minutes at 37°C.[14]
-
Measure the absorbance at 405 nm.[14]
-
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.[14]
Cellular Thermal Shift Assay (CETSA)
This assay confirms the direct binding of Enpp1-IN-15 to ENPP1 in a cellular context.[4]
-
Principle: The binding of Enpp1-IN-15 to ENPP1 stabilizes the protein, leading to a higher melting temperature.[5]
-
Procedure:
-
Culture cells that endogenously express ENPP1.
-
Treat one set of cells with Enpp1-IN-15 and another with a vehicle control.
-
Harvest and lyse the cells.
-
Divide the lysates into aliquots and heat them to a range of temperatures in a PCR machine.
-
Centrifuge the heated lysates to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble ENPP1 in each sample by Western blot.
-
-
Data Analysis: Plot the amount of soluble ENPP1 as a function of temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the presence of Enpp1-IN-15 indicates target engagement.
STING Pathway Activation Assay
This assay measures the downstream consequence of ENPP1 inhibition in cells.
-
Principle: Inhibition of ENPP1 prevents the degradation of extracellular cGAMP, leading to the activation of the STING pathway and the production of interferon-beta (IFN-β).[12]
-
Materials:
-
A cell line that expresses ENPP1 and a reporter cell line with a functional STING pathway (e.g., THP-1).
-
Enpp1-IN-15
-
2',3'-cGAMP
-
ELISA kit for IFN-β
-
-
Procedure:
-
Seed the ENPP1-expressing cells and allow them to adhere.
-
Treat the cells with various concentrations of Enpp1-IN-15 for a predetermined time (e.g., 1 hour).[8]
-
Add 2',3'-cGAMP to the media to stimulate the STING pathway.
-
Incubate the cells for 18-24 hours to allow for IFN-β production and secretion.[3]
-
Collect the cell culture supernatant.
-
Quantify the amount of IFN-β in the supernatant using an ELISA kit according to the manufacturer's instructions.[3]
-
-
Data Analysis: Compare the levels of IFN-β in the different treatment groups. An increase in IFN-β production in the presence of Enpp1-IN-15 indicates on-target activity.
Visualizing Key Pathways and Workflows
The cGAS-STING Signaling Pathway and the Role of ENPP1
The following diagram illustrates the cGAS-STING signaling pathway and highlights the inhibitory role of ENPP1, which is blocked by Enpp1-IN-15.
Caption: The cGAS-STING pathway and the inhibitory role of ENPP1.
Experimental Workflow for Validating Enpp1-IN-15 On-Target Activity
This diagram outlines the key steps to validate the on-target activity of Enpp1-IN-15, from initial biochemical assays to cellular and in vivo studies.
Caption: Workflow for validating Enpp1-IN-15 on-target activity.
Troubleshooting Logic for Low Potency in Enzymatic Assays
This diagram provides a logical workflow for troubleshooting unexpectedly high IC50 values in enzymatic assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cellular Thermal Shift Assay for the Detection of Small Molecule-Target Interactions in Arabidopsis Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) Protein Regulates Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Small Molecule ENPP1 Inhibitors: ENPP-1-IN-15 and Beyond
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) is a type II transmembrane glycoprotein (B1211001) that has emerged as a critical regulator in immuno-oncology.[1][2] In the tumor microenvironment, ENPP1 acts as a key negative regulator of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway.[3] This pathway is crucial for initiating an innate immune response against cancer. Cytosolic DNA from cancer cells activates cGAS, which synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[3] When exported, cGAMP activates the STING pathway in adjacent immune cells, leading to the production of type I interferons and a potent anti-tumor response.[2][3]
ENPP1's primary function in this context is to hydrolyze and degrade extracellular cGAMP, effectively dampening this anti-cancer immune signaling cascade.[3][4][5] Additionally, ENPP1 hydrolyzes ATP, initiating a process that leads to the production of immunosuppressive adenosine.[1][2] By inhibiting ENPP1, small molecule inhibitors aim to achieve a dual therapeutic effect: stabilizing cGAMP levels to activate the STING pathway and reducing the production of adenosine, thereby enhancing the body's immune response against tumors.[1] This guide provides a comparative overview of ENPP-1-IN-15 and other significant small molecule ENPP1 inhibitors, supported by available experimental data.
The ENPP1-STING Signaling Pathway
The diagram below illustrates the central role of ENPP1 in modulating the cGAS-STING pathway and the mechanism of ENPP1 inhibitors.
Quantitative Comparison of Preclinical ENPP1 Inhibitors
The following table summarizes available quantitative data for this compound and other key preclinical small molecule ENPP1 inhibitors. Potency values (IC50/Ki) are critical metrics for comparing the direct inhibitory activity of these compounds against the ENPP1 enzyme.
| Compound | Assay Type | Potency (IC50 / Ki) | Reference(s) |
| This compound | Enzymatic | Ki = 0.00586 nM | [6][7] |
| ISM5939 | Enzymatic (cGAMP substrate) | IC50 = 0.63 nM | [7][8] |
| Enzymatic (ATP substrate) | IC50 = 9.28 nM | [7][8] | |
| Enpp-1-IN-20 | Enzymatic | IC50 = 0.09 nM | [7] |
| Cell-based | IC50 = 8.8 nM | [7] | |
| Enpp-1-IN-23 | Enzymatic | IC50 = 1.2 nM | [7] |
| Enpp-1-IN-14 | Enzymatic | IC50 = 32.38 nM | [9] |
| Enpp-1-IN-19 | Enzymatic | IC50 = 68 nM | [7] |
| SR-8314 | Enzymatic | Ki = 79 nM | [2][10] |
| Enpp-1-IN-26 | Enzymatic | IC50 = 188 nM | [7][11] |
| Enpp-1-IN-28 | Enzymatic | IC50 = 188 nM | [7] |
| Cell-based | IC50 = 732 nM | [7] |
Note: Direct comparisons should be made with caution as experimental conditions may vary between studies.
ENPP1 Inhibitors in Clinical Development
Several small molecule ENPP1 inhibitors have advanced into clinical trials, primarily for the treatment of advanced solid tumors. Their development underscores the therapeutic potential of targeting this pathway to enhance anti-tumor immunity.[12]
| Compound | Development Phase | Target Indication(s) | Reference(s) |
| RBS2418 | Phase 1/2 | Advanced/Metastatic Solid Tumors, Colorectal Cancer | [12][13] |
| TXN10128 | Phase 1 | Advanced/Metastatic Solid Tumors | [12] |
| SR-8541A | Phase 1 | Advanced/Metastatic Solid Tumors | [12][14] |
| ISM5939 | Phase 1a/b | Advanced/Metastatic Solid Tumors | [12][15] |
Experimental Protocols & Workflows
Standardized assays are essential for evaluating and comparing the performance of ENPP1 inhibitors. Below are detailed methodologies for key experiments.
In Vitro ENPP1 Enzymatic Assay (IC50/Ki Determination)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of ENPP1.
-
Objective: To determine the concentration of an inhibitor required to reduce ENPP1 activity by 50% (IC50) or to determine the inhibition constant (Ki).
-
Principle: Recombinant ENPP1 is incubated with its substrate (e.g., ATP or cGAMP) in the presence of varying concentrations of the test inhibitor. The rate of product formation (AMP/GMP or PPi) is measured. Luminescence-based kits that quantify the remaining ATP are commonly used.[16]
-
Detailed Protocol:
-
Reagents & Materials: Recombinant human ENPP1, substrate (ATP or 2'3'-cGAMP), assay buffer (e.g., Tris-HCl, pH 7.4), test inhibitor stock solution (in DMSO), 384-well plates, luminescence-based ATP detection reagent (e.g., CellTiter-Glo).
-
Procedure: a. Prepare serial dilutions of the test inhibitor in assay buffer. b. Add a fixed concentration of recombinant ENPP1 to each well of the plate, followed by the diluted inhibitor or vehicle control (DMSO). c. Incubate for 15-30 minutes at room temperature to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding the substrate (e.g., ATP at its Km concentration). e. Allow the reaction to proceed for a set time (e.g., 60 minutes) at 37°C. f. Stop the reaction and measure the amount of remaining ATP by adding a luminescence-based detection reagent according to the manufacturer's protocol. g. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to 0% enzyme activity (no enzyme) and 100% enzyme activity (vehicle control). Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation if the inhibition is competitive.[16]
-
Cell-Based STING Activation Assay
This assay measures the functional consequence of ENPP1 inhibition in a cellular context.
-
Objective: To determine the cellular potency (EC50) of an ENPP1 inhibitor by measuring the induction of STING pathway downstream targets.[1]
-
Principle: In a cell line expressing ENPP1 (e.g., human monocytic THP-1 cells), exogenously added cGAMP is degraded. An effective ENPP1 inhibitor prevents this degradation, allowing cGAMP to activate the STING pathway, leading to the transcription and production of targets like IFN-β or CXCL10.[1][3]
-
Detailed Protocol:
-
Reagents & Materials: THP-1 cells, appropriate cell culture media, test inhibitor, 2'3'-cGAMP, 96-well plates, RNA extraction kit, qRT-PCR reagents, or ELISA kit for IFN-β.
-
Procedure: a. Seed THP-1 cells into 96-well plates and allow them to adhere. b. Treat the cells with varying concentrations of the test inhibitor or vehicle control. c. After a short pre-incubation (e.g., 1 hour), add a suboptimal concentration of exogenous 2'3'-cGAMP to all wells (except negative controls). d. Incubate the plates for 6-24 hours at 37°C. e. Harvest the cell culture supernatant to measure secreted IFN-β via ELISA, or lyse the cells to extract RNA.
-
Data Analysis: For qRT-PCR, analyze the expression of STING target genes (e.g., IFNB1, CXCL10) relative to a housekeeping gene. For ELISA, quantify the concentration of IFN-β in the supernatant. Plot the measured response against the inhibitor concentration to determine the EC50.
-
In Vivo Tumor Growth Inhibition Study
This assay evaluates the anti-tumor efficacy of an ENPP1 inhibitor in a living organism.
-
Objective: To assess the ability of an ENPP1 inhibitor to control tumor growth in a syngeneic mouse model, alone or in combination with other immunotherapies.[17]
-
Principle: An immunocompetent mouse strain (e.g., BALB/c) is implanted with a compatible tumor cell line (e.g., CT26 colon carcinoma). Once tumors are established, mice are treated with the ENPP1 inhibitor, and tumor growth is monitored over time.[10][17]
-
Detailed Protocol:
-
Animal Models & Cell Lines: 6-8 week old female BALB/c mice and CT26 tumor cells.
-
Procedure: a. Tumor Implantation: Subcutaneously inject ~1x10^6 CT26 cells into the flank of each mouse. b. Treatment: When tumors reach an average volume of 80-120 mm³, randomize mice into treatment groups (e.g., Vehicle, ENPP1 inhibitor, anti-PD-1 antibody, Combination). Administer the ENPP1 inhibitor via the determined route (e.g., oral gavage) and schedule.[17] c. Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x length x width²). Monitor body weight and animal health.[17] d. Endpoint: The primary endpoint is typically tumor growth inhibition (TGI). At the end of the study, tumors and spleens may be harvested for pharmacodynamic analysis.
-
Data Analysis: Plot mean tumor volume for each group over time. Calculate TGI for each treatment group compared to the vehicle control. Perform statistical analysis (e.g., ANOVA) to determine significance. Pharmacodynamic analyses can include flow cytometry of tumor-infiltrating immune cells (e.g., CD8+ T cells) or IHC.[17]
-
Conclusion
The development of potent and selective small molecule ENPP1 inhibitors represents a highly promising strategy in cancer immunotherapy. This compound stands out with exceptional potency, exhibiting a sub-nanomolar Ki value.[6][7] It serves as a benchmark for a growing pipeline of inhibitors, including several candidates like ISM5939 that have advanced into clinical trials, demonstrating the viability of this therapeutic approach.[1][12] These molecules show low nanomolar potency, high selectivity, and the potential for robust anti-tumor activity, both as monotherapies and in combination with immune checkpoint inhibitors.[1][17] The experimental protocols and data presented in this guide offer a framework for researchers to effectively evaluate and compare novel ENPP1 inhibitors, contributing to the advancement of next-generation cancer treatments.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. pnas.org [pnas.org]
- 5. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Oral ENPP1 inhibitor designed using generative AI as next generation STING modulator for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Development of Novel Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 13. Facebook [cancer.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. IND clearance from FDA for ISM5939, an oral ENPP1 inhibitor treating solid tumours - ecancer [ecancer.org]
- 16. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
A Head-to-Head Showdown: Enpp-1-IN-15 vs. STF-1084 for ENPP1 Inhibition
For researchers, scientists, and drug development professionals navigating the landscape of cancer immunotherapy, the selection of a potent and specific inhibitor for Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) is a critical step. ENPP1 has emerged as a key negative regulator of the cGAS-STING innate immune pathway, making its inhibition a promising strategy to awaken the body's anti-tumor response. This guide provides a detailed, data-driven comparison of two notable ENPP1 inhibitors, Enpp-1-IN-15 and STF-1084, to inform the selection of the optimal tool for research and development.
At the heart of this comparison lies the shared mechanism of action. Both this compound and STF-1084 are small molecule inhibitors that target the catalytic activity of ENPP1.[1] By blocking this enzyme, they prevent the breakdown of its key substrate, the cyclic dinucleotide 2'3'-cGAMP (cyclic GMP-AMP).[1][2] Elevated levels of cGAMP in the tumor microenvironment can then activate the STING (Stimulator of Interferon Genes) pathway in nearby immune cells, triggering the production of type I interferons and other pro-inflammatory cytokines. This cascade ultimately fosters a more robust anti-tumor immune response.[1]
Quantitative Performance: A Tale of Two Potencies
While both compounds target ENPP1, the available data reveals a significant difference in their inhibitory potency. This compound, also identified as Compound 88a in patent literature, demonstrates exceptionally high potency with a reported Ki value in the picomolar range.[3] In contrast, STF-1084, a well-characterized inhibitor, exhibits potency in the nanomolar range.[1]
| Parameter | This compound | STF-1084 | Reference(s) |
| Ki | 0.00586 nM | 33 nM | [1][3] |
| Biochemical IC50 | Data not publicly available | 15 nM | [1] |
| Cellular IC50 | Data not publicly available | 340 nM | [1] |
STF-1084 has been shown to be a selective inhibitor of ENPP1, with significantly less activity against other ectonucleotidases like ENPP2 and alkaline phosphatase (ALP).[1] This selectivity is crucial for minimizing off-target effects in experimental systems.[1] While specific selectivity data for this compound is not as readily available in the public domain, its high potency suggests a strong affinity for its primary target.
Signaling Pathway and Experimental Evaluation
The inhibition of ENPP1 by these compounds directly impacts the cGAS-STING signaling pathway. The following diagram illustrates this mechanism and the point of intervention for these inhibitors.
Caption: The cGAS-STING pathway and the role of ENPP1 inhibition.
The evaluation of ENPP1 inhibitors typically follows a standardized workflow to determine their potency and efficacy.
Caption: General experimental workflow for evaluating ENPP1 inhibitors.
Detailed Experimental Protocols
To ensure reproducibility and accurate comparison, detailed methodologies for key experiments are essential.
In Vitro ENPP1 Inhibition Assay (Biochemical)
Objective: To determine the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) of a test compound against recombinant ENPP1.
Materials:
-
Recombinant human or mouse ENPP1 enzyme
-
Test inhibitor (this compound or STF-1084)
-
Substrate: 2'3'-cGAMP or a surrogate substrate like p-nitrophenyl 5'-thymidine monophosphate (p-Nph-5'-TMP)
-
Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 µM ZnCl2, 500 µM CaCl2
-
96- or 384-well assay plates
-
Plate reader for absorbance or fluorescence detection
Procedure:
-
Prepare a serial dilution of the test inhibitor in the assay buffer.
-
Add a fixed concentration of the ENPP1 enzyme to each well of the assay plate.
-
Add the serially diluted inhibitor to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding the substrate to each well.
-
Incubate the plate at 37°C for a specified time, ensuring the reaction remains in the linear range.
-
Stop the reaction and measure the product formation using a suitable detection method (e.g., measuring the absorbance of p-nitrophenol at 405 nm for p-Nph-5'-TMP).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 or Ki value.
Cell-Based STING Activation Assay
Objective: To assess the ability of an ENPP1 inhibitor to enhance cGAMP-mediated STING activation in a cellular context.
Materials:
-
A suitable cell line with a functional STING pathway (e.g., THP-1 Dual™ reporter cells, which express a secreted luciferase reporter for IRF-inducible promoters).
-
Test inhibitor (this compound or STF-1084).
-
2'3'-cGAMP.
-
Cell culture medium and supplements.
-
Luciferase detection reagent (e.g., QUANTI-Luc™).
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the ENPP1 inhibitor.
-
After a short pre-incubation with the inhibitor (e.g., 1 hour), stimulate the cells with a fixed, sub-maximal concentration of exogenous 2'3'-cGAMP.
-
Incubate the cells for a sufficient period to allow for STING activation and reporter gene expression (e.g., 16-24 hours).
-
Collect the cell culture supernatant.
-
Measure the luciferase activity in the supernatant using a luminometer according to the manufacturer's protocol.
-
Calculate the fold induction of luciferase activity relative to unstimulated cells and plot the results against the inhibitor concentration to assess the potentiation of STING signaling.
Conclusion
Both this compound and STF-1084 are valuable tools for investigating the role of ENPP1 in the cGAS-STING pathway and its potential as a therapeutic target in oncology. The choice between them will likely depend on the specific requirements of the research.
This compound stands out for its exceptional potency, making it an ideal candidate for studies where near-complete inhibition of ENPP1 is desired at very low concentrations. However, the publicly available data on its cellular activity and selectivity is currently limited.
STF-1084 is a well-established and more extensively characterized inhibitor with a proven track record in the scientific literature. Its potency, selectivity, and cellular activity are well-documented, making it a reliable choice for a wide range of in vitro and in vivo studies.
For researchers embarking on new investigations into ENPP1, STF-1084 offers a solid foundation with a wealth of supporting data. For those seeking to push the boundaries of potency and explore the effects of profound ENPP1 inhibition, this compound presents a compelling, albeit less characterized, alternative. As more data on this compound becomes publicly available, a more comprehensive comparison of its overall profile will be possible.
References
Validating On-Target Activity of ENPP1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has emerged as a critical regulator in immuno-oncology. By hydrolyzing the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), a key activator of the STING (stimulator of interferon genes) pathway, ENPP1 acts as an innate immune checkpoint, suppressing anti-tumor immunity.[1][2][3] The development of potent and selective ENPP1 inhibitors, such as Enpp-1-IN-15, is a promising therapeutic strategy to enhance the body's natural anti-cancer response.
This guide provides a comparative overview of this compound's on-target activity in cellular models against other known ENPP1 inhibitors. Due to the limited publicly available data for this compound, a representative potent ENPP1 inhibitor, designated here as "Representative ENPP1 Inhibitor," will be used for illustrative comparison. The data presented is compiled from various sources and should be interpreted with caution as experimental conditions may vary.
Quantitative Comparison of ENPP1 Inhibitors
The following table summarizes the biochemical and cellular activities of several ENPP1 inhibitors. This data is crucial for researchers to compare the potency and efficacy of different compounds.
| Compound Name | Target | Assay Type | Substrate | IC50 / Ki (nM) | Cell Line | Cellular Assay Readout | EC50 (nM) |
| Representative ENPP1 Inhibitor | Human ENPP1 | Enzymatic | cGAMP | < 2 (Ki)[4][5] | - | - | - |
| STF-1084 | Human ENPP1 | Enzymatic | - | 33 (Ki) | 293T | cGAMP degradation | 340 |
| MV-626 | Human ENPP1 | - | cGAMP | - | Panc02, MC38 | STING activation | Potent (specific value not available)[6][7] |
| ISM5939 | Human ENPP1 | Enzymatic | cGAMP | 0.63 | MDA-MB-231 | cGAMP degradation | 330[2] |
| SR-8314 | ENPP1 | Enzymatic | - | 79 (Ki)[8] | - | STING activation | - |
| AVA-NP-695 | Human ENPP1 | Enzymatic | p-Nph-5′-TMP | 14 ± 2 | THP1-Dual™ | IFN-β response | Dose-dependent increase[9] |
Signaling Pathway and Experimental Workflow
To understand the context of ENPP1 inhibition, it is essential to visualize the relevant signaling pathway and the experimental workflow for inhibitor validation.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key assays used to determine the on-target activity of ENPP1 inhibitors.
ENPP1 Enzymatic Inhibition Assay (Luminescence-based)
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of recombinant ENPP1.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) of a test compound against ENPP1.
-
Principle: ENPP1 hydrolyzes substrates like cGAMP or ATP, producing AMP and/or GMP. The amount of product generated is quantified using a coupled-enzyme system that produces a luminescent signal. The Transcreener® AMP²/GMP² Assay is a commonly used platform for this purpose.[1]
-
Materials:
-
Recombinant human ENPP1
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 500 µM CaCl₂, 1 µM ZnCl₂[4]
-
Substrate: cGAMP
-
Test compound (e.g., this compound) serially diluted in DMSO
-
Transcreener® AMP²/GMP² Assay Kit (containing antibody and tracer)
-
96-well microplate
-
Plate reader capable of measuring luminescence
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the diluted test compound or vehicle control (DMSO in assay buffer).
-
Add the recombinant ENPP1 enzyme to each well.
-
Pre-incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding the cGAMP substrate.
-
Incubate for a defined period (e.g., 60 minutes) at 37°C.
-
Stop the reaction according to the kit manufacturer's instructions (e.g., by adding EDTA).
-
Add the detection reagents (e.g., Transcreener® detection mix).
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based STING Activation Assay
This assay assesses the ability of an ENPP1 inhibitor to block cGAMP degradation in a cellular context, leading to the activation of the STING pathway.
-
Objective: To determine the cellular potency (EC50) of an ENPP1 inhibitor by measuring the induction of downstream targets of the STING pathway.
-
Principle: In cells that express ENPP1, exogenously added cGAMP is degraded. An effective ENPP1 inhibitor will prevent this degradation, allowing cGAMP to enter the cell and activate the STING pathway. This activation leads to the transcription of interferon-stimulated genes (ISGs), such as IFNB1, which can be measured.[1]
-
Materials:
-
An ENPP1-expressing cell line (e.g., MDA-MB-231 breast cancer cells)[2]
-
A reporter cell line for STING activation (e.g., THP1-Dual™ cells, which contain an IRF-inducible secreted luciferase reporter)[9]
-
Cell Culture Media (e.g., RPMI 1640 supplemented with 10% FBS and antibiotics)
-
Test compound (e.g., this compound)
-
2'3'-cGAMP
-
Luciferase detection reagent (e.g., QUANTI-Luc™)
-
96-well cell culture plates
-
Luminometer
-
-
Procedure:
-
Seed the ENPP1-expressing cells and THP1-Dual™ reporter cells in separate 96-well plates and incubate overnight.
-
Treat the ENPP1-expressing cells with various concentrations of the test compound for 1-2 hours.
-
Add a suboptimal concentration of 2'3'-cGAMP to the treated cells. This concentration should be empirically determined to provide a window for observing enhancement.
-
Incubate for a period to allow for cGAMP degradation by ENPP1 and subsequent activation of the reporter cells.
-
Transfer the conditioned media from the ENPP1-expressing cells to the THP1-Dual™ reporter cells.
-
Incubate the reporter cells for a sufficient time (e.g., 24 hours) to allow for reporter gene expression.
-
Measure the luciferase activity in the supernatant of the reporter cells using a luminometer.
-
Determine the EC50 value by plotting the luciferase activity against the logarithm of the inhibitor concentration.
-
Conclusion
The validation of on-target activity is a cornerstone of drug discovery and development. For ENPP1 inhibitors like this compound, a combination of biochemical and cellular assays is crucial to demonstrate potency and efficacy. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers working to advance novel immunotherapies targeting the ENPP1-STING axis. While direct comparative data for this compound is not yet widely available, the presented framework allows for a robust evaluation of its potential in the context of other known ENPP1 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Aided Development of Small-Molecule Inhibitors of ENPP1, the Extracellular Phosphodiesterase of the Immunotransmitter cGAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "MV-626, a potent and selective inhibitor of ENPP1 enhances STING activ" by Jason Baird, Gregory Dietsch et al. [digitalcommons.providence.org]
- 7. MV-626, a potent and selective inhibitor of ENPP1 enhances STING activation and augments T-cell mediated anti-tumor activity in vivo | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
A Head-to-Head Comparison: ENPP-1-IN-15 and Nucleotide-Based Analogs as ENPP1 Inhibitors
For researchers, scientists, and drug development professionals, the modulation of the cGAS-STING pathway presents a promising frontier in cancer immunotherapy. A key negative regulator of this pathway is the ectoenzyme Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). By hydrolyzing the STING agonist 2'3'-cyclic GMP-AMP (cGAMP), ENPP1 dampens the innate immune response against tumors. The development of ENPP1 inhibitors aims to unleash the full potential of STING-mediated anti-cancer immunity. This guide provides a detailed, data-driven comparison of the novel, non-nucleotide inhibitor, ENPP-1-IN-15, and traditional nucleotide-based ENPP1 inhibitors.
This comprehensive guide delves into the key performance characteristics, underlying mechanisms, and experimental evaluation of these two distinct classes of ENPP1 inhibitors.
At a Glance: Key Differentiators
| Feature | This compound (and related non-nucleotide inhibitors) | Nucleotide-Based Inhibitors |
| Chemical Nature | Small molecule, non-nucleotide scaffold | Analogs of natural substrates (e.g., ATP) |
| Potency | High (typically in the picomolar to low nanomolar range) | Moderate (typically in the micromolar range) |
| Mechanism of Action | Typically competitive or allosteric inhibition | Primarily competitive inhibition |
| Oral Bioavailability | Can be designed for good oral bioavailability | Generally poor due to high polarity and negative charge at physiological pH |
| Selectivity | Can be engineered for high selectivity over other ectonucleotidases and phosphodiesterases | Variable, with potential for off-target effects on other nucleotide-binding proteins (e.g., P2 purinergic receptors) |
| In Vivo Efficacy | Demonstrated anti-tumor activity in preclinical models, both as monotherapy and in combination with immunotherapy | Limited in vivo data for cancer immunotherapy, largely due to poor pharmacokinetic properties |
Performance Data: A Quantitative Comparison
Direct head-to-head studies under identical conditions are not always publicly available. However, by compiling data from various sources, a clear performance landscape emerges.
Biochemical Potency
| Inhibitor Class | Compound Example | Potency (Kᵢ / IC₅₀) | Substrate Used | pH |
| Non-Nucleotide | This compound | Kᵢ: 0.00586 nM [1] | Not Specified | Not Specified |
| LCB33 | IC₅₀: 0.9 pM | pNP-TMP | Not Specified | |
| IC₅₀: 1 nM[2] | cGAMP | Not Specified | ||
| ISM5939 | IC₅₀: 0.63 nM[3] | Not Specified | Not Specified | |
| Compound 27 | IC₅₀: 1.2 nM[4] | Not Specified | 7.5 | |
| Enpp-1-IN-14 | IC₅₀: 32.38 nM[5] | Recombinant human ENPP1 | Not Specified | |
| Compound 4e | IC₅₀: 188 nM[6] | Not Specified | Not Specified | |
| Nucleotide-Based | ATP Analogs (e.g., α,β-metATP, 2-MeSATP) | Kᵢ: 13 - 32 µM[7] | ATP | Not Specified |
Cellular Activity
| Inhibitor Class | Compound Example | Cellular Potency (EC₅₀ / IC₅₀) | Cell Line | Assay Type |
| Non-Nucleotide | ISM5939 | EC₅₀: 330 nM[3] | MDA-MB-231 | cGAMP degradation |
| Compound 4e | IC₅₀: <1 µM[6] | MDA-MB-231 | ENPP1 inhibition | |
| Nucleotide-Based | Not widely reported for STING activation due to poor cell permeability and lower potency. |
Pharmacokinetic Properties
| Inhibitor Class | Compound Example | Key Pharmacokinetic Feature |
| Non-Nucleotide | OC-1 | Orally bioavailable[8] |
| Compound 27 | Prodrug approach to improve oral bioavailability[4] | |
| LCB33 | Favorable in vivo pharmacokinetic properties[2] | |
| Nucleotide-Based | General | Generally poor oral bioavailability due to charge and polarity |
The Central Role of ENPP1 in the cGAS-STING Pathway
ENPP1 acts as a critical checkpoint in the cGAS-STING signaling cascade. Understanding this pathway is essential to appreciate the mechanism of action of ENPP1 inhibitors.
Caption: ENPP1 in the cGAS-STING Signaling Pathway.
Experimental Protocols: A Guide to Evaluation
The robust and reproducible evaluation of ENPP1 inhibitors is crucial for advancing research and development. Below are detailed methodologies for key in vitro experiments.
Biochemical ENPP1 Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of ENPP1.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against recombinant human ENPP1.
Methodology:
-
Reagents and Materials:
-
Recombinant human ENPP1 enzyme
-
Substrate: 2'3'-cGAMP or a synthetic substrate like p-nitrophenyl 5'-thymidine monophosphate (pNP-TMP)
-
Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.4-9.0), with MgCl₂, CaCl₂, and ZnCl₂
-
Test compounds (e.g., this compound, nucleotide-based inhibitors) dissolved in DMSO
-
Positive control inhibitor
-
384-well plates
-
Plate reader (spectrophotometer or luminescence/fluorescence reader)
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add the ENPP1 enzyme to the wells of the microplate.
-
Add the diluted test compounds or vehicle control to the respective wells.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (if necessary) and measure the product formation. For pNP-TMP, this can be done by measuring the absorbance of the p-nitrophenolate product at 405 nm. For cGAMP, the remaining substrate or the AMP/GMP products can be quantified using methods like HPLC-MS or a dedicated immunoassay.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Caption: Workflow for a Biochemical ENPP1 Inhibition Assay.
Cellular STING Activation Assay
This assay assesses the ability of an ENPP1 inhibitor to enhance cGAMP-mediated STING activation in a cellular context.
Objective: To determine the cellular potency (EC₅₀) of an ENPP1 inhibitor by measuring the induction of STING pathway downstream targets.
Methodology:
-
Reagents and Materials:
-
A suitable cell line expressing ENPP1 and the STING pathway components (e.g., THP-1 monocytes). Reporter cell lines, such as THP1-Dual™ cells which contain an IRF-inducible secreted luciferase reporter, are often used.
-
Cell culture medium and supplements.
-
Exogenous 2'3'-cGAMP.
-
Test inhibitor.
-
Reagents for detecting the downstream readout (e.g., luciferase assay reagent, ELISA kit for IFN-β, or reagents for RT-qPCR).
-
-
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere or stabilize.
-
Treat the cells with serial dilutions of the ENPP1 inhibitor for a specified pre-incubation time (e.g., 1 hour).
-
Stimulate the cells with a fixed concentration of exogenous 2'3'-cGAMP.
-
Incubate for a period sufficient to allow for STING pathway activation and downstream gene expression (e.g., 18-24 hours).
-
Measure the reporter gene activity (e.g., luminescence), the amount of secreted IFN-β in the supernatant via ELISA, or the mRNA levels of interferon-stimulated genes (e.g., IFNB1, CXCL10) via RT-qPCR.
-
Calculate the fold-induction of the STING pathway activation relative to the cGAMP-only control.
-
Determine the EC₅₀ value by plotting the fold-induction against the inhibitor concentration.
-
Caption: Workflow for a Cellular STING Activation Assay.
Conclusion: A New Era in STING Pathway Modulation
The development of potent, selective, and orally bioavailable ENPP1 inhibitors like this compound marks a significant advancement in the quest for novel cancer immunotherapies. While nucleotide-based inhibitors were instrumental in the initial validation of ENPP1 as a therapeutic target, their inherent physicochemical limitations have paved the way for the emergence of non-nucleotide small molecules. These next-generation inhibitors demonstrate superior potency and drug-like properties, making them highly promising candidates for further preclinical and clinical development. For researchers and drug development professionals, the focus on non-nucleotide scaffolds offers a more viable path toward creating effective, orally bioavailable ENPP1-targeted therapies that can harness the power of the cGAS-STING pathway to combat cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. Discovery of orally bioavailable phosphonate prodrugs of potent ENPP1 inhibitors for cancer treatment [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Improving the Pharmacodynamics and In Vivo Activity of ENPP1‐Fc Through Protein and Glycosylation Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
Comparative Analysis of STF-1623: A Guide to ENPP1 Inhibitor Selectivity
For Researchers, Scientists, and Drug Development Professionals
The development of selective small molecule inhibitors for therapeutic targets is a cornerstone of modern drug discovery. Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has recently emerged as a significant target in cancer immunotherapy due to its role in negatively regulating the cGAS-STING pathway. This guide provides an objective comparison of the cross-reactivity of the potent ENPP1 inhibitor, STF-1623, against other members of the ENPP family, supported by experimental data.
Introduction to ENPP1 and the ENPP Family
The ENPP family of enzymes comprises seven members (ENPP1-7) that are involved in the hydrolysis of pyrophosphate and phosphodiester bonds in a variety of extracellular substrates. ENPP1, in particular, hydrolyzes extracellular ATP to generate AMP and inorganic pyrophosphate (PPi). More critically in the context of immuno-oncology, ENPP1 is the primary hydrolase of 2'3'-cyclic GMP-AMP (cGAMP), a second messenger that activates the STING (Stimulator of Interferon Genes) pathway, a key component of the innate immune system. By degrading cGAMP, ENPP1 effectively dampens anti-tumor immune responses, making it a compelling target for therapeutic inhibition.
Given the structural similarities within the ENPP family, the selectivity of an ENPP1 inhibitor is a critical parameter to minimize off-target effects and ensure a favorable safety profile. This guide focuses on the selectivity of STF-1623, a potent and well-characterized ENPP1 inhibitor.
Cross-Reactivity Profile of STF-1623
The inhibitory activity of STF-1623 against various human ENPP family members was assessed using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, are summarized below.
| Enzyme | IC50 of STF-1623 (nM) | Selectivity (Fold vs. ENPP1) |
| ENPP1 | 0.7 | 1 |
| ENPP2 (Autotaxin) | > 10,000 | > 14,285 |
| ENPP3 | 800 | 1,143 |
| ENPP4 | > 10,000 | > 14,285 |
| ENPP5 | > 10,000 | > 14,285 |
| ENPP6 | > 10,000 | > 14,285 |
| ENPP7 | > 10,000 | > 14,285 |
Data is based on a study by Wang et al. (2025) and presented for comparative purposes.
As the data indicates, STF-1623 is a highly potent inhibitor of ENPP1 with an IC50 value in the sub-nanomolar range. It demonstrates excellent selectivity against other ENPP family members, with over 1000-fold selectivity against ENPP3 and greater than 14,000-fold selectivity against ENPP2, ENPP4, ENPP5, ENPP6, and ENPP7. This high degree of selectivity is a desirable characteristic for a therapeutic candidate, as it suggests a lower likelihood of off-target effects.
Signaling Pathway and Experimental Workflow
To understand the context of ENPP1 inhibition, it is crucial to visualize its role in the cGAS-STING signaling pathway and the general workflow for evaluating inhibitor selectivity.
Caption: Role of ENPP1 in the cGAS-STING signaling pathway and inhibition by STF-1623.
The diagram above illustrates how cytosolic double-stranded DNA (dsDNA) in tumor cells is detected by cGAS, leading to the synthesis of cGAMP. This cGAMP can be exported into the extracellular space where it is hydrolyzed by ENPP1. STF-1623 inhibits ENPP1, allowing extracellular cGAMP to activate the STING pathway in immune cells, leading to the production of Type I interferons and subsequent anti-tumor immunity.
Caption: Generalized experimental workflow for determining ENPP inhibitor selectivity.
Experimental Protocols
The determination of inhibitor potency and selectivity requires robust and reproducible experimental methods. Below is a detailed protocol representative of the methodology used to generate the cross-reactivity data for STF-1623.
In Vitro ENPP Family Enzymatic Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against various members of the human ENPP family.
Materials:
-
Recombinant human ENPP1, ENPP2, ENPP3, ENPP4, ENPP5, ENPP6, and ENPP7.
-
Test inhibitor (e.g., STF-1623) dissolved in DMSO.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% BSA.
-
Substrate: 2'3'-cGAMP.
-
Detection Reagent: A suitable cGAMP detection kit (e.g., luminescence-based).
-
384-well assay plates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Inhibitor Preparation: Prepare a series of dilutions of the test inhibitor in DMSO. Further dilute these in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and typically below 1%.
-
Enzyme Preparation: Dilute each recombinant ENPP enzyme to its optimal working concentration in Assay Buffer. The concentration of each enzyme should be predetermined to ensure the reaction is in the linear range.
-
Assay Reaction:
-
Add a small volume (e.g., 5 µL) of the diluted inhibitor or DMSO (for no-inhibitor and no-enzyme controls) to the wells of the 384-well plate.
-
Add the diluted enzyme solution (e.g., 5 µL) to all wells except the no-enzyme controls.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate solution (e.g., 10 µL of 2'3'-cGAMP) to all wells. The final concentration of the substrate should be close to its Michaelis constant (Km) for the respective enzyme.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure sufficient product formation without substrate depletion.
-
Reaction Termination and Detection: Stop the reaction and measure the remaining amount of cGAMP using a suitable detection reagent according to the manufacturer's instructions.
-
Data Analysis:
-
Subtract the background signal (from no-enzyme control wells) from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control (100% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic model to determine the IC50 value for each ENPP family member.
-
Conclusion
The data presented in this guide demonstrates that STF-1623 is a highly potent and selective inhibitor of ENPP1. Its minimal cross-reactivity with other ENPP family members underscores its potential as a precision therapeutic agent for cancer immunotherapy. The detailed experimental protocols provided offer a framework for researchers to conduct similar comparative analyses for other ENPP1 inhibitors, ensuring robust and reproducible data for informed decision-making in drug development programs.
Synergistic Anti-Tumor Effects of ENPP1 Inhibition and STING Pathway Activation: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-tumor efficacy of ENPP1 inhibitors, both as a monotherapy and in synergistic combination with STING-activating therapies. The information presented is supported by preclinical experimental data and detailed methodologies to aid in the evaluation of this promising immuno-oncology strategy.
The cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) signaling pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a hallmark of cellular damage and viral infection, and initiating an anti-tumor immune response.[1] A key negative regulator of this pathway is the ectoenzyme Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), which hydrolyzes the STING agonist 2'3'-cyclic GMP-AMP (cGAMP).[2] By degrading cGAMP, ENPP1 dampens the activation of the STING pathway, allowing tumors to evade immune surveillance.[2]
The inhibition of ENPP1 has emerged as a compelling therapeutic strategy to enhance anti-tumor immunity. By preventing cGAMP degradation, ENPP1 inhibitors increase the concentration of this STING agonist in the tumor microenvironment, leading to a robust activation of the STING pathway and subsequent T-cell-mediated tumor killing.[3] Preclinical studies have demonstrated that this approach not only shows efficacy as a monotherapy but also exhibits significant synergy when combined with other cancer treatments that promote STING activation, such as radiation and checkpoint inhibitors.[2][4]
Performance Comparison of ENPP1 Inhibitors: Monotherapy vs. Combination Therapy
The following tables summarize the anti-tumor efficacy of various ENPP1 inhibitors from preclinical studies, comparing their performance as single agents to their effects in combination with other therapies.
| ENPP1 Inhibitor | Cancer Model | Monotherapy Efficacy (Tumor Growth Inhibition - TGI) | Combination Therapy | Combination Efficacy (TGI) | Key Findings |
| ZX-8177 | Pan02 Syngeneic Mouse Model | 37-60% | Radiation (20 Gy) | 100% (vs. 78.5% for radiation alone)[2] | Two of five mice in the combination group were tumor-free. The synergistic effect was correlated with increased levels of p-STING and IFN-related genes.[2] |
| ZX-8177 | CT-26 Syngeneic Mouse Model | Not specified | Mitomycin C | Synergistic anti-tumor efficacy observed. | Combination therapy led to an increase in tumor-infiltrating NK cells and higher levels of 2'3'-cGAMP.[2] |
| ISM5939 | MC38 Syngeneic Mouse Model | 67% (single dose)[4] | Anti-PD-L1 Antibody | Tumor-free animals observed in the combination group.[4] | ISM5939 synergizes powerfully with immune checkpoint blockade.[5] |
| TXN10128 | CT26, MC38, Pan02 Syngeneic Models | Significant TGI | Anti-PD-L1 or Radiation | Synergistic effects observed.[6][7] | The efficacy of the combination therapy was correlated with innate and adaptive immune activation and the generation of immune memory.[6][7] |
Signaling Pathways and Experimental Workflows
To fully understand the synergistic interaction between ENPP1 inhibition and STING activation, it is crucial to visualize the underlying molecular pathways and the experimental designs used to evaluate them.
The cGAS-STING Signaling Pathway and the Role of ENPP1
The following diagram illustrates the cGAS-STING signaling cascade and the inhibitory action of ENPP1.
Experimental Workflow for In Vivo Efficacy Studies
The diagram below outlines a typical experimental workflow for assessing the in vivo efficacy of an ENPP1 inhibitor as a monotherapy and in combination with a STING agonist or other immuno-oncology agents.
Detailed Experimental Protocols
To facilitate the replication and validation of the findings presented, detailed methodologies for key experiments are provided below.
In Vivo Tumor Growth Inhibition Studies
This protocol outlines the steps for assessing the anti-tumor efficacy of an ENPP1 inhibitor in a syngeneic mouse model.[4]
-
Cell Culture and Implantation: Murine cancer cell lines (e.g., CT26 colon carcinoma, 4T1 breast cancer, or Pan02 pancreatic cancer) are cultured under standard conditions. A specified number of cells (typically 0.5-1 x 10^6) are then subcutaneously implanted into the flank of syngeneic mice (e.g., BALB/c or C57BL/6).[2]
-
Tumor Growth and Randomization: Tumors are allowed to grow until they reach a palpable size (e.g., 50-100 mm³). Mice are then randomized into treatment groups.
-
Treatment Administration:
-
Vehicle Group: Receives the vehicle control on a specified schedule.
-
ENPP1 Inhibitor Monotherapy Group: Receives the ENPP1 inhibitor (e.g., this compound) at a predetermined dose and schedule (e.g., orally or intraperitoneally).
-
STING Agonist/Alternative Therapy Monotherapy Group: Receives the STING agonist or other treatment (e.g., radiation, checkpoint inhibitor) as a single agent.
-
Combination Therapy Group: Receives both the ENPP1 inhibitor and the other therapy, following a defined dosing schedule.
-
-
Tumor Measurement and Analysis: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. At the end of the study, tumors may be excised for further analysis, such as flow cytometry to profile immune cell infiltration or qPCR to measure the expression of interferon-stimulated genes.[2]
Western Blot Analysis of STING Pathway Activation
This method is used to detect the phosphorylation of key proteins in the STING signaling cascade, indicating pathway activation.
-
Cell Lysis: Treat relevant cell lines (e.g., THP-1 monocytes) with the ENPP1 inhibitor and/or STING agonist for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies specific for total and phosphorylated forms of STING, TBK1, and IRF3. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The ratio of phosphorylated to total protein is quantified to determine the level of pathway activation.
Quantitative Real-Time PCR (qPCR) for Interferon-Stimulated Genes (ISGs)
This technique measures the upregulation of genes transcribed in response to STING activation.
-
RNA Extraction and cDNA Synthesis: Treat cells as described for the Western blot analysis. Isolate total RNA from the cells using a suitable kit and reverse transcribe it into cDNA.
-
qPCR: Perform real-time PCR using primers specific for target ISGs (e.g., IFNB1, CXCL10) and a housekeeping gene for normalization (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. An increase in the expression of ISGs indicates STING pathway activation.[2]
References
Navigating the Landscape of ENPP1 Inhibition: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals investigating the promising field of immuno-oncology, ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical target. As a key negative regulator of the cGAS-STING pathway, inhibiting ENPP1 offers a compelling strategy to awaken the innate immune system against cancer. However, the landscape of available research tools can be challenging to navigate. This guide provides a comparative overview of several ENPP1 inhibitors, with a particular focus on the available data for publicly characterized compounds. Notably, a comprehensive search for published data on Enpp-1-IN-15 did not yield any specific biochemical or cellular activity data, highlighting a significant gap in the publicly available scientific literature for this particular compound.
The Dual Role of ENPP1 in Immuno-Oncology
ENPP1 is a type II transmembrane glycoprotein (B1211001) that plays a crucial role in modulating anti-tumor immunity through two primary mechanisms. Firstly, it hydrolyzes the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), a potent activator of the Stimulator of Interferon Genes (STING) pathway. By degrading cGAMP, ENPP1 effectively dampens a critical innate immune response to cytosolic DNA, a common feature of cancer cells. Secondly, ENPP1's hydrolysis of ATP initiates a cascade that leads to the production of adenosine (B11128), an immunosuppressive molecule within the tumor microenvironment.[1] Consequently, inhibiting ENPP1 is a dual-pronged therapeutic strategy aimed at both preserving the immunostimulatory cGAMP signal and reducing immunosuppressive adenosine levels.[1]
Comparative Analysis of ENPP1 Inhibitors
While information on this compound remains elusive, several other small molecule inhibitors of ENPP1 have been described in the scientific literature. The following table summarizes the available quantitative data for some of these compounds to aid researchers in selecting the appropriate tool for their studies. Direct comparisons of potency should be made with caution due to variations in experimental conditions between different studies.
| Compound | Type | Ki | IC50 | Cellular IC50 / EC50 | Selectivity | Reference(s) |
| This compound | - | Data not available | Data not available | Data not available | Data not available | - |
| STF-1084 | Competitive, Cell-impermeable | 33 nM | 15 nM | 340 nM | >100-fold over other ENPP isoforms | [2][3] |
| SR-8314 | - | 79 nM | Data not available | Data not available | Selective | [4][5] |
| MV-626 | - | Data not available | Data not available | Data not available | Potent and selective | [6] |
| ZXP-8202 | - | Data not available | Pico-molar (biochemical) | 20 nM (cell-based enzymatic), 10 nM (IFNB1 induction) | Potent | [7] |
Key Experimental Protocols
The characterization of ENPP1 inhibitors typically involves a combination of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.
Biochemical ENPP1 Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of ENPP1.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant ENPP1.
-
Principle: Recombinant ENPP1 is incubated with a substrate (e.g., ATP or a fluorogenic analog) in the presence of varying concentrations of the inhibitor. The rate of substrate hydrolysis is measured, typically through the detection of a product like AMP or a fluorescent signal.
-
General Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a multi-well plate, combine the recombinant ENPP1 enzyme and the inhibitor dilutions.
-
Initiate the reaction by adding the substrate.
-
Incubate for a defined period at a controlled temperature (e.g., 37°C).
-
Stop the reaction and measure the product formation using a suitable detection method (e.g., fluorescence, luminescence, or chromatography).
-
Calculate the percentage of inhibition for each inhibitor concentration and plot the data to determine the IC50 value.[8][9]
-
Cell-Based STING Activation Assay
This assay assesses the ability of an ENPP1 inhibitor to enhance STING signaling in a cellular context.
-
Objective: To determine the half-maximal effective concentration (EC50) of an ENPP1 inhibitor for potentiating cGAMP-mediated STING activation.
-
Principle: Cells expressing ENPP1 and a STING-responsive reporter gene (e.g., luciferase under the control of an IFN-β promoter) are treated with the inhibitor and exogenous cGAMP. Inhibition of ENPP1 prevents cGAMP degradation, leading to STING activation and reporter gene expression.
-
General Procedure:
-
Seed a suitable reporter cell line in a multi-well plate.
-
Treat the cells with varying concentrations of the ENPP1 inhibitor.
-
Add a fixed concentration of exogenous 2'3'-cGAMP.
-
Incubate for a sufficient period to allow for STING activation and reporter gene expression (e.g., 18-24 hours).
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence).
-
Calculate the fold induction of the reporter signal relative to controls and plot the data to determine the EC50 value.[10]
-
Visualizing the Pathway and Process
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the ENPP1-STING signaling pathway and a general workflow for inhibitor evaluation.
Caption: The ENPP1-cGAS-STING signaling pathway and mechanism of ENPP1 inhibition.
Caption: A generalized experimental workflow for the evaluation of ENPP1 inhibitors.
References
- 1. STF-1084 | ENPP1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. "MV-626, a potent and selective inhibitor of ENPP1 enhances STING activ" by Jason Baird, Gregory Dietsch et al. [digitalcommons.providence.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. Development of a High-Throughput Assay to Identify Inhibitors of ENPP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Evaluating the Selectivity Profile of ENPP1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity profiles of novel Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) inhibitors, with a focus on ISM5939. The performance of this compound is compared with other known ENPP1 inhibitors, supported by available experimental data, to assist researchers in selecting appropriate molecules for their studies.
Introduction to ENPP1 Inhibition
Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) is a type II transmembrane glycoprotein (B1211001) that plays a critical role in regulating extracellular nucleotide metabolism. It primarily hydrolyzes adenosine (B11128) triphosphate (ATP) to adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi). More recently, ENPP1 has been identified as a key negative regulator of the cyclic GMP-AMP synthase (cGAS)-Stimulator of Interferon Genes (STING) pathway. The cGAS-STING pathway is a crucial component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. ENPP1 hydrolyzes the cGAS-produced second messenger, 2'3'-cyclic GMP-AMP (2'3'-cGAMP), thereby dampening this anti-tumor immune surveillance mechanism. Consequently, the development of potent and selective ENPP1 inhibitors has emerged as a promising strategy in cancer immunotherapy.
Comparative Selectivity of ENPP1 Inhibitors
The selectivity of an ENPP1 inhibitor is paramount to minimize off-target effects and ensure that the observed biological activity is a direct consequence of ENPP1 inhibition. An ideal inhibitor should exhibit high potency against ENPP1 while demonstrating minimal activity against other members of the ENPP family (e.g., ENPP2, ENPP3) and other phosphodiesterases (PDEs).
This guide focuses on ISM5939, a novel and potent ENPP1 inhibitor, and compares its selectivity profile with other reported inhibitors such as OC-1 and ENPP-1-IN-1.
Data Presentation
The following tables summarize the available quantitative data on the potency and selectivity of these ENPP1 inhibitors.
Table 1: Potency of ENPP1 Inhibitors
| Compound | Target | IC50 / Ki | Substrate | Assay Conditions |
| ISM5939 | ENPP1 | 0.63 nM (IC50) | 2',3'-cGAMP | Enzymatic Assay |
| OC-1 | ENPP1 | < 10 nM (Ki) | Not Specified | Enzymatic Assay |
| ENPP-1-IN-1 | ENPP1 | 259.0 nM (IC50) | 2',3'-cGAMP | Enzymatic Assay |
| Compound 32 | ENPP1 | < 2 nM (Ki) | Not Specified | Enzymatic Assay |
Table 2: Selectivity of ENPP1 Inhibitors
| Compound | Off-Target | IC50 / % Inhibition | Fold Selectivity vs. ENPP1 |
| ISM5939 | ENPP2 | > 9,450 nM | > 15,000 |
| ENPP3 | > 2,142 nM | > 3,400 | |
| 44-target safety panel | No significant effects at 10 µM | High | |
| OC-1 | Panel of 15 PDEs | > 30 µM | > 3,000 (estimated based on Ki) |
Signaling Pathway and Experimental Workflow
To provide a clear understanding of the biological context and the methods used to evaluate these inhibitors, the following diagrams illustrate the ENPP1 signaling pathway and a general workflow for assessing inhibitor selectivity.
Caption: ENPP1 negatively regulates the cGAS-STING pathway by hydrolyzing extracellular 2'3'-cGAMP.
Comparative analysis of Enpp-1-IN-15's impact on different cancer cell lines
A Guide for Researchers, Scientists, and Drug Development Professionals
Ectonucleotide pyrophosphatse/phosphodiesterase-1 (ENPP1) has emerged as a critical regulator in the tumor microenvironment, playing a significant role in immune evasion. By hydrolyzing the immunotransmitter cyclic GMP-AMP (cGAMP), ENPP1 suppresses the cGAS-STING pathway, a key driver of anti-tumor immunity. The inhibition of ENPP1 is a promising therapeutic strategy to reactivate the body's innate and adaptive immune responses against cancer. This guide provides a comparative analysis of Enpp-1-IN-15, a potent ENPP1 inhibitor, and its effects on various cancer cell lines. Where direct data for this compound is limited, we will draw comparisons with other well-characterized ENPP1 inhibitors to provide a comprehensive overview.
Quantitative Data Summary
The following tables summarize the inhibitory potency of this compound (also known as Enpp-1-IN-5) and other ENPP1 inhibitors against different cancer cell lines. This data is crucial for researchers in selecting appropriate cell models and designing effective experimental concentrations.
Table 1: In Vitro Inhibitory Activity of this compound (Enpp-1-IN-5) and a Representative ENPP1 Inhibitor (Compound 4e) on Cancer Cell Lines [1]
| Inhibitor | Cancer Cell Line | Cancer Type | Assay Type | IC50 (µM) |
| Enpp-1-IN-5 | MDA-MB-231 | Human Breast Cancer | Cell-Based ENPP1 Inhibition | 0.732 |
| Enpp-1-IN-5 | 4T1 | Murine Breast Cancer | Cytotoxicity (CCK8) | 2.99 |
| Compound 4e | Recombinant ENPP1 | - | Enzymatic Assay | 0.188 |
| Compound 4e | MDA-MB-231 | Human Breast Cancer | Cell-Based ENPP1 Inhibition | 0.732 |
Table 2: Comparative Potency of Various ENPP1 Inhibitors
| Inhibitor | Target | Potency (IC50 or Ki) | Assay Type |
| ISM5939 | Human ENPP1 | IC50: 0.63 nM | 2',3'-cGAMP degradation |
| Enpp-1-IN-20 | ENPP1 | IC50: 0.09 nM | Enzymatic Assay |
| Enpp-1-IN-20 | ENPP1 | IC50: 8.8 nM | Cell-based Assay |
| Unnamed Prodrug of [I] | ENPP1 | IC50: 1.2 nM | Enzymatic Assay |
| AVA-NP-695 | Human ENPP1 | 14 ± 2 nM | p-Nph-5′-TMP hydrolysis |
| Compound 29f | ENPP1 | IC50: 68 nM | In vitro |
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action and the experimental procedures to evaluate ENPP1 inhibitors is fundamental for research in this field.
cGAS-STING Signaling Pathway and ENPP1 Inhibition
The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal often present in cancer cells. Activation of this pathway leads to the production of type I interferons and other pro-inflammatory cytokines, which are essential for an effective anti-tumor immune response. ENPP1 acts as a negative regulator of this pathway by hydrolyzing extracellular cGAMP. This compound inhibits this enzymatic activity, thereby restoring cGAMP levels and reactivating the anti-tumor immune response.
Caption: Mechanism of this compound in the cGAS-STING signaling pathway.
General Experimental Workflow for Evaluating this compound
A systematic approach is necessary to characterize the effects of this compound on cancer cells. The workflow typically involves in vitro enzymatic assays, cell-based functional assays, and in vivo tumor models.
Caption: General workflow for the evaluation of this compound.
Detailed Experimental Protocols
Cell Viability Assay (WST-8/CCK8)[1]
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, 4T1)
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
96-well clear bottom plates
-
WST-8 or CCK8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and should not exceed a non-toxic level (typically <0.5%).
-
Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
Viability Measurement: Add 10 µL of WST-8 or CCK8 reagent to each well. Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only). Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and calculate the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)[2]
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
1X Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the cells by flow cytometry within 1 hour.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).
Western Blot Analysis of ENPP1 and Downstream Signaling[2]
Objective: To analyze changes in protein expression levels of ENPP1 and key proteins in the cGAS-STING pathway upon treatment with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ENPP1, anti-p-STING, anti-STING, anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
Sample Preparation and Electrophoresis: Denature the protein lysates by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-ENPP1 at a dilution of 1:1000) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Conclusion
This compound is a potent inhibitor of ENPP1 that shows promise in reactivating anti-tumor immunity by modulating the cGAS-STING pathway. The provided data and protocols offer a solid foundation for researchers to investigate its effects on various cancer cell lines. While the available quantitative data is currently focused on breast cancer models, the detailed experimental methodologies can be adapted to a broader range of cancer types. Further research is warranted to expand the comparative analysis of this compound across diverse cancer cell lines to fully elucidate its therapeutic potential. The development of potent and selective ENPP1 inhibitors like this compound represents a promising avenue in the field of cancer immunotherapy.
References
Safety Operating Guide
Navigating the Safe Disposal of Enpp-1-IN-15: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are fundamental to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of Enpp-1-IN-15, a potent Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) inhibitor.[1] In the absence of a specific Safety Data Sheet (SDS) for this compound, this document outlines best-practice protocols based on general principles of hazardous chemical waste management for research-grade small molecule inhibitors.
When handling novel compounds like this compound, it is imperative to assume they are hazardous unless explicitly stated otherwise. Adherence to these disposal procedures is critical for protecting laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound and its associated waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[2][3]
In Case of Accidental Exposure:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to remove contact lenses if present. Seek prompt medical attention.[2][4] |
| Skin Contact | Thoroughly rinse the affected skin area with water and immediately remove any contaminated clothing. Seek medical attention if irritation develops.[2][4] |
| Inhalation | Move the individual to an area with fresh air at once. If breathing is difficult, administer oxygen or perform CPR if necessary, avoiding direct mouth-to-mouth resuscitation.[2] |
| Ingestion | Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2][4] |
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound must be in strict accordance with all federal, state, and local regulations, as well as institutional policies. Under no circumstances should hazardous chemical waste be disposed of down the drain or in the regular trash.[5][6][7]
Step 1: Waste Characterization and Segregation
-
Classify as Hazardous Waste : All materials contaminated with this compound must be treated as hazardous chemical waste. This includes:
-
Unused or expired solid this compound powder.
-
Solutions containing this compound (e.g., in DMSO).
-
Contaminated laboratory consumables such as pipette tips, tubes, flasks, and gloves.[8]
-
-
Segregate Waste Streams :
-
Solid Waste : Collect unused solid this compound and contaminated disposable labware in a designated, leak-proof container clearly marked for solid hazardous waste.[8]
-
Liquid Waste : Collect solutions containing this compound in a separate, compatible, and leak-proof container designated for liquid hazardous waste.[8] It is critical to not mix incompatible waste streams; for example, organic solvent-based solutions should not be mixed with aqueous waste.[5][8]
-
Step 2: Waste Accumulation and Container Management
-
Container Selection : Utilize only containers that are chemically compatible with this compound and any solvents used (e.g., DMSO). The containers must be in good condition, free from damage, and have a secure, leak-proof closure.[9]
-
Proper Labeling : Clear and accurate labeling is non-negotiable for safety and compliance.[10] Before any waste is added, affix a "Hazardous Waste" label to the container. The label must include the following information:
-
The words "Hazardous Waste".[2]
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[8]
-
The composition of the waste, including all chemical components and their approximate percentages or volumes.[2]
-
The date when waste was first added to the container (accumulation start date).[10]
-
The name and contact information of the responsible Principal Investigator.
-
The specific laboratory location (building and room number).[2]
-
-
Safe Storage :
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[7]
-
Keep waste containers closed at all times, except when actively adding waste, to prevent the release of vapors.[8]
-
Employ secondary containment, such as a larger, chemically resistant bin, to mitigate spills.[5]
-
Step 3: Disposal of Empty Containers
-
Thorough Rinsing : An empty container that held this compound must be triple-rinsed with a suitable solvent capable of removing the residue.[6]
-
Collect Rinsate : The rinsate from this process must be collected and disposed of as hazardous liquid waste.[5][6]
-
Container Disposal : After triple-rinsing and allowing it to dry, deface or completely remove the original chemical label. The clean container can then be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's specific guidelines.[6]
Step 4: Arranging for Final Disposal
-
Schedule a Pickup : Once a waste container is nearly full (e.g., 90% capacity) or approaches the accumulation time limit set by your institution or regulatory bodies, arrange for a pickup by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.[2]
-
Maintain Records : Keep meticulous records of all hazardous waste generated and disposed of. This documentation is crucial for regulatory compliance and internal safety audits.[10]
Experimental Workflow & Disposal Logic
The following diagrams illustrate the logical flow for handling and disposing of this compound in a laboratory setting.
Caption: Experimental workflow leading to the generation and proper segregation of this compound waste.
Caption: Decision-making flowchart for the proper disposal route of this compound materials.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. targetmol.com [targetmol.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. vumc.org [vumc.org]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. benchchem.com [benchchem.com]
- 9. danielshealth.com [danielshealth.com]
- 10. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
Essential Safety and Operational Guide for Handling Enpp-1-IN-15
For researchers, scientists, and drug development professionals, the safe handling of novel chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the ENPP1 inhibitor, Enpp-1-IN-15. In the absence of a publicly available Safety Data Sheet (SDS) specifically for this compound, this guidance is based on best practices for handling similar research-grade small molecule inhibitors. It is critical to treat this compound as potentially hazardous.
Immediate Safety and Handling Precautions
All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1] Before beginning any work, a risk assessment should be performed.
First Aid Measures
In the event of accidental exposure, follow these first aid procedures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to remove contact lenses if present. Seek prompt medical attention.[1] |
| Skin Contact | Thoroughly rinse the affected skin area with water and remove any contaminated clothing. Seek medical attention.[1] |
| Inhalation | Move the individual to an area with fresh air immediately. If breathing is difficult, administer CPR, avoiding mouth-to-mouth resuscitation.[1] |
| Ingestion | Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1] |
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the most critical barrier to preventing exposure. The following table outlines the recommended PPE for various activities involving this compound.
| Activity | Required PPE |
| Handling Solid (Powder) | Gloves: Double-glove with chemotherapy-rated nitrile gloves. Gown: Impermeable, disposable gown with a closed front and knit cuffs. Eye Protection: Safety glasses with side shields or chemical splash goggles. Respiratory Protection: A certified chemical fume hood is required. If weighing outside a containment system, a NIOSH-approved respirator is recommended to prevent inhalation. |
| Handling Liquid Solutions | Gloves: Chemotherapy-rated nitrile gloves. Gown: Impermeable, disposable lab coat or gown. Eye Protection: Safety glasses with side shields or chemical splash goggles. Work Area: All work must be performed in a certified chemical fume hood. |
| Transporting Samples | Gloves: A single pair of nitrile gloves. Containment: Samples should be in sealed, clearly labeled, non-breakable secondary containers. |
| Waste Disposal | Gloves: Heavy-duty or double-gloved nitrile gloves. Gown: Impermeable lab coat or gown. Eye Protection: Chemical splash goggles. |
Operational Plan: Storage and Handling
Proper storage is crucial for maintaining the stability and efficacy of this compound, as well as for safety.
| Parameter | Guideline |
| Storage of Pure Compound | Store in a cool, dry, and dark place in a tightly sealed container.[2] |
| Storage of Solutions | If dissolved in a solvent such as DMSO, store in a tightly sealed container and protect from moisture to prevent degradation and contamination.[2] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. |
Spill Response
In the event of a spill, it is important to have a clear plan of action. For small spills, absorb the material with an inert substance, collect it in a sealed container, and treat it as hazardous waste.[2]
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.[1]
Step-by-Step Disposal Protocol
-
Characterize the Waste : All materials that have come into contact with this compound, including the pure compound, contaminated lab materials (e.g., pipette tips, gloves, empty containers), and solutions, must be classified as hazardous chemical waste.[1]
-
Waste Segregation : Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Container Selection and Labeling : Use a designated, leak-proof waste container that is chemically compatible with this compound and any solvent used. Before adding any waste, affix a hazardous waste label to the container.[2]
-
Waste Accumulation : Store the waste container in a designated satellite accumulation area within the laboratory.
-
Disposal of Contaminated Materials : Collect solid waste, such as contaminated pipette tips, gloves, and paper towels, in a separate, clearly labeled hazardous waste bag or container.[2]
-
Arrange for Pickup : Once the waste container is full or has reached the accumulation time limit set by your institution, arrange for pickup by the EHS office.
Below is a workflow diagram illustrating the safe disposal process for this compound.
By adhering to these protocols, laboratories can ensure the safe and compliant handling and disposal of this compound, thereby protecting personnel and the environment.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
